molecular formula C9H13NO2S B073525 N-Ethyl-P-toluenesulfonamide CAS No. 1321-54-6

N-Ethyl-P-toluenesulfonamide

Cat. No.: B073525
CAS No.: 1321-54-6
M. Wt: 199.27 g/mol
InChI Key: OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Description

N-Ethyl-P-toluenesulfonamide is a significant organic synthetic intermediate and reference standard, primarily valued for its role in chemical synthesis and pharmaceutical research. This compound, characterized by the incorporation of an ethyl group on the sulfonamide nitrogen of p-toluenesulfonamide, exhibits modified physicochemical properties, including altered solubility and lipophilicity, which are critical for structure-activity relationship (SAR) studies. Its primary research application lies in its use as a versatile building block for the preparation of more complex molecules, particularly in the development of sulfonamide-based inhibitors, ligands, and functional materials. The sulfonamide group acts as a key pharmacophore in many bioactive compounds, capable of participating in hydrogen bonding and acting as a metal-chelating moiety. Researchers utilize this compound to investigate these interactions, to study metabolic pathways of sulfonamide derivatives, and as a precursor in the synthesis of dyes, polymers, and agrochemicals. Its well-defined structure also makes it an excellent candidate for use as an analytical standard in chromatographic (e.g., HPLC, GC) and mass spectrometric analyses for method development and quantification. This product is intended for research and development purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-4-methylbenzenesulfonamide
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InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3
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InChI Key

OHPZPBNDOVQJMH-UHFFFAOYSA-N
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Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C9H13NO2S
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Related CAS

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt)
Record name Ethyl tosylamide
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DSSTOX Substance ID

DTXSID5025310
Record name N-Ethyl-4-methylbenzenesulfonamide
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Molecular Weight

199.27 g/mol
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Physical Description

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO]
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name Benzenesulfonamide, N-ethyl-4-methyl-
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Record name N-Ethyl-p-toluenesulfonamide
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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CAS No.

80-39-7
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Record name N-Ethyl-4-methylbenzenesulfonamide
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Record name Ethyl tosylamide
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Record name N-ETHYL-P-TOLUENESULFONAMIDE
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Record name N-Ethyl-4-methylbenzenesulfonamide
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Record name N-ethyltoluene-4-sulphonamide
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Record name N-ETHYL-P-TOLYLSULFONAMIDE
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Melting Point

147 °F (NTP, 1992)
Record name N-ETHYL-4-METHYLBENZENE SULFONAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-Ethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluenesulfonamide is a versatile organic compound with significant applications across various scientific and industrial sectors.[1] Primarily recognized for its role as a plasticizer, it is also a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] Its unique chemical structure, comprising a toluenesulfonamide group with an ethyl substituent on the nitrogen atom, imparts a range of properties that make it a valuable molecule in organic chemistry and materials science. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, toxicological profile, and key applications, with a focus on detailed experimental protocols and the underlying chemical and biological pathways.

Physicochemical Properties

This compound is typically a white crystalline solid at room temperature.[1] The presence of the sulfonamide functional group and the ethyl substituent influences its solubility and reactivity.[1]

Identification and Structure
PropertyValueSource(s)
IUPAC Name N-ethyl-4-methylbenzenesulfonamide[3]
Synonyms N-Ethyl-4-toluenesulfonamide, Ethyl p-toluenesulfonamide (B41071), Sancticizer 3[4]
CAS Number 80-39-7[3]
Molecular Formula C₉H₁₃NO₂S[3]
Molecular Weight 199.27 g/mol [3]
SMILES CCNS(=O)(=O)c1ccc(C)cc1
Physical and Chemical Properties
PropertyValueSource(s)
Appearance White crystalline solid[1]
Melting Point 63-65 °C[5]
Boiling Point 226.1 °C at 101,325 Pa
Solubility Soluble in organic solvents, moderately soluble in water.[1]
Purity Typically ≥98% (HPLC)[6]
Density 1.188 g/cm³ at 20°C

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with ethylamine.[1] A more recent approach utilizes a solid super acid catalyst for the reaction between anhydrous p-toluenesulfonamide and a primary amine in the presence of a molecular sieve as a water absorbent.[7]

Protocol: Synthesis via Anhydrous p-Toluenesulfonic Acid [7]

  • Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in dichloromethane.

  • Catalyst and Desiccant Addition: Add a PIMs-supported solid super acid catalyst and 5A molecular sieves to the solution.

  • Amine Addition: Introduce the primary amine (ethylamine) to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 20°C) with continuous stirring for a specified duration (e.g., 6 hours).

  • Work-up:

    • Filter the reaction mixture to remove the molecular sieves and catalyst.

    • Wash the filtrate sequentially with a dilute hydrochloric acid solution and a dilute sodium hydroxide (B78521) solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Anhydrous p-toluenesulfonic acid Anhydrous p-toluenesulfonic acid Reaction Mixture Reaction Mixture Anhydrous p-toluenesulfonic acid->Reaction Mixture Ethylamine Ethylamine Ethylamine->Reaction Mixture Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Reaction Mixture Solid super acid catalyst Solid super acid catalyst Solid super acid catalyst->Reaction Mixture 5A Molecular sieves 5A Molecular sieves 5A Molecular sieves->Reaction Mixture 20°C, 6h 20°C, 6h 20°C, 6h->Reaction Mixture Filtration Filtration Reaction Mixture->Filtration Acid/Base Wash Acid/Base Wash Filtration->Acid/Base Wash Drying Drying Acid/Base Wash->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthesis workflow for this compound.

Determination of Physicochemical Properties

Standardized methods are employed to determine the physicochemical properties of this compound.

Melting Point Determination (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.

  • The capillary tube is attached to a thermometer and placed in a heating apparatus (e.g., a Thiele tube or a digital melting point apparatus).

  • The sample is heated slowly and uniformly.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination (Distillation Method):

  • A sample of the liquid is placed in a distillation flask with boiling chips.

  • A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

  • The flask is heated, and the liquid is brought to a boil.

  • The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

Solubility Determination (OECD Guideline 105):

  • A predetermined amount of the substance is added to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The solution is then separated from any undissolved solid by centrifugation or filtration.

  • The concentration of the substance in the aqueous phase is determined using a suitable analytical method (e.g., HPLC).

Applications and Mechanisms of Action

Role as a Plasticizer

This compound is widely used as a plasticizer in various polymers, including polyamides and cellulose (B213188) acetate.[4] Plasticizers are additives that increase the flexibility and durability of materials.

Mechanism of Action:

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. The this compound molecules intersperse themselves between the polymer chains, increasing the free volume and allowing the polymer chains to move more freely past one another. This increased mobility results in a lower glass transition temperature (Tg) and enhanced flexibility of the polymer.

G cluster_polymer Polymer Matrix Polymer Chains (Rigid) Polymer Chains (Rigid) Intercalation Intercalation between Polymer Chains Polymer Chains (Rigid)->Intercalation This compound This compound This compound->Intercalation Addition to Polymer Reduced Intermolecular Forces Reduced Intermolecular Forces Intercalation->Reduced Intermolecular Forces Increased Polymer Chain Mobility Increased Polymer Chain Mobility Reduced Intermolecular Forces->Increased Polymer Chain Mobility Lowered Glass Transition Temp. Lowered Glass Transition Temp. Increased Polymer Chain Mobility->Lowered Glass Transition Temp. Enhanced Flexibility & Durability Enhanced Flexibility & Durability Lowered Glass Transition Temp.->Enhanced Flexibility & Durability

Caption: Mechanism of action of this compound as a plasticizer.

Intermediate in Chemical Synthesis

Toxicological Profile and Biological Interactions

The toxicological properties of this compound are primarily associated with the sulfonamide functional group.

Summary of Toxicological Data
EndpointResultSource(s)
Acute Oral Toxicity Harmful if swallowed.[2]
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.[9]
Respiratory Irritation May cause respiratory irritation.[9]
Carcinogenicity Not classified as a carcinogen.
Mutagenicity Not classified as a germ cell mutagen.[9]
Reproductive Toxicity Not classified as a reproductive toxicant.[9]
Potential Biological Pathways

Specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, based on the known toxicology of sulfonamides and the metabolism of the related compound p-toluenesulfonamide, some potential biological interactions can be inferred.

Metabolism: The parent compound, p-toluenesulfonamide, is known to be metabolized by cytochrome P450 enzymes in the liver.[4] It is plausible that this compound undergoes similar metabolic processes, which could involve hydroxylation of the aromatic ring or N-dealkylation.

Toxicity: The general toxicity of sulfonamides can involve hypersensitivity reactions and effects on the kidneys and hematopoietic system.[2] The mechanism for sulfonamide-induced nephrotoxicity can involve crystalluria, where the drug or its metabolites precipitate in the renal tubules, leading to obstruction and damage.

G cluster_liver Liver Metabolism (Putative) cluster_kidney Kidney (Potential Toxicity) This compound This compound Absorption Absorption This compound->Absorption Cytochrome P450 Enzymes Cytochrome P450 Enzymes Absorption->Cytochrome P450 Enzymes Metabolites Metabolites Cytochrome P450 Enzymes->Metabolites Phase I Metabolism Excretion Excretion Metabolites->Excretion Crystalluria Crystalluria Metabolites->Crystalluria Precipitation in Renal Tubules Renal Obstruction & Damage Renal Obstruction & Damage Crystalluria->Renal Obstruction & Damage

Caption: Putative metabolic and toxicological pathway.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its fundamental properties, particularly its ability to act as a plasticizer and a versatile chemical intermediate, have led to its widespread use. While its physicochemical characteristics and synthesis are well-understood, further research is needed to fully elucidate its specific biological interactions and metabolic fate. A deeper understanding of these aspects will be crucial for the continued safe and effective application of this compound in drug development and other advanced technologies.

References

An In-depth Technical Guide to N-Ethyl-p-toluenesulfonamide: Chemical Structure, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-p-toluenesulfonamide is a versatile organic compound with significant applications across various scientific and industrial sectors, most notably in pharmaceutical development and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and established experimental protocols. Detailed data is presented in tabular format for ease of reference, and key processes are visualized through logical diagrams to facilitate a deeper understanding of its chemical behavior and utility.

Chemical Structure and Identification

This compound, systematically named N-ethyl-4-methylbenzenesulfonamide, is a sulfonamide derivative.[1] Its molecular structure consists of a p-toluenesulfonyl group bonded to the nitrogen atom of an ethylamine (B1201723) moiety.[1] This structure imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics.

Key Identifiers:

  • IUPAC Name: N-ethyl-4-methylbenzenesulfonamide[1]

  • CAS Number: 80-39-7[1]

  • Molecular Formula: C₉H₁₃NO₂S[1]

  • Molecular Weight: 199.27 g/mol [1]

  • SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)C[1]

  • InChIKey: OHPZPBNDOVQJMH-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.

Table 1: Physical Properties of this compound
PropertyValueReference(s)
AppearanceWhite to off-white crystalline solid[1]
Melting Point63-65 °C[2]
Boiling Point208 °C at 745 mmHg[2]
Density1.188 g/cm³ at 20°C[2]
Vapor Pressure0.015 Pa at 25°C[2]
Solubility in Water< 0.01 g/100 mL at 18°C[2]
Table 2: Solubility in Organic Solvents
SolventSolubility
ChloroformSlightly soluble
MethanolSlightly soluble

Note: Qualitative solubility data is available. For more precise applications, experimental determination is recommended.

Table 3: Spectral Data
TechniqueKey Peaks/SignalsReference(s)
GC-MS Top 5 Peaks (m/z): 155, 91, 184, 199, 65[1]
¹H NMR Spectral data available from Sigma-Aldrich Co. LLC.[1]
¹³C NMR Spectral data available from Eastman Organic Chemicals.[1]
FT-IR Neat spectrum available from Unitex Chemical Corporation.[1]

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the sulfonamide functional group. As an amide, it exhibits characteristic reactions, though its reactivity is influenced by the electron-withdrawing nature of the p-toluenesulfonyl group.

General Reactivity Profile:

  • Acidity of N-H bond: The hydrogen on the nitrogen atom is weakly acidic and can be deprotonated by a strong base.

  • Nucleophilicity of Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, although this is diminished by the adjacent sulfonyl group.

  • Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2] Hazardous polymerization does not typically occur.[3]

  • Reactions of Amides: It can react with azo and diazo compounds to produce toxic gases. Reaction with strong reducing agents can form flammable gases. Dehydrating agents can convert it to the corresponding nitrile. Combustion produces mixed oxides of nitrogen (NOx).

The logical relationship of its core reactivity is outlined in the following diagram:

Reactivity of this compound A This compound B Deprotonation (Strong Base) A->B Weakly Acidic N-H C Nucleophilic Attack (on N) A->C Lone Pair on N D Reaction with Oxidizing Agents A->D Incompatibility E Combustion A->E Decomposition

Caption: Core reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of p-toluenesulfonyl chloride with ethylamine. This is a nucleophilic acyl substitution reaction at the sulfur atom.

Materials:

  • p-Toluenesulfonyl chloride

  • Ethylamine (aqueous solution or gas)

  • A suitable base (e.g., pyridine, triethylamine, or an excess of ethylamine)

  • A suitable solvent (e.g., dichloromethane, diethyl ether, or toluene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in the chosen solvent. Cool the flask in an ice bath.

  • Addition of Amine: Slowly add a solution of ethylamine and the base to the stirred solution of p-toluenesulfonyl chloride. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a white crystalline solid.

The following diagram illustrates the general workflow for the synthesis and purification:

Synthesis and Purification Workflow A Dissolve p-Toluenesulfonyl Chloride in Solvent B Slowly Add Ethylamine and Base A->B Cooling C Reaction at Room Temperature B->C Stirring D Aqueous Workup (Acid/Base Washes) C->D TLC Monitoring E Dry Organic Layer D->E F Solvent Evaporation E->F G Recrystallization F->G H Pure this compound G->H

Caption: A generalized workflow for the synthesis and purification.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules.

  • Pharmaceuticals: It is a building block for the synthesis of sulfonamide-based drugs, which include antibiotics, diuretics, and anti-inflammatory agents.[4] The sulfonamide moiety is a key pharmacophore in these therapeutic agents.

  • Plasticizers: It is used as a plasticizer for various polymers, including polyamides and cellulose (B213188) acetate, to increase their flexibility and durability.[5]

  • Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[4]

  • Dyes and Pigments: It acts as an intermediate in the manufacturing of certain dyes.[5]

The role of this compound as a synthetic intermediate is depicted in the following diagram:

Role as a Synthetic Intermediate A This compound B Further Chemical Modification A->B E Polymers/Plasticizers A->E Direct Application C Active Pharmaceutical Ingredients (APIs) (e.g., Antibiotics, Diuretics) B->C D Agrochemicals (e.g., Herbicides, Pesticides) B->D F Dyes and Pigments B->F

Caption: Applications derived from this compound.

Safety and Handling

This compound is considered a hazardous substance.[3] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] Animal experiments suggest that ingestion of large amounts may be harmful.[3]

Handling Precautions:

  • Use in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a compound of significant interest due to its versatile applications, particularly as a precursor in the synthesis of pharmaceuticals and other valuable chemicals. A thorough understanding of its chemical structure, properties, and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and data serve as a valuable resource for scientists working with this compound.

References

N-Ethyl-p-toluenesulfonamide: A Technical Guide to its Synthetic Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluenesulfonamide is a versatile organic compound widely utilized as a plasticizer, particularly for polyamide and cellulose (B213188) resins, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a sulfonamide moiety, imparts a range of reactivity that can be harnessed in various synthetic transformations. This technical guide provides an in-depth exploration of the core mechanisms through which this compound participates in and influences chemical syntheses, with a focus on its roles in C-N bond formation and as a directing group in C-H functionalization.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Appearance White crystalline solid
Melting Point 58-62 °C
Solubility Soluble in ethanol, hardly soluble in water and ether.[2]

Core Mechanisms of Action in Synthesis

The synthetic utility of this compound is primarily derived from the chemical properties of the sulfonamide functional group. This group can act as a nucleophile, a directing group for transition metal-catalyzed reactions, and a precursor to synthetically useful radical species.

This compound in C-N Cross-Coupling Reactions

This compound can serve as a nucleophilic component in transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. These reactions are fundamental for the construction of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in medicinal chemistry.

Mechanism of Action in Palladium-Catalyzed C-N Coupling:

The generally accepted mechanism for the palladium-catalyzed N-arylation of sulfonamides involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The resulting palladium(II) species then undergoes ligand exchange with the deprotonated this compound. Subsequent reductive elimination from this complex yields the desired N-arylated sulfonamide product and regenerates the palladium(0) catalyst.

G pd0 Pd(0)L_n pdII Ar-Pd(II)-X(L_n) pd0->pdII amide_complex Ar-Pd(II)-N(Et)Ts(L_n) pdII->amide_complex product Ar-N(Et)Ts amide_complex->product Reductive Elimination catalyst_regen Pd(0)L_n amide_complex->catalyst_regen reactant1 Ar-X reactant1->pdII Oxidative Addition reactant2 HN(Et)Ts + Base reactant2->amide_complex Ligand Exchange

Figure 1: Catalytic cycle for Pd-catalyzed N-arylation of this compound.

Mechanism of Action in Copper-Catalyzed C-N Coupling (Ullmann Condensation):

In the copper-catalyzed Ullmann-type reaction, a copper(I) salt is typically used as the catalyst. The reaction is believed to proceed through the formation of a copper-amide intermediate from this compound. This intermediate then reacts with an aryl halide in an oxidative addition-reductive elimination sequence, or via a four-centered transition state, to afford the N-arylated product. Ligand-free protocols have been developed, simplifying the reaction conditions.

Quantitative Data for Analogous C-N Coupling Reactions:

EntryAryl BromideProductYield (%)
14-BromotolueneN-(p-tolyl)-p-toluenesulfonamide85
24-BromoanisoleN-(4-methoxyphenyl)-p-toluenesulfonamide82
34-BromobenzonitrileN-(4-cyanophenyl)-p-toluenesulfonamide78
41-Bromo-4-nitrobenzeneN-(4-nitrophenyl)-p-toluenesulfonamide75
51-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-p-toluenesulfonamide80
Data adapted from a study on the CuI-catalyzed N-arylation of p-toluenesulfonamide (B41071).
This compound as a Directing Group in C-H Functionalization

The sulfonamide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy allows for the selective activation and subsequent modification of otherwise inert C-H bonds, providing a powerful tool for the synthesis of complex molecules.

Mechanism of Action in sp³ C-H Functionalization:

In the context of photocatalytic C-H functionalization, N-alkylsulfonamides can serve as precursors to N-centered radicals. This process is particularly effective for the functionalization of unactivated sp³ C-H bonds. The mechanism involves a sequential electron/proton transfer (ET/PT) to generate a sulfonamidyl radical. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) from an unactivated C(sp³)–H bond, generating a carbon-centered radical. This radical is then trapped by a suitable coupling partner to form the final product.

G cluster_catalysis Photocatalytic Cycle start N-Alkylsulfonamide (e.g., this compound derivative) radical_N N-Centered Sulfonamidyl Radical start->radical_N Sequential ET/PT PC_excited [PC]* start->PC_excited Electron Transfer radical_C Carbon-Centered Radical radical_N->radical_C 1,5-Hydrogen Atom Transfer product Functionalized Product radical_C->product reagent Coupling Partner reagent->product PC Photocatalyst PC->PC_excited hv PC_reduced [PC]⁻ PC_excited->PC_reduced PC_reduced->PC Regeneration

Figure 2: General workflow for photocatalytic sp³ C-H functionalization using N-alkylsulfonamides.

This approach enables a variety of transformations, including heteroarylation, alkylation, amination, and cyanation of remote C(sp³)–H bonds under mild, redox-neutral conditions.[3]

Experimental Protocols

The following is a representative experimental protocol for the photocatalytic functionalization of an unactivated C(sp³)–H bond using an N-alkylsulfonamide, adapted from the literature.[3]

General Procedure for the Heteroarylation of N-Alkylsulfonamides:

To an oven-dried 8 mL vial equipped with a magnetic stir bar was added the N-alkylsulfonamide (0.4 mmol, 2.0 equiv), the heteroarene (0.2 mmol, 1.0 equiv), Mes-Acr+ClO4- (2 mol%), [Co(dmgH)2Py]Cl (5 mol%), and trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv). The vial was evacuated and backfilled with nitrogen three times. Acetonitrile (ACN) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (3:1, 2.0 mL, 0.1 M) were added, and the mixture was stirred at room temperature under irradiation with two 25 W blue LEDs (λ = 450–460 nm) for 24 hours. Upon completion, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Data for Substrate Scope of N-Alkylsulfonamides in Photocatalytic Heteroarylation:

The following table presents data on the substrate scope of various N-alkylsulfonamides in the described photocatalytic reaction, demonstrating the versatility of this method.

N-AlkylsulfonamideHeteroareneProductYield (%)
N-pentyl-4-methoxybenzenesulfonamide2-phenylquinoline2-phenyl-4-(4-(4-methoxyphenylsulfonamido)pentyl)quinoline85
N-hexyl-4-methoxybenzenesulfonamide2-phenylquinoline2-phenyl-4-(5-(4-methoxyphenylsulfonamido)hexyl)quinoline82
N-isobutyl-4-methoxybenzenesulfonamide2-phenylquinoline4-(2-methyl-3-(4-methoxyphenylsulfonamido)propyl)-2-phenylquinoline70
N-cyclopentyl-4-methoxybenzenesulfonamide2-phenylquinoline4-((1-(4-methoxyphenylsulfonamido)cyclopentyl)methyl)-2-phenylquinoline78
Data adapted from a study on the sulfonamide-directed site-selective functionalization of unactivated C(sp³)-H bonds.[3]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its sulfonamide moiety enables its participation in key bond-forming reactions, including transition metal-catalyzed C-N cross-coupling, and allows it to function as a directing group for the selective functionalization of C-H bonds. The mechanisms outlined in this guide, particularly in the burgeoning field of photoredox catalysis, highlight the ongoing importance and expanding utility of this compound and related compounds for the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Further research into the development of novel catalytic systems and the expansion of the substrate scope will undoubtedly continue to enhance the synthetic toolkit available to researchers and drug development professionals.

References

Spectroscopic Data for N-Ethyl-P-toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-P-toluenesulfonamide (CAS No. 80-39-7), a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these findings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

While a definitive, publicly available peak list with chemical shifts and coupling constants for the ¹H NMR spectrum of this compound is not readily accessible in common databases, the spectrum is noted to be available from Sigma-Aldrich.[1] Based on the known structure of the molecule, the following proton environments are expected, and their estimated chemical shifts are provided for guidance.

ProtonsMultiplicityEstimated Chemical Shift (ppm)
CH₃ (Tolyl group)Singlet~2.4
CH₂ (Ethyl group)Quartet~3.1
CH₃ (Ethyl group)Triplet~1.1
Aromatic ProtonsTwo Doublets~7.3 and ~7.7
N-HSinglet (broad)Variable

¹³C NMR (Carbon-13 NMR)

A ¹³C NMR spectrum for this compound is available from John Wiley & Sons, Inc.[1] Although a detailed peak list is not publicly disseminated, the expected chemical shifts for the carbon environments are outlined below based on the compound's structure.

Carbon AtomEstimated Chemical Shift (ppm)
CH₃ (Tolyl group)~21
CH₂ (Ethyl group)~38
CH₃ (Ethyl group)~15
Aromatic C (quaternary, attached to S)~137
Aromatic CH~127, ~130
Aromatic C (quaternary, attached to CH₃)~143
Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound is available from the NIST WebBook, provided by the Coblentz Society, Inc.[2] Key absorption bands characteristic of its functional groups are presented below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3280N-HStretching
~2970C-H (aliphatic)Stretching
~1595C=C (aromatic)Stretching
~1320S=O (sulfonyl)Asymmetric Stretching
~1160S=O (sulfonyl)Symmetric Stretching
~815C-H (aromatic)Out-of-plane Bending (para-substituted)
Mass Spectrometry (MS) Data

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook and PubChem.[1][2] The key fragments and their relative intensities are summarized below.

m/zRelative Intensity (%)Proposed Fragment
19933.60[M]⁺ (Molecular Ion)
18487.10[M - CH₃]⁺
15599.99[M - C₂H₄N]⁺ or [CH₃C₆H₄SO₂]⁺
9195.80[C₇H₇]⁺ (Tropylium ion)
6532.30[C₅H₅]⁺

Experimental Protocols

The following are generalized, detailed methodologies for the spectroscopic techniques cited above, intended to guide researchers in obtaining similar data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be homogeneous.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition :

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).

    • Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR Acquisition :

    • The spectrometer is tuned to the carbon-13 frequency.

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

    • A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Instrumentation : A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory is used.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded first.

    • The sample spectrum is then recorded.

    • The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : The sample is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS). The sample is vaporized by heating.

  • Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Frequencies IR->Data_IR Data_MS Mass-to-Charge Ratios, Fragmentation Pattern MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of N-Ethyl-P-toluenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical scaffolds with diverse biological activities is paramount. Among these, N-Ethyl-P-toluenesulfonamide and its derivatives have emerged as a promising class of compounds exhibiting a wide spectrum of therapeutic potential, including anticancer and antimicrobial properties. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, biological evaluation, and mechanisms of action of these versatile molecules.

The core of this guide focuses on presenting clear, actionable data and methodologies to facilitate further research and development in this area. Quantitative data from various studies are summarized in structured tables for straightforward comparison of the biological activities of different derivatives. Furthermore, detailed experimental protocols for key biological assays are provided to ensure reproducibility and aid in the design of future experiments.

Anticancer Activity: Targeting Key Cellular Pathways

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of critical signaling pathways.

One key pathway implicated in the anticancer activity of closely related p-toluenesulfonamide (B41071) (PTS) derivatives is the PI3K/Akt/mTOR signaling cascade .[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased cell viability and tumor growth.[1]

Another identified mechanism involves the direct interaction of these derivatives with crucial cellular components like DNA and the tumor suppressor protein p53 . N-ethyl toluene-4-sulphonamide, for instance, has been shown to intercalate with DNA, potentially disrupting DNA replication and transcription in cancer cells.

Below is a diagram illustrating the proposed signaling pathway for the anticancer activity of certain p-toluenesulfonamide derivatives.

anticancer_pathway PTS p-Toluenesulfonamide Derivative LipidRaft Lipid Raft Disruption PTS->LipidRaft inhibits Akt Akt (Protein Kinase B) LipidRaft->Akt inhibits phosphorylation mTOR mTOR (mechanistic Target of Rapamycin) Akt->mTOR inhibits p70S6K p70S6K mTOR->p70S6K inhibits CellCycleArrest G1 Cell Cycle Arrest mTOR->CellCycleArrest leads to Apoptosis Apoptosis mTOR->Apoptosis induces Proliferation Inhibition of Cell Proliferation p70S6K->Proliferation leads to

Anticancer Signaling Pathway of p-Toluenesulfonamide Derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives and related compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCell LineIC50 (µM)Reference
N-ethyl toluene-4-sulphonamide (8a)HeLa (Cervical Cancer)10.91 - 19.22[2]
N-ethyl toluene-4-sulphonamide (8a)MCF-7 (Breast Cancer)10.91 - 19.22[2]
N-ethyl toluene-4-sulphonamide (8a)MDA-MB-231 (Breast Cancer)10.91 - 19.22[2]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical Cancer)7.2 ± 1.12[2]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast Cancer)7.13 ± 0.13[2]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast Cancer)4.62 ± 0.13[2]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of critical importance. This compound derivatives have demonstrated promising activity against a range of pathogenic microorganisms. The classical mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This disruption of folate metabolism ultimately inhibits bacterial growth and replication.

The general workflow for screening the antimicrobial activity of these derivatives is depicted below.

antimicrobial_workflow Start Synthesized this compound Derivatives PrimaryScreening Primary Screening (Agar Disc Diffusion) Start->PrimaryScreening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) PrimaryScreening->MIC_Determination for active compounds MBC_Determination Determination of Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination ActiveCompounds Identification of Active Compounds MBC_Determination->ActiveCompounds

Workflow for Antimicrobial Activity Screening.
Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-substituted p-toluenesulfonamide derivatives against selected bacterial and fungal strains.

CompoundMicroorganismMIC (µg/mL)Reference
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide α-T2aStaphylococcus aureus3.12[3]
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide α-T2jEscherichia coli12.5[3]
N,N-diethyl-2-(4-methylphenyl sulfonamido) -3-phenylpropanamide (8j)Escherichia coli12.5[4]
N,N-diethyl-2-(4-methylphenyl sulfonamido) -3-phenylpropanamide (8j)Staphylococcus aureus25[4]
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamideBacillus subtilis25[5]
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamideStaphylococcus aureus50[5]
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamideCandida albicans50[5]

Experimental Protocols

To ensure the reproducibility and facilitate the adoption of these research findings, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-substituted-p-toluenesulfonamides

The synthesis of N-substituted-p-toluenesulfonamides is typically achieved through the reaction of p-toluenesulfonyl chloride with a primary or secondary amine in the presence of a base. A general procedure is outlined below:

Materials:

  • p-Toluenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., N-ethylamine, substituted anilines, or heterocyclic amines)

  • Base (e.g., pyridine, triethylamine, or sodium carbonate)

  • Solvent (e.g., acetone, dichloromethane, or pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture for a specified time (typically several hours) at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a dilute HCl solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water, dilute NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted-p-toluenesulfonamide derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the general synthesis workflow.

synthesis_workflow Start Start Materials: p-Toluenesulfonyl Chloride & Amine Reaction Reaction in Solvent with Base Start->Reaction Workup Aqueous Workup (Acid/Base Wash) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product Characterized N-Substituted Derivative Purification->Product

General Synthesis Workflow for N-Substituted p-Toluenesulfonamides.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum of the microorganism standardized to a 0.5 McFarland standard

  • Positive control antibiotic/antifungal

  • Negative control (medium only)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well containing the test compound dilutions.

  • Include a positive control well with a known antimicrobial agent and a negative control well with only the inoculated broth.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in the fields of oncology and infectious diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon. Future research should focus on the synthesis of more diverse libraries of these derivatives to establish comprehensive structure-activity relationships (SAR). Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents. In vivo efficacy and toxicity studies will be the next critical step in translating these promising in vitro findings into clinically viable drug candidates.

References

The Pivotal Role of N-Ethyl-p-toluenesulfonamide as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-p-toluenesulfonamide is a versatile chemical compound that serves as a crucial intermediate in a wide array of industrial syntheses. Its unique chemical structure, characterized by a sulfonamide group, renders it a valuable building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers. This technical guide provides an in-depth exploration of its synthesis, properties, and significant applications as a chemical intermediate.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol [1]
Appearance White to off-white crystalline solid[2] or straw yellow liquid[3]
Melting Point 62-66 °C[4]
Boiling Point 208 °C at 745 mm Hg[2]
Solubility Soluble in ethanol (B145695), chloroform, and other polar organic solvents; sparingly soluble in water.[3]
Purity (typical) ≥98% (HPLC)[4]

Synthesis of this compound

The industrial production of this compound is primarily achieved through two key methodologies: a classical approach and a more modern, catalytic route.

Classical Synthesis

The traditional and most widely employed method involves the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723).[5][6] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general workflow for the classical synthesis of this compound is depicted below:

classical_synthesis pTSC p-Toluenesulfonyl Chloride Reactor Reaction Vessel pTSC->Reactor EtNH2 Ethylamine EtNH2->Reactor Solvent Solvent (e.g., Water, Toluene) Solvent->Reactor Base Base (e.g., NaOH) Base->Reactor Workup Aqueous Workup & Phase Separation Reactor->Workup Reaction Purification Purification (Recrystallization) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Classical synthesis workflow for this compound.

Modern Catalytic Synthesis

More contemporary and environmentally conscious methods focus on the direct N-alkylation of p-toluenesulfonamide (B41071) with alcohols, employing a "borrowing hydrogen" catalytic approach.[7] This atom-economical process, often catalyzed by transition metals like manganese, generates water as the sole byproduct.

A schematic of the catalytic N-alkylation process is shown below:

catalytic_synthesis pTSA p-Toluenesulfonamide Reactor Reaction Vessel (High Temperature) pTSA->Reactor Ethanol Ethanol Ethanol->Reactor Catalyst Transition Metal Catalyst (e.g., Mn complex) Catalyst->Reactor Base Base (e.g., K2CO3) Base->Reactor Purification Purification (Chromatography) Reactor->Purification Reaction Product This compound Purification->Product Pure Product

Caption: Modern catalytic synthesis of this compound.

A comparison of typical reaction parameters for these two methods is provided in Table 2.

ParameterClassical SynthesisModern Catalytic Synthesis
Starting Materials p-Toluenesulfonyl chloride, Ethylaminep-Toluenesulfonamide, Ethanol
Catalyst None (Base used for neutralization)Transition metal complex (e.g., Mn-based)
Byproduct Hydrochloric acid (neutralized to salt)Water
Typical Yield 85-90% (for N-methyl derivative)[2]Up to 70.53% (for general N-alkyl)[8]
Purity High, after recrystallizationHigh, after chromatographic purification

Experimental Protocols

Classical Synthesis of this compound

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, a solution of p-toluenesulfonyl chloride in toluene is prepared.

  • Aqueous ethylamine is added dropwise to the stirred solution, maintaining the temperature below 30°C.

  • After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature.

  • A solution of sodium hydroxide is then added to neutralize the formed hydrochloric acid, leading to the precipitation of sodium chloride.

  • The organic layer is separated, washed with water, and the toluene is removed under reduced pressure to yield the crude this compound.

  • The crude product is then recrystallized from ethanol to afford the pure compound.

Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.

  • Add ethanol (1.0 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Role as a Chemical Intermediate

This compound is a versatile intermediate due to the reactivity of the sulfonamide group. It serves as a precursor in the synthesis of a variety of organic molecules.

In the Pharmaceutical Industry

Derivatives of sulfonamides are recognized for their therapeutic properties, and this compound is a precursor in the synthesis of active pharmaceutical ingredients (APIs).[9] It is used in the synthesis of antibiotics, diuretics, and anti-inflammatory drugs.[10]

In the Agrochemical Industry

This compound is utilized in the synthesis of various agrochemicals, including herbicides and pesticides, contributing to improved crop protection and yields.[9]

In the Dye Industry

This compound is an important intermediate in the manufacturing of dyes and pigments.[6] It can be a component in the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester. The general synthesis of azo disperse dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. N-substituted sulfonamides can be incorporated into these structures to influence properties such as color and fastness.

A generalized reaction scheme for the synthesis of an azo disperse dye is illustrated below:

dye_synthesis AromaticAmine Aromatic Amine (e.g., containing a sulfonamide group) Diazotization Diazotization (NaNO2, HCl, 0-5°C) AromaticAmine->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt CouplingReaction Azo Coupling DiazoniumSalt->CouplingReaction CouplingComponent Coupling Component (e.g., a phenol (B47542) or aniline (B41778) derivative) CouplingComponent->CouplingReaction AzoDye Azo Disperse Dye CouplingReaction->AzoDye

Caption: General pathway for the synthesis of azo disperse dyes.

Conclusion

This compound is a cornerstone chemical intermediate with broad applications across multiple industries. Its synthesis, whether through classical or modern catalytic methods, provides a reliable source for this versatile building block. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties and reactivity of this compound is essential for innovation and the development of new materials and medicines. The continued exploration of its applications and the development of more sustainable synthetic routes will undoubtedly expand its importance in the chemical industry.

References

An In-depth Technical Guide to the Synthesis of N-Ethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for N-Ethyl-p-toluenesulfonamide, a versatile intermediate in the pharmaceutical and chemical industries. The document details the core starting materials, experimental protocols, and quantitative data to facilitate informed decisions in process development and optimization.

Introduction

This compound is a key building block in organic synthesis, finding applications as a plasticizer and an intermediate in the preparation of pharmaceuticals and dyes. Its synthesis is primarily achieved through two main pathways: the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723) and the N-alkylation of p-toluenesulfonamide (B41071). This guide will explore these methods in detail, providing the necessary technical information for their successful implementation.

Primary Synthesis Routes

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired purity, scalability, and environmental considerations. The two principal methods are outlined below.

Synthesis from p-Toluenesulfonyl Chloride and Ethylamine

This is a classical and widely used method for the synthesis of sulfonamides. The reaction involves the nucleophilic attack of ethylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of this compound and hydrochloric acid. A base is typically added to neutralize the acid byproduct.

N-Alkylation of p-Toluenesulfonamide

This method involves the direct alkylation of p-toluenesulfonamide with an ethylating agent. Various ethylating agents can be employed, including ethyl halides (e.g., ethyl iodide, ethyl bromide) and ethanol (B145695). This approach can be advantageous in certain contexts, particularly with the development of modern catalytic systems that offer greener alternatives.

Starting Materials and Reagents

A summary of the key starting materials and reagents for each synthetic route is provided in the table below.

RouteStarting Material 1Starting Material 2Key Reagents/Catalysts
1 p-Toluenesulfonyl chlorideEthylamineBase (e.g., Sodium hydroxide)
2a p-ToluenesulfonamideEthanolManganese(I) PNP pincer precatalyst, Potassium carbonate
2b p-ToluenesulfonamideEthyl iodidePhase-transfer catalyst (e.g., TBAB), Potassium carbonate

Quantitative Data Summary

The following table summarizes quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

RouteMethodYield (%)Purity (%)Reference
1 p-Toluenesulfonyl chloride & EthylamineHigh (typically >85%)>98% (after recrystallization)General knowledge, analogous to cited methylamine (B109427) synthesis
2a N-Alkylation with Ethanol (Mn-catalyzed)~89% (isolated)High[1]
2b N-Alkylation with Ethyl iodide (PTC)79-95%High[1]

Note: Yields can vary depending on reaction scale and optimization of conditions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis from p-Toluenesulfonyl Chloride and Ethylamine

This protocol is adapted from a reliable procedure for the synthesis of the analogous N-methyl-p-toluenesulfonamide and is expected to provide high yields of the desired product.

Materials:

  • p-Toluenesulfonyl chloride

  • Aqueous ethylamine solution (e.g., 70%)

  • Sodium hydroxide (B78521) solution (e.g., 10 M)

  • Diethyl ether or other suitable organic solvent

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a fume hood, cool a flask containing the aqueous ethylamine solution in an ice bath.

  • Slowly add p-toluenesulfonyl chloride in portions to the stirred ethylamine solution. The temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Slowly add the sodium hydroxide solution to the reaction mixture to neutralize the hydrochloric acid formed and to dissolve the product.

  • Extract the aqueous solution with diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol to yield a white crystalline solid.

Protocol 2: N-Alkylation of p-Toluenesulfonamide

This method utilizes a "borrowing hydrogen" approach, offering an environmentally friendly pathway.[1]

Materials:

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol).[1]

  • Add ethanol (1.0 mmol) and xylenes to achieve a final concentration of 1 M for the sulfonamide.[1]

  • Seal the vial and place it in a preheated oil bath at 150 °C. Stir for 24 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

This protocol is a general guide for a solvent-free phase-transfer catalysis (PTC) reaction.[1]

Materials:

  • p-Toluenesulfonamide

  • Ethyl iodide

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

Procedure:

  • In a round-bottom flask, combine p-toluenesulfonamide (0.01 mol), potassium carbonate (0.03 mol), and the phase-transfer catalyst (e.g., TBAB, 0.001 mol).[1]

  • Add ethyl iodide (0.012 mol).[1]

  • Heat the mixture in an oil bath at a suitable temperature (e.g., 80 °C) and monitor the reaction progress using TLC.[1]

  • After the reaction is complete, cool the mixture and add water to dissolve the inorganic salts.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical relationships in the synthesis of this compound.

Synthesis_Pathways cluster_route2 Route 2: N-Alkylation pTSC p-Toluenesulfonyl chloride Product This compound pTSC->Product Route 1 EtA Ethylamine EtA->Product Route 1 Base1 Base (e.g., NaOH) Base1->Product Route 1 pTSA p-Toluenesulfonamide EtI Ethyl Iodide EtI->Product Method B EtOH Ethanol EtOH->Product Method A PTC Phase-Transfer Catalyst MnCat Mn(I) Catalyst Base2 Base (e.g., K2CO3)

Caption: Synthetic pathways to this compound.

Experimental_Workflow Start Starting Materials (e.g., p-Toluenesulfonyl chloride, Ethylamine) Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Addition Reagent Addition (Controlled rate) Reaction->Addition Stirring Reaction Monitoring (TLC, Time) Addition->Stirring Workup Aqueous Workup (Neutralization, Extraction) Stirring->Workup Drying Drying Organic Layer (Anhydrous Na2SO4) Workup->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Recrystallization) Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

References

N-Ethyl-p-toluenesulfonamide (CAS 80-39-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of N-Ethyl-p-toluenesulfonamide (CAS 80-39-7), a compound of interest in various chemical and pharmaceutical applications. This document consolidates essential physicochemical data, safety information, and insights into its utility.

Core Physicochemical Properties

This compound is a white crystalline solid.[1] It is an important intermediate in organic synthesis, with applications in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] The compound is stable under recommended storage conditions and is incompatible with strong oxidizing agents.[2][3][]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Identifier Value Source
CAS Number 80-39-7[5][6][7]
Molecular Formula C₉H₁₃NO₂S[5][7][8]
Molecular Weight 199.27 g/mol [5][8][9]
IUPAC Name N-ethyl-4-methylbenzenesulfonamide[10][11]
SMILES CCNS(=O)(=O)C1=CC=C(C=C1)C[][5][10]
InChI InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3[10][11]
InChIKey OHPZPBNDOVQJMH-UHFFFAOYSA-N[][10]
Property Value Source
Melting Point 63-65 °C[2][6][9]
145-149 °F[12]
64 °C[5]
147 °F[10]
58-62 °C[1]
Boiling Point 208 °C at 745 mmHg[2][6][13]
406 °F at 745 mmHg[12]
311.0 ± 35.0 °C at 760 Torr[]
Density 1.26 g/cm³[3]
1.153 ± 0.06 g/cm³[]
Solubility Soluble in ethanol[13]
Difficult to dissolve in water and ether[13]
Partly miscible with water[12]
Less than 1 mg/mL at 70 °F[10]
Vapor Pressure Negligible[12]
Flash Point Not available, but likely combustible[2]
Purity ≥98%[14]
>98.0%(HPLC)(N)[15]
≥99%[7]
99% min[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available data indicates the use of the following techniques:

  • ¹H NMR Spectra: Data is available from Sigma-Aldrich Co. LLC.[10]

  • Mass Spectrometry (GC-MS): Spectral data is available.[10]

  • IR Spectra (FTIR and ATR-IR): Spectra have been recorded from samples provided by Unitex Chemical Corporation and Aldrich.[10]

Safety and Handling

This compound is considered a hazardous substance.[12] It is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[12][16]

Hazard Statements:

  • H315: Causes skin irritation.[10][17]

  • H319: Causes serious eye irritation.[10][17]

  • H335: May cause respiratory irritation.[10][17]

Precautionary Measures:

  • Handling: Use in a well-ventilated area and avoid breathing dust.[16] Wear protective gloves, clothing, and eye protection.[16][17] Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[14] Recommended storage temperatures are between 10°C - 25°C or at room temperature.[5][14]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[17] If on skin, wash with soap and water.[14] If inhaled, move to fresh air.[14] If swallowed, clean mouth with water.[14] Seek medical attention if symptoms persist.[17]

Experimental Protocols & Applications

Logical Relationships in Chemical Synthesis

The synthesis of vicinal haloamino ketone derivatives can be achieved through the aminohalogenation of α,β-unsaturated ketones. This process can utilize N-alkyl-N-p-toluenesulfonamides, such as this compound, in combination with N-bromosuccinimide (NBS) as the nitrogen and halogen sources, respectively. A catalyst, such as Nickel(II) acetate (B1210297) (Ni(OAc)₂), facilitates this reaction.

Aminohalogenation_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Chalcone α,β-Unsaturated Ketone (Chalcone) Product Vicinal Haloamino Ketone Derivative Chalcone->Product + NEPTSA This compound NEPTSA->Product + NBS N-Bromosuccinimide (NBS) NBS->Product + Catalyst Ni(OAc)₂ Catalyst->Product Catalyzes

Caption: Aminohalogenation of Chalcones.

This diagram illustrates the key components and their roles in the synthesis of vicinal haloamino ketone derivatives, highlighting the function of this compound as a nitrogen source. The use of an N-alkyl group on the sulfonamide has been shown to result in excellent regio- and stereoselectivity.[]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-p-toluenesulfonamide in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Ethyl-p-toluenesulfonamide is a versatile chemical intermediate with significant applications in the pharmaceutical and industrial sectors.[1][2] In the pharmaceutical industry, it serves as a crucial building block in the synthesis of various drugs, including antibiotics, diuretics, and anti-inflammatory agents.[1][3][4] Its sulfonamide functional group is key to the biological activity of many of these therapeutic agents.[1] This document provides detailed protocols for the synthesis of this compound, presents quantitative data from various synthetic methods, and illustrates key experimental workflows and mechanisms of action relevant to its pharmaceutical applications.

Pharmaceutical Applications

This compound and its derivatives are utilized in the development of several classes of drugs:

  • Antibiotic Synthesis: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs. These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, thereby halting their growth and replication.[5][6]

  • Diuretics: It is used in the synthesis of diuretic medications that help manage hypertension and fluid retention.[3][4]

  • Anti-inflammatory Drugs: Sulfonamide derivatives are important in the development of medications designed to reduce inflammation and pain.[3][4]

  • Drug Formulation: Its properties can be beneficial in drug formulation, potentially improving the bioavailability of active pharmaceutical ingredients.[1]

Data Presentation: Synthesis Parameters

The synthesis of N-alkyl-p-toluenesulfonamides can be achieved through several methods. The selection of reactants, catalysts, and conditions significantly impacts reaction efficiency and product purity. The following table summarizes quantitative data from representative synthetic approaches.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Anhydrous p-toluenesulfonic acidn-ButylamineSO₄²⁻/PIM-1Dichloromethane (B109758)206>70>98[7]
Anhydrous p-toluenesulfonic acidn-PropylamineSO₄²⁻/PIM-1Dichloromethane206>70>98[7]
Anhydrous p-toluenesulfonic acidIsopropylamine2-phenylboronic acidDichloromethane4024~40>98[8]
Anhydrous p-toluenesulfonic acidCyclohexylamine2-chlorophenylboronic acidDichloromethane252440.798.4[8][9]
p-Toluenesulfonyl chlorideBenzylamine-Pyridine (B92270)Room Temp.190-[9]
p-Toluenesulfonyl chlorideMethylamine (2.0 M in THF)-Dichloromethane0299-[9]

Experimental Protocols

Two primary methods for the synthesis of N-alkyl-p-toluenesulfonamides are detailed below. The first is a classical approach using p-toluenesulfonyl chloride, and the second is a modern catalytic method using anhydrous p-toluenesulfonic acid.

General Synthesis Workflow

The diagram below outlines the typical workflow for the synthesis and purification of this compound.

G cluster_workflow General Synthesis Workflow Reactants Reactants & Solvent Reaction Reaction Vessel (Controlled Temp & Time) Reactants->Reaction 1. Combine & Stir Workup Aqueous Workup (Acid/Base/Brine Wash) Reaction->Workup 2. Quench & Wash Drying Drying Organic Phase (e.g., Na₂SO₄) Workup->Drying 3. Separate Layers Evaporation Solvent Evaporation Drying->Evaporation 4. Filter & Evaporate Purification Purification (Recrystallization) Evaporation->Purification 5. Dissolve & Crystallize Product Pure N-Ethyl-p- toluenesulfonamide Purification->Product 6. Filter & Dry

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Classical Synthesis from p-Toluenesulfonyl Chloride

This protocol is adapted from the classical reaction between p-toluenesulfonyl chloride and a primary amine.[9]

Materials:

  • p-Toluenesulfonyl chloride

  • Ethylamine (B1201723) (or aqueous solution)

  • Pyridine or suitable base/solvent

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve ethylamine in the chosen solvent (e.g., pyridine or dichloromethane).

  • Cool the solution in an ice bath to 0°C.

  • Cautiously and portion-wise, add p-toluenesulfonyl chloride to the solution. An exothermic reaction may occur; maintain the temperature at or below room temperature.

  • Stir the resulting mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a larger volume of cold water to precipitate the crude product. An oily precipitate may form initially.

  • Induce solidification of the precipitate by scratching the flask or seeding.

  • Filter the solid product using a Buchner funnel and wash thoroughly with water to remove any residual pyridine and salts.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.[1]

  • Dry the purified crystals under vacuum.

Protocol 2: Catalytic Synthesis from Anhydrous p-Toluenesulfonic Acid

This protocol describes a method where anhydrous p-toluenesulfonic acid reacts directly with a primary amine in the presence of a catalyst and a water scavenger.[8]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • Ethylamine

  • Catalyst (e.g., organic boronic acid)

  • 5A Molecular Sieves (water scavenger)

  • Dichloromethane (solvent)

  • 0.5 M Hydrochloric acid solution

  • 0.5 M Sodium hydroxide (B78521) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add anhydrous p-toluenesulfonic acid, the catalyst (5-10% w/w), and 5A molecular sieves.

  • Add dichloromethane as the solvent and stir the mixture at the desired temperature (e.g., 20-40°C) for 30-60 minutes.[7][8]

  • Slowly add ethylamine to the reaction mixture.

  • Continue to stir the reaction at the controlled temperature for the required duration (e.g., 6-24 hours).[7][8]

  • After the reaction is complete, remove the molecular sieves and catalyst by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, 0.5 M NaOH solution, and finally with saturated brine.[8]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the drying agent by filtration and recover the dichloromethane solvent by rotary evaporation to obtain the crude product.

  • Wash the crude product with a 50% ethanol-water solution or perform recrystallization to obtain the pure this compound.[8]

Mechanism of Action: Folic Acid Synthesis Inhibition

A primary pharmaceutical application of sulfonamides is in antibiotics. They function by acting as competitive antagonists to para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase in bacteria. This inhibition blocks the synthesis of folic acid, a vitamin necessary for DNA and protein production, thereby arresting bacterial growth.[5][6]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS FolicAcid Folic Acid (Essential for growth) DHPS->FolicAcid Synthesis Sulfonamide Sulfonamide Drug (e.g., from N-Ethyl-p- toluenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Safety Considerations

While this compound is a valuable intermediate, proper safety measures are essential during handling. Like many sulfonamides, it may pose health risks if inhaled or ingested.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood. Responsible disposal of the compound is necessary to minimize environmental impact.[1]

References

Application Notes & Protocols for the Quantification of N-Ethyl-P-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of N-Ethyl-P-toluenesulfonamide, a key intermediate in the pharmaceutical and plasticizer industries, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] The protocols are based on established methods for structurally similar p-toluenesulfonate compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

General Analytical Workflow

The overall process for the quantification of this compound follows a structured workflow from sample handling to final data reporting. This ensures consistency, accuracy, and reliability of the analytical results.

Analytical_Workflow General Workflow for this compound Analysis cluster_prep 1. Sample Handling & Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Sample Weighing Prep Solvent Dilution / Extraction Sample->Prep Filter Filtration (if required) Prep->Filter Instrument HPLC-UV or GC-MS Injection Filter->Instrument Separation Chromatographic Separation Instrument->Separation Detection Signal Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Report Final Report Generation Integration->Report

Caption: General workflow for this compound analysis.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a sensitive reverse-phase HPLC method with UV detection for quantifying this compound. The methodology is adapted from validated procedures for the closely related genotoxic impurity, Ethyl p-toluenesulfonate (EPTS).[2][3]

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (Analytical Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • This compound reference standard

  • 0.45 µm Nylon Syringe Filters

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 600 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in Methanol.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with Methanol to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 6 µg/mL.[2]

  • Sample Solution (e.g., 60 mg/mL): Accurately weigh and dissolve the sample containing this compound in Methanol.[3] If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions: The following conditions are based on the analysis of EPTS and should be optimized for this compound.[3][4][5]

  • Instrument: HPLC system with UV/Vis or Diode Array Detector.

  • Column: Inertsil ODS-3V, 5 µm, 250 mm x 4.6 mm, or equivalent C18 column.[3][5]

  • Mobile Phase: A pre-mixed and degassed solution of 0.1% Phosphoric Acid in Water and Acetonitrile (1:1 v/v).[2][3]

  • Flow Rate: 2.0 mL/min.[3]

  • Column Temperature: 27°C.[3]

  • Injection Volume: 20 µL.[3]

  • UV Detection Wavelength: 225 nm.[2]

  • Run Time: Approximately 15 minutes.[2][3]

4. Data Analysis:

  • Identify the this compound peak based on the retention time of the reference standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the amount of this compound in the sample solution using the linear regression equation derived from the calibration curve.

Quantitative Data Summary: HPLC-UV

The following table summarizes the performance characteristics of the method for the related compound Ethyl p-toluenesulfonate (EPTS), which can be considered representative for initial validation.[2][3]

ParameterValueReference
Linearity Range LOQ to 6 µg/mL[2][3]
Limit of Detection (LOD) 0.15 ppm (0.009 µg/mL)[2][3]
Limit of Quantification (LOQ) 0.5 ppm (0.03 µg/mL)[2][3]
Retention Time (EPTS) ~11 minutes[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a sensitive GC-MS method for the trace-level quantification of this compound. The method is based on a validated procedure for Ethyl-p-Toluene sulfonate (ETS), a potential genotoxic impurity.[6] The use of Selected Ion Monitoring (SIM) mode provides high sensitivity and specificity.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • n-Hexane (GC Grade)

  • Helium (99.999% purity)

  • This compound reference standard

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution by accurately weighing and dissolving 25 mg of this compound reference standard in 50 mL of n-Hexane. Further dilutions are made in n-Hexane to create working standards.[6]

  • Final Standard Solution (e.g., 0.2 µg/mL): Prepare a final standard solution for calibration by diluting the stock solution appropriately with n-Hexane.[6]

  • Sample Solution: Prepare the sample by weighing approximately 0.200 g and diluting it to 5 mL with n-Hexane. Sonicate for 5 minutes and use the supernatant for analysis.[6]

3. Chromatographic Conditions: The following instrument parameters are based on the analysis of ETS and should be validated for this compound.[6]

  • Instrument: GC system coupled to a Quadrupole Mass Spectrometer (e.g., Shimadzu GCMS QP-2010).[6]

  • Column: Rxi-1ms, 60 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[6]

  • Carrier Gas: Helium, at a constant linear velocity of 26.6 cm/sec.[6]

  • Injector Temperature: 220°C.[6]

  • Oven Temperature Program:

    • Initial Temperature: 130°C, hold for 5 min.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 3 min.[6]

  • Ion Source Temperature: 200°C.[6]

  • Interface Temperature: 220°C.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the fragmentation of ETS, suggested m/z values to monitor would include 91, 155, and 200. The primary fragment for this compound should be determined and used for quantification.[6]

4. Data Analysis:

  • Identify the analyte peak by its retention time and the presence of characteristic ions.

  • Create a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the prepared standards.

  • Calculate the concentration of this compound in the test sample using the calibration curve.

Quantitative Data Summary: GC-MS

The following table summarizes the performance characteristics of the method for the related compound Ethyl-p-toluene sulfonate (ETS), which serves as a performance benchmark.[6]

ParameterValueReference
Linearity Range LOQ to 150% of specification limit[6]
Correlation Coefficient (r²) > 0.999[6]
Limit of Detection (LOD) 0.15 µg/g (0.006 µg/mL)[6]
Limit of Quantification (LOQ) 0.45 µg/g (0.019 µg/mL)[6]
Retention Time (ETS) ~13.7 minutes[6]
Accuracy (% Recovery) 97% to 102%[6]

References

Application Notes and Protocols: N-Ethyl-p-toluenesulfonamide as a Plasticizer in Polyamide Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-p-toluenesulfonamide is a well-established plasticizer for a variety of polymers, including polyamide (PA) resins.[1][2] Its primary function is to enhance the flexibility, durability, and processability of these materials by reducing the intermolecular forces between polymer chains.[1][2] This application note provides a comprehensive overview of the use of this compound as a plasticizer in polyamides, including its effects on material properties, detailed experimental protocols for incorporation and characterization, and a discussion of its plasticization mechanism.

Mechanism of Plasticization

The plasticization of polyamides by this compound occurs through the disruption of the hydrogen bonds between the amide groups of adjacent polymer chains. The sulfonamide group of the plasticizer is capable of forming hydrogen bonds with the amide groups of the polyamide, effectively inserting itself between the polymer chains and increasing the free volume. This increased spacing allows for greater chain mobility, resulting in a decrease in the glass transition temperature (Tg) and an increase in the material's flexibility.[1]

cluster_0 Unplasticized Polyamide cluster_1 Plasticized Polyamide PA_Chain_1 Polyamide Chain H_Bond_1 Hydrogen Bond PA_Chain_1->H_Bond_1 PA_Chain_2 Polyamide Chain H_Bond_1->PA_Chain_2 PA_Chain_3 Polyamide Chain Plasticizer N-Ethyl-p- toluenesulfonamide PA_Chain_3->Plasticizer H-Bond PA_Chain_4 Polyamide Chain Plasticizer->PA_Chain_4 H-Bond Unplasticized Rigid Structure High Tg Plasticized Flexible Structure Low Tg Unplasticized->Plasticized Addition of Plasticizer

Caption: Mechanism of Polyamide Plasticization

Effects on Polyamide Properties

Thermal Properties

The most significant effect of plasticization is the reduction of the glass transition temperature (Tg), which is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. A lower Tg is indicative of increased flexibility at lower temperatures. The melting temperature (Tm) and crystallinity of the polyamide may also be affected.

Table 1: Illustrative Effect of N-butylbenzenesulfonamide (BBSA) on the Thermal Properties of an Amorphous Aliphatic Polyamide (AAPA)

BBSA Concentration (mol%)Glass Transition Temperature (Tg) (°C)
0145
10120
2095
3070
4050
5035

Note: This data is illustrative and based on the effects of N-butylbenzenesulfonamide on an amorphous aliphatic polyamide.[1] The actual values for this compound with specific polyamide grades may vary.

Mechanical Properties

Plasticization generally leads to a decrease in tensile strength and modulus, while increasing the elongation at break. This trade-off results in a more flexible and less brittle material.

Table 2: Illustrative Effect of N-butylbenzenesulfonamide (BBSA) on the Mechanical Properties of Polyamide 11 (PA11)

BBSA Concentration (wt%)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
01.250150
51.045200
100.840250
150.635300

Note: This data is illustrative and based on the general effects of sulfonamide plasticizers on polyamides. Actual values for this compound with specific polyamide grades may vary.

Experimental Protocols

Protocol 1: Sample Preparation by Melt Blending (Twin-Screw Extrusion)

This protocol describes the incorporation of this compound into a polyamide resin using a co-rotating twin-screw extruder.

Start Start Dry Dry Polyamide Pellets (e.g., 80°C for 4-6 hours) Start->Dry Premix Premix Polyamide and This compound (optional, for solid plasticizer) Dry->Premix Feed Gravimetrically Feed Polyamide into Extruder Premix->Feed Melt_Mix Melt, Mix, and Homogenize in Twin-Screw Extruder Feed->Melt_Mix Inject Inject Liquid this compound into Melt Zone via Dosing Pump Inject->Melt_Mix Extrude Extrude Strand Melt_Mix->Extrude Cool Cool Strand in Water Bath Extrude->Cool Pelletize Pelletize Strand Cool->Pelletize End End Pelletize->End

Caption: Workflow for Melt Blending of Polyamide

Materials and Equipment:

  • Polyamide resin (e.g., PA6, PA66) pellets

  • This compound (liquid or solid)

  • Co-rotating twin-screw extruder with a liquid injection port

  • Gravimetric feeders for solid components

  • High-precision liquid dosing pump

  • Water bath for cooling the extruded strand

  • Pelletizer

Procedure:

  • Drying: Dry the polyamide pellets in a vacuum oven or a desiccant dryer at a temperature and time recommended by the manufacturer (e.g., 80-100°C for 4-6 hours) to a moisture content below 0.1%.

  • Feeder Calibration: Calibrate the gravimetric feeder for the polyamide pellets and the liquid dosing pump for the this compound to achieve the desired weight percentage of the plasticizer.

  • Extruder Setup:

    • Set the temperature profile of the extruder barrels. A typical profile for PA6 might start at 220°C in the feed zone and gradually increase to 240-250°C towards the die.

    • Set the screw speed (e.g., 200-400 rpm).

  • Compounding:

    • Start the extruder and the gravimetric feeder for the polyamide.

    • Once the polymer melt is established, start the liquid dosing pump to inject the this compound into the melt zone of the extruder.

  • Extrusion and Pelletization:

    • The molten blend is extruded through a die into a strand.

    • The strand is cooled in a water bath.

    • The cooled strand is fed into a pelletizer to produce plasticized polyamide pellets.

  • Drying: Dry the resulting pellets to remove any surface moisture before further processing (e.g., injection molding for test specimens).

Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol follows the general guidelines of ASTM D3418 for determining the thermal properties of polymers.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Plasticized polyamide pellets

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the plasticized polyamide pellets into an aluminum DSC pan and seal it with a lid.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • First Heating Scan: Heat the sample from room temperature to a temperature above its melting point (e.g., 280°C for PA66) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This scan is used to erase the thermal history of the material.

    • Cooling Scan: Cool the sample from the melt to a temperature below its glass transition temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).

    • Second Heating Scan: Heat the sample again to above its melting point at the same controlled rate (10°C/min).

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.

    • Determine the melting temperature (Tm) as the peak of the melting endotherm.

    • Calculate the degree of crystallinity from the heat of fusion (ΔHf) of the sample and the theoretical heat of fusion of 100% crystalline polyamide.

Protocol 3: Characterization of Mechanical Properties by Tensile Testing

This protocol follows the general guidelines of ASTM D638 for determining the tensile properties of plastics.

Materials and Equipment:

  • Injection molding machine

  • ASTM D638 Type I tensile test specimen mold

  • Universal Testing Machine (UTM) with tensile grips

  • Extensometer

Procedure:

  • Specimen Preparation:

    • Dry the plasticized polyamide pellets as described in Protocol 1.

    • Injection mold the pellets into ASTM D638 Type I "dog-bone" shaped specimens using appropriate molding parameters (melt temperature, mold temperature, injection pressure, etc.).

    • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours before testing.

  • Tensile Testing:

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the tensile grips of the UTM.

    • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid polyamides) until the specimen fractures.

  • Data Analysis:

    • Record the load and extension data throughout the test.

    • Calculate the tensile strength, tensile modulus (from the initial linear portion of the stress-strain curve), and elongation at break.

    • Report the average and standard deviation for a set of at least five specimens.

Protocol 4: Leaching Test for Plasticizer Migration

This protocol provides a general framework for assessing the migration of this compound from plasticized polyamide. The choice of solvent (food simulant) and conditions will depend on the intended application.

Start Start Prepare_Sample Prepare Plasticized Polyamide Sample (e.g., film or plaque) Start->Prepare_Sample Immerse Immerse Sample in Food Simulant (e.g., ethanol, acetic acid) Prepare_Sample->Immerse Incubate Incubate at a Specific Temperature and Time Immerse->Incubate Analyze_Simulant Analyze the Food Simulant for Leached Plasticizer (e.g., GC-MS, HPLC) Incubate->Analyze_Simulant Quantify Quantify the Amount of Migrated Plasticizer Analyze_Simulant->Quantify End End Quantify->End

Caption: Workflow for Plasticizer Leaching Test

Materials and Equipment:

  • Plasticized polyamide samples of known surface area and thickness

  • Food simulants (e.g., 10% ethanol, 3% acetic acid, olive oil)

  • Glass containers with inert lids

  • Incubator or oven for controlled temperature exposure

  • Analytical instrument for quantifying the plasticizer (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

  • Analytical standards of this compound

Procedure:

  • Sample Preparation: Prepare samples of the plasticized polyamide with a defined surface area (e.g., plaques or films).

  • Immersion: Place the sample in a glass container and add a known volume of the food simulant, ensuring the sample is fully immersed. The ratio of the surface area of the plastic to the volume of the simulant should be controlled (e.g., 6 dm²/L).

  • Incubation: Seal the container and incubate at a specified temperature and for a defined period (e.g., 40°C for 10 days), representative of the intended use conditions.

  • Analysis:

    • After the incubation period, remove the polyamide sample.

    • Take an aliquot of the food simulant for analysis.

    • Prepare a calibration curve using standard solutions of this compound.

    • Analyze the food simulant using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the leached plasticizer.

  • Calculation: Calculate the amount of this compound that has migrated from the polyamide into the food simulant, typically expressed in mg/kg of food simulant or mg/dm² of the plastic surface area.

Conclusion

This compound serves as an effective plasticizer for polyamide resins, significantly enhancing their flexibility and processability. By understanding its plasticization mechanism and its effects on the material's properties, researchers and developers can effectively tailor polyamide formulations for a wide range of applications. The provided protocols offer a standardized approach for the preparation and characterization of plasticized polyamides, enabling consistent and reliable material evaluation. Further research to generate specific quantitative data for this compound in various polyamide grades would be highly valuable for optimizing its use in specific applications.

References

Application Notes and Protocols for the Synthesis of N-alkyl-p-toluenesulfonamides via Borrowing Hydrogen Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-alkyl-p-toluenesulfonamides is a significant transformation in organic chemistry, as this moiety is a key structural component in numerous pharmaceuticals and bioactive molecules. Traditional methods for their synthesis often involve the use of stoichiometric and hazardous alkylating agents, such as alkyl halides, leading to the generation of undesirable waste. The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology has emerged as an atom-economical and environmentally benign alternative.[1][2] This approach utilizes readily available and less toxic alcohols as alkylating agents, with water being the only byproduct.[1][3] The process is typically catalyzed by transition metal complexes, such as those based on iridium, ruthenium, and manganese.[1][4][5]

This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl-p-toluenesulfonamides using borrowing hydrogen catalysis, drawing from established research in the field.

Catalytic Systems Overview

Several transition metal-based catalytic systems have been successfully employed for the N-alkylation of p-toluenesulfonamide (B41071) with alcohols. The most prominent catalysts are based on iridium, ruthenium, and manganese.

  • Iridium-Based Catalysts: Iridium complexes, particularly those containing the pentamethylcyclopentadienyl (Cp) ligand, are highly effective for this transformation. A commonly used catalyst is the dimer [CpIrCl₂]₂, which, in the presence of a base like potassium tert-butoxide (t-BuOK), efficiently catalyzes the N-alkylation of sulfonamides with a broad range of primary and secondary alcohols.[4] Mechanistic studies suggest that a key intermediate is a sulfonylimido-bridged diiridium complex.[4][6]

  • Ruthenium-Based Catalysts: Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-(diphenylphosphino)phenyl)ether (DPEphos), also serve as efficient catalysts for the N-alkylation of sulfonamides.[3][5][7][8] These systems are versatile and have been applied to the synthesis of various amine and sulfonamide derivatives.[3][5]

  • Manganese-Based Catalysts: In the drive towards more sustainable chemistry, earth-abundant first-row transition metals have been explored. A well-defined and bench-stable Manganese(I) PNP pincer complex has been shown to be a highly efficient catalyst for the N-alkylation of a diverse range of sulfonamides with benzylic and primary aliphatic alcohols.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-alkyl-p-toluenesulfonamides using different catalytic systems.

Table 1: Iridium-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [4]

EntryAlcoholCatalyst Loading (mol % Ir)Base (mol %)Yield (%)
1Benzyl (B1604629) alcohol0.5t-BuOK (10)98
24-Methylbenzyl alcohol0.5t-BuOK (10)97
34-Methoxybenzyl alcohol0.5t-BuOK (10)96
41-Hexanol1.0t-BuOK (20)85
5Cyclohexylmethanol1.0t-BuOK (20)88
62-Propanol1.0t-BuOK (10)78
7Cyclohexanol1.0t-BuOK (10)82

Reaction Conditions: p-Toluenesulfonamide (1.0 mmol), alcohol (1.5 mmol), [CpIrCl₂]₂ catalyst, and t-BuOK in p-xylene (B151628) (1 mL) under reflux for 17 h.*[4]

Table 2: Ruthenium-Catalyzed N-Alkylation of p-Toluenesulfonamide [3]

EntryAlcoholLigandBase (mol %)Yield (%)
1Benzyl alcoholdppfK₂CO₃ (10)95
21-ButanoldppfK₂CO₃ (10)80
32-PhenylethanolDPEphosK₂CO₃ (10)88

Reaction Conditions: p-Toluenesulfonamide, alcohol, [Ru(p-cymene)Cl₂]₂ (0.5 mol %), and ligand in a suitable solvent at elevated temperature.[3]

Table 3: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide [1][2]

EntryAlcoholCatalyst Loading (mol %)Base (mol %)Yield (%)
1Benzyl alcohol5K₂CO₃ (10)86
24-Chlorobenzyl alcohol5K₂CO₃ (10)89
31-Pentanol5K₂CO₃ (10)85
4Methanol5K₂CO₃ (100)89

Reaction Conditions: p-Toluenesulfonamide (1.0 mmol), alcohol (1.0 mmol or as solvent), Mn(I) PNP pincer precatalyst, and K₂CO₃ in xylenes (B1142099) at 150 °C for 24 h.[2][9]

Experimental Protocols

Protocol 1: Iridium-Catalyzed N-Alkylation of p-Toluenesulfonamide with Primary Alcohols

This protocol is adapted from the work of Fujita, Yamaguchi, and coworkers.[4]

Materials:

  • p-Toluenesulfonamide

  • Primary alcohol (e.g., benzyl alcohol)

  • [Cp*IrCl₂]₂

  • Potassium tert-butoxide (t-BuOK)

  • Toluene (B28343) (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add p-toluenesulfonamide (2.0 mmol), [Cp*IrCl₂]₂ (0.050–1.5 mol % Ir), and t-BuOK (1.0–30 mol %).

  • Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar).

  • Add the primary alcohol (2.2 mmol) and anhydrous toluene (1 mL) via syringe.

  • Heat the reaction mixture to reflux and stir for 17 hours.

  • After cooling to room temperature, the reaction mixture can be analyzed by TLC or GC to monitor completion.

  • For purification, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ruthenium-Catalyzed N-Alkylation of p-Toluenesulfonamide

This protocol is based on the methodology developed by Williams and coworkers.[3]

Materials:

  • p-Toluenesulfonamide

  • Alcohol (e.g., benzyl alcohol)

  • [Ru(p-cymene)Cl₂]₂

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or DPEphos

  • Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.5 mol %) and the phosphine ligand to a reaction vessel.

  • Add p-toluenesulfonamide, the alcohol, and potassium carbonate.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-150 °C) with stirring for the specified time (e.g., 24 hours).

  • After cooling, the mixture is filtered, and the solvent is evaporated.

  • The crude product is then purified by column chromatography.

Protocol 3: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

This protocol is derived from the work of Morrill and coworkers.[1][2]

Materials:

  • p-Toluenesulfonamide

  • Alcohol (benzylic or primary aliphatic)

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Xylenes (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction tube, add the Mn(I) PNP pincer precatalyst (5 mol %), p-toluenesulfonamide (1.0 mmol), and potassium carbonate (10 mol %).

  • Add the alcohol (1.0 mmol) and anhydrous xylenes to achieve a 1 M concentration of the sulfonamide. For less reactive aliphatic alcohols, the alcohol can be used as the solvent.[1]

  • Seal the tube and heat the mixture at 150 °C for 24 hours.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

Visualizations

Borrowing_Hydrogen_Catalytic_Cycle cluster_catalyst Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Dehydrogenation Imine Imine Aldehyde->Imine Condensation with Sulfonamide Product Product Imine->Product Hydrogenation Catalyst_H2 [M]-H₂ Catalyst [M] Catalyst_H2->Catalyst Catalyst->Catalyst_H2 Experimental_Workflow start Start reagents Combine Sulfonamide, Alcohol, Catalyst, and Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Cool, Filter, and Concentrate reaction->workup purification Column Chromatography workup->purification product Isolated N-alkyl-p- toluenesulfonamide purification->product

References

N-Ethyl-p-toluenesulfonamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Ethyl-p-toluenesulfonamide in the synthesis of various key heterocyclic compounds, including aziridines, pyrrolidines, and piperidines. These heterocycles are fundamental scaffolds in numerous pharmaceutical agents and bioactive molecules.

Introduction

This compound, a derivative of the widely used p-toluenesulfonamide, serves as a versatile building block in organic synthesis. The presence of the ethyl group on the nitrogen atom can influence the reactivity and solubility of the molecule and is retained in the final heterocyclic products, offering a useful handle for further synthetic modifications. The tosyl group, a well-established activating and protecting group, facilitates a variety of cyclization reactions. This document outlines key synthetic strategies, including intramolecular cyclizations of N-alkenylsulfonamides and related precursors, to afford N-ethyl-N-tosyl substituted heterocycles.

Synthesis of N-Ethyl-N-Tosyl Aziridines

N-Ethyl-N-tosyl aziridines are valuable synthetic intermediates. A common and effective method for their preparation is the intramolecular cyclization of N-(2-aminoethyl)-N-ethyl-p-toluenesulfonamide derivatives. This transformation can be achieved in a one-pot procedure from the corresponding 2-amino alcohol.

General Workflow for Aziridine (B145994) Synthesis

workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 2-Aminoethanol 2-Aminoethanol Tosylation_Cyclization Tosylation & in situ Cyclization 2-Aminoethanol->Tosylation_Cyclization 1. Base (e.g., KOH) TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Tosylation_Cyclization Aziridine N-Tosyl Aziridine Tosylation_Cyclization->Aziridine 2. Intramolecular Nucleophilic Substitution

Caption: One-pot synthesis of N-tosyl aziridines from 2-amino alcohols.

Experimental Protocol: One-Pot Synthesis of N-Tosyl Aziridine from 2-Aminoethanol[1]

This protocol describes a general and efficient one-pot procedure for the synthesis of N-tosyl aziridines from 2-amino alcohols. While the specific use of N-ethyl-2-aminoethanol is not detailed in the cited literature, this protocol for the parent N-tosyl aziridine can be adapted.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, prepare a biphasic mixture of 2-aminoethanol (1.0 mmol) in dichloromethane (2.0 mL) and a concentrated aqueous solution of potassium hydroxide (2.0 g in 2.0 mL of water).

  • Under vigorous stirring at room temperature, add p-toluenesulfonyl chloride (2.5 mmol) portion-wise.

  • Continue vigorous stirring for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, add ice and water to the reaction mixture.

  • Separate the organic layer, wash it with water, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure to yield the crude N-tosyl aziridine.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data:

Starting Amino AlcoholProductYield (%)Reference
2-AminoethanolN-Tosylaziridine85[1]
(S)-2-Aminopropanol(S)-2-Methyl-1-tosylaziridine88[1]
(S)-Alaninol(S)-2-(Hydroxymethyl)-1-tosylaziridine92[1]

Synthesis of N-Ethyl-N-Tosyl Pyrrolidines and Piperidines

The synthesis of N-ethyl-N-tosyl substituted pyrrolidines and piperidines is commonly achieved through the intramolecular cyclization of the corresponding N-alkenyl-N-ethyl-p-toluenesulfonamides. Iodocyclization is a particularly effective method for this transformation.

General Workflow for Iodocyclization

workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Unsaturated_Tosylamide N-Alkenyl-N-ethyl- p-toluenesulfonamide Iodocyclization Iodocyclization Unsaturated_Tosylamide->Iodocyclization Oxone®, KI Al2O3 (wet) Heterocycle N-Ethyl-N-tosyl- Iodo-heterocycle Iodocyclization->Heterocycle

Caption: Iodocyclization of unsaturated N-tosylamides.

Experimental Protocol: Iodocyclization of N-Homoallyl-p-toluenesulfonamide[2]

This protocol outlines a general procedure for the synthesis of N-tosyl iodopyrrolidines. The adaptation to an N-ethyl substituted substrate would involve starting with the corresponding N-ethyl-N-homoallyl-p-toluenesulfonamide.

Materials:

Procedure:

  • Prepare wet alumina by adding water (1 mL) to alumina (5 g) and mixing thoroughly.

  • In a round-bottom flask, add the N-homoallyl-p-toluenesulfonamide (1 mmol), wet alumina (250 mg), potassium iodide (2 mmol), and acetonitrile (5 mL).

  • To this stirred suspension, add Oxone® (1 mmol) in one portion.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis for the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with acetonitrile.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with a saturated aqueous solution of sodium thiosulfate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate to give the crude product.

  • Purify the product by flash column chromatography.

Quantitative Data for Iodocyclization:

SubstrateProductYield (%)Reference
N-(But-3-en-1-yl)-4-methylbenzenesulfonamide4-(Iodomethyl)-1-tosylpyrrolidine85[2]
N-(Pent-4-en-1-yl)-4-methylbenzenesulfonamide2-Iodo-1-tosylpiperidine82[2]
N-(Hex-5-en-1-yl)-4-methylbenzenesulfonamide2-(Iodomethyl)-1-tosylpiperidine80[2]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a range of nitrogen-containing heterocycles. The protocols outlined in this document provide robust and efficient methods for the preparation of N-ethyl-N-tosyl substituted aziridines, pyrrolidines, and piperidines. These synthetic routes offer good to excellent yields and can be adapted for the synthesis of a diverse library of heterocyclic compounds for applications in drug discovery and development. The methodologies presented are based on well-established chemical transformations, ensuring their reliability and scalability for various research and industrial needs.

References

Application Notes and Protocols for the Investigation of p-Toluenesulfonamide Derivatives in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of p-toluenesulfonamide (B41071) derivatives as a promising class of compounds for the development of novel anti-inflammatory drugs. Due to the limited publicly available data on the specific anti-inflammatory properties of N-Ethyl-p-toluenesulfonamide, this document will focus on the broader class of p-toluenesulfonamide derivatives, using the well-characterized selective COX-2 inhibitor, celecoxib, as a primary example.

Introduction

The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents.[1] Beyond their established antimicrobial uses, many sulfonamide-based compounds, particularly p-toluenesulfonamide derivatives, have demonstrated potent anti-inflammatory activities.[1] A significant mechanism of action for these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The primary anti-inflammatory mechanism of many p-toluenesulfonamide derivatives, such as celecoxib, involves the selective inhibition of the COX-2 enzyme.[1][2] In the inflammatory cascade, arachidonic acid is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[4][5]

COX-1 is typically constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa.[2][6] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[2] The structural features of p-toluenesulfonamide derivatives, particularly the sulfonamide side chain, allow for selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[4][6] This selective inhibition blocks the production of pro-inflammatory prostaglandins, thereby reducing the inflammatory response.[2][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 p_Toluenesulfonamide p-Toluenesulfonamide Derivatives (e.g., Celecoxib) p_Toluenesulfonamide->COX2 Inhibition PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation

Mechanism of Action of p-Toluenesulfonamide Derivatives.

Data Presentation

The anti-inflammatory efficacy of p-toluenesulfonamide derivatives can be quantified by their half-maximal inhibitory concentrations (IC50) against COX enzymes.

CompoundTargetAssay SystemIC50Reference
Celecoxib COX-1Human Whole Blood15 µM[1]
COX-2Human Whole Blood0.04 µM (40 nM)[1][7]
Valdecoxib COX-2-5 nM[8]
Rofecoxib COX-2-18 nM[8]
Aryl Pyrazole Derivative (PYZ16) COX-2-0.52 µM[9]

Experimental Protocols

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)

This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.

G Start Start Cell_Culture Seed RAW 264.7 cells in 96-well plate Start->Cell_Culture Pre-treatment Pre-treat with p-Toluenesulfonamide derivative Cell_Culture->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay Supernatant_Collection->Griess_Assay Absorbance_Measurement Measure Absorbance at 540 nm Griess_Assay->Absorbance_Measurement Data_Analysis Analyze Data Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for LPS-Induced Nitric Oxide Production Assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test p-toluenesulfonamide derivative

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the p-toluenesulfonamide derivative. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: After a 1-hour pre-treatment with the compound, add LPS to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (mix equal volumes of Component A and B immediately before use) to each well.[10][11]

    • Incubate at room temperature for 10 minutes, protected from light.[10][11]

    • Measure the absorbance at 540 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only treated cells.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.[12]

G Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Baseline_Measurement Measure Baseline Paw Volume Animal_Acclimatization->Baseline_Measurement Compound_Administration Administer p-Toluenesulfonamide derivative or Vehicle Baseline_Measurement->Compound_Administration Carrageenan_Injection Inject Carrageenan into Paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at Hourly Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Carrageenan-Induced Paw Edema Assay.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test p-toluenesulfonamide derivative

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of the p-toluenesulfonamide derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

p-Toluenesulfonamide derivatives represent a valuable scaffold for the design and development of potent and selective anti-inflammatory agents. Their mechanism of action, primarily through the inhibition of COX-2, offers a promising therapeutic strategy for managing inflammatory conditions. The experimental protocols detailed in these application notes provide a robust framework for the in vitro and in vivo evaluation of novel p-toluenesulfonamide-based compounds, facilitating their progression through the drug discovery pipeline.

References

Application Notes and Protocols for N-Ethyl-P-toluenesulfonamide in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the potential uses of N-Ethyl-P-toluenesulfonamide (NEPTS) in agrochemical formulations. While direct, publicly available quantitative data and specific experimental protocols for NEPTS in this context are limited, this document outlines its plausible roles based on its known properties as a plasticizer and stabilizing agent. The following sections detail its potential applications, hypothetical experimental protocols for evaluation, and illustrative data.

Introduction

This compound (CAS No. 80-39-7) is a compound with existing applications as a plasticizer in various industries.[1] In the context of agrochemical formulations, its properties suggest potential utility in enhancing the physical stability, efficacy, and handling characteristics of pesticide products.[2] Its primary theorized roles include acting as a plasticizer in solid formulations, a solvent or co-solvent in liquid formulations, a compatibility agent in tank mixtures, and potentially as a safener for certain herbicides.

Potential Applications in Agrochemical Formulations

Plasticizer in Solid Formulations (e.g., Water-Dispersible Granules - WG)

In water-dispersible granules, NEPTS can act as a plasticizer, improving the extrusion and disintegration properties of the granules. By reducing the brittleness of the binding agents, it can lead to more uniform granule formation and better dispersion in water.

Stabilizing Agent and Solvent in Liquid Formulations (e.g., Emulsifiable Concentrates - EC, Suspension Concentrates - SC)

The solubility characteristics of NEPTS in organic solvents suggest its potential use as a co-solvent to improve the solubility of certain active ingredients, thereby enhancing formulation stability and preventing crystallization at low temperatures.[2]

Compatibility Agent for Tank Mixtures

NEPTS may improve the physical compatibility of different pesticide formulations when mixed in a spray tank, preventing the formation of precipitates or separation of phases that can clog spray nozzles and lead to uneven application.

Herbicide Safener

Given that this compound belongs to the sulfonamide class of chemicals, it has the potential to act as a herbicide safener. Safeners are compounds that protect crop plants from herbicide injury without reducing the herbicide's efficacy against target weeds. This is often achieved by enhancing the metabolic detoxification of the herbicide in the crop plant.

Experimental Protocols

The following are detailed, albeit hypothetical, protocols for evaluating the utility of this compound in various agrochemical formulation types.

Protocol for Evaluating NEPTS as a Plasticizer in Water-Dispersible Granules (WG)

Objective: To determine the effect of this compound on the physical properties of a water-dispersible granule formulation.

Materials:

  • Active Ingredient (e.g., a technical-grade herbicide)

  • Inert carrier (e.g., kaolin (B608303) clay)

  • Dispersant (e.g., lignosulfonate)

  • Wetting agent (e.g., sodium alkylnaphthalenesulfonate)

  • Binder (e.g., polyvinylpyrrolidone (B124986) - PVP)

  • This compound (NEPTS)

  • Deionized water

Procedure:

  • Pre-blending: Dry blend the active ingredient, inert carrier, dispersant, and wetting agent in a laboratory-scale blender for 15 minutes to achieve a homogenous powder.

  • Granulation:

    • Prepare a binder solution by dissolving PVP in deionized water.

    • In separate batches, add varying concentrations of NEPTS (e.g., 0%, 1%, 2%, 5% w/w of the final granule) to the binder solution and mix until dissolved.

    • Slowly add the binder solution (with and without NEPTS) to the pre-blended powder while mixing to form a damp mass suitable for extrusion.

  • Extrusion: Pass the damp mass through an extruder with a screen of a specified mesh size (e.g., 1 mm).

  • Drying: Dry the extruded granules in a fluid bed dryer at a controlled temperature (e.g., 60°C) until the moisture content is below a target level (e.g., <1%).

  • Sieving: Sieve the dried granules to obtain a uniform size fraction.

  • Evaluation:

    • Dispersibility: Add a known weight of granules to a standard volume of water and measure the time to complete dispersion with gentle inversion.

    • Suspensibility: Determine the percentage of active ingredient remaining in suspension after a set time period according to standard methods (e.g., CIPAC MT 184).

    • Hardness and Attrition: Measure the crushing strength of the granules and their resistance to attrition using appropriate instrumentation.

Logical Workflow for WG Formulation with NEPTS

WG_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_eval Evaluation A Active Ingredient G Pre-blending A->G B Inert Carrier B->G C Dispersant C->G D Wetting Agent D->G E Binder Solution (PVP + Water) H Granulation E->H F This compound F->H G->H I Extrusion H->I J Drying I->J K Sieving J->K L Dispersibility Test K->L M Suspensibility Test K->M N Hardness & Attrition Test K->N

Caption: Workflow for preparing and evaluating water-dispersible granules with NEPTS.

Protocol for Assessing the Stability of a Suspension Concentrate (SC) containing NEPTS

Objective: To evaluate the effect of this compound on the storage stability of a suspension concentrate formulation.

Materials:

  • Technical-grade active ingredient (solid)

  • Wetting agent

  • Dispersant

  • Antifreeze (e.g., propylene (B89431) glycol)

  • Thickener (e.g., xanthan gum)

  • This compound (NEPTS)

  • Deionized water

Procedure:

  • Preparation of Mill Base:

    • In a beaker, dissolve the wetting agent and dispersant in a portion of the deionized water and propylene glycol.

    • Add the technical-grade active ingredient to this solution and mix with a high-shear mixer to form a slurry.

  • Milling: Wet mill the slurry using a bead mill to achieve a target particle size distribution (e.g., D90 < 5 µm).

  • Let-down:

    • In a separate vessel, prepare the let-down phase by dispersing the thickener in the remaining water.

    • Slowly add the milled concentrate to the let-down phase under gentle agitation.

    • Prepare different batches with varying concentrations of NEPTS (e.g., 0%, 2%, 5%, 10% w/w) added to the let-down phase.

  • Storage Stability Testing:

    • Store samples of each formulation at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days) as per standard guidelines (e.g., CIPAC MT 46.3 and MT 39.3).

  • Analysis:

    • After the storage period, visually inspect the samples for any signs of instability such as phase separation, crystal growth, or significant changes in viscosity.

    • Measure the particle size distribution and viscosity of the stored samples and compare them to the initial values.

    • Analyze the active ingredient concentration to check for chemical degradation.

Signaling Pathway for NEPTS as a Stabilizer

SC_Stabilization_Pathway A Suspension Concentrate Formulation B Potential Instability (Crystal Growth, Agglomeration) A->B Without NEPTS C Addition of this compound A->C D Improved Solvency for AI C->D E Steric Hindrance C->E F Enhanced Formulation Stability D->F E->F

Caption: Hypothetical mechanism of NEPTS as a stabilizer in suspension concentrates.

Data Presentation

The following tables present hypothetical data from the experiments described above to illustrate how the results could be structured.

Table 1: Hypothetical Physical Properties of a WG Formulation with Varying Concentrations of NEPTS

NEPTS Conc. (% w/w)Dispersion Time (seconds)Suspensibility (%)Granule Hardness (N)Attrition (%)
04585205
13588224
22592253
52095282

Table 2: Hypothetical Stability Data for an SC Formulation with and without NEPTS after Accelerated Storage (14 days at 54°C)

ParameterInitial (0% NEPTS)Stored (0% NEPTS)Initial (5% NEPTS)Stored (5% NEPTS)
Visual Appearance HomogeneousSlight SeparationHomogeneousHomogeneous
Viscosity (cP) 500650510525
Particle Size (D90, µm) 4.57.84.64.9
Active Ingredient (%) 1009810099.5

Conclusion

This compound shows promise as a versatile additive in agrochemical formulations. Its properties as a plasticizer and stabilizing agent could lead to improved product quality and performance. The experimental protocols and data presented here, while hypothetical, provide a framework for the systematic evaluation of NEPTS in various formulation types. Further research is required to validate these potential applications and to determine the optimal inclusion levels for specific active ingredients and formulation systems. Researchers are encouraged to adapt these general protocols to their specific needs to fully characterize the benefits of incorporating this compound into their agrochemical products.

References

Step-by-step synthesis of N-Ethyl-P-toluenesulfonamide from p-toluenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-Ethyl-p-toluenesulfonamide, a valuable intermediate in organic synthesis and a key component in the development of various pharmaceuticals. The synthesis involves the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723). This document outlines the step-by-step experimental procedure, including reaction setup, work-up, and purification by recrystallization. Additionally, a comprehensive summary of the physical and spectroscopic data for the final product is presented for characterization purposes.

Introduction

This compound is a sulfonamide derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block for the synthesis of various biologically active compounds. The straightforward synthesis from readily available starting materials, p-toluenesulfonyl chloride and ethylamine, makes it an accessible compound for research and development. This protocol details a reliable method for its preparation and characterization.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of ethylamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride, leading to the formation of this compound and hydrochloric acid. The acid is neutralized by an excess of ethylamine or the addition of a base.

reaction cluster_reactants p_toluenesulfonyl_chloride p-Toluenesulfonyl Chloride reactants ethylamine Ethylamine arrow ethylamine->arrow product This compound plus2 + product->plus2 hcl HCl plus1 + arrow->product plus2->hcl

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of sulfonamides.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethylamine (70% solution in water)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonyl chloride (1.0 eq) in diethyl ether. Cool the flask in an ice bath with stirring.

  • Addition of Ethylamine: Slowly add a 70% aqueous solution of ethylamine (2.2 eq) to the cooled solution of p-toluenesulfonyl chloride via a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and then with a saturated aqueous sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product.

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Appearance White to off-white solid or platelets
Melting Point 63-65 °C
¹H NMR (CDCl₃) δ 7.76 (d, 2H), 7.32 (d, 2H), 4.75 (t, 1H), 3.01 (q, 2H), 2.43 (s, 3H), 1.15 (t, 3H)
¹³C NMR (CDCl₃) δ 143.5, 136.9, 129.7, 127.2, 35.3, 21.5, 15.1
IR (KBr, cm⁻¹) 3280 (N-H), 1325 (SO₂ asym), 1160 (SO₂ sym)
Mass Spectrum (EI) m/z 199 (M+), 155, 91

Experimental Workflow

workflow arrow arrow A 1. Dissolve p-Toluenesulfonyl Chloride in Diethyl Ether B 2. Cool Reaction Mixture in Ice Bath A->B C 3. Slowly Add Aqueous Ethylamine (T < 10 °C) B->C D 4. Stir at Room Temperature for 2 hours C->D E 5. Work-up: Separate Layers, Wash with H₂O and Brine D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Concentrate in vacuo (Rotary Evaporator) F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Isolate Crystals by Vacuum Filtration H->I J 10. Dry Final Product under Vacuum I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Ethylamine is a corrosive and flammable liquid.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

  • Perform the reaction in a well-ventilated area.

Application Notes and Protocols: N-Ethyl-p-toluenesulfonamide in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethyl-p-toluenesulfonamide (NEPTSA) in the manufacturing of dyes, with a particular focus on its role in the formation of fluorescent pigments and as a versatile plasticizer. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to support research and development in this area.

Introduction

This compound is a key intermediate and additive in the chemical industry, valued for its properties as a plasticizer and its role in organic synthesis.[1][2] In dye manufacturing, NEPTSA is primarily utilized in two capacities: as a crucial component in the resin matrix for fluorescent pigments and as a plasticizer in various dye and ink formulations.[3][4] Its structure, featuring a sulfonamide group, contributes to its reactivity and utility in these applications. While direct synthesis of dye molecules from NEPTSA is less common, its presence in formulations significantly impacts the final properties of the colored products.

Physicochemical Properties of this compound

A summary of the typical physical and chemical properties of this compound is presented in Table 1. These properties are critical for its application in dye and pigment manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White crystalline solid[1][5]
Molecular Formula C₉H₁₃NO₂S[5]
Molecular Weight 199.27 g/mol [5]
CAS Number 80-39-7[1]
Melting Point 58-62 °C[5]
Purity ≥ 99%[5]
Solubility Soluble in ethanol; hardly soluble in water and ether.[1]
Acid Value (max) ≤ 0.7 mg KOH/g[4]
Moisture (max) ≤ 0.5%[4]

Applications in Dye and Pigment Manufacturing

Intermediate in Fluorescent Pigment Production

This compound, and more commonly its close relative p-toluenesulfonamide (B41071), serves as a foundational component in the creation of resin matrices that encapsulate fluorescent dyes to form vibrant pigments.[6][7] These pigments are essentially solid solutions of a fluorescent dye within a clear, brittle resin. The resin, often a toluenesulfonamide-melamine-formaldehyde condensate, provides a transparent and rigid medium that enhances the fluorescent properties of the dye.[6]

The manufacturing process involves the polycondensation of the toluenesulfonamide with an aldehyde (like formaldehyde (B43269) or paraformaldehyde) and an amino compound (such as melamine (B1676169) or benzoguanamine) in the presence of a fluorescent dye.[8][9] The resulting colored resin is then pulverized to create the final pigment powder.

Table 2: Representative Formulations for Fluorescent Pigments

ComponentFormulation 1 (Yellow Pigment, % by weight)Formulation 2 (Orange Pigment, % by weight)Reference
p-Toluenesulfonamide 34.2-[6]
o/p-Toluenesulfonamide Mixture -48.5[8]
Paraformaldehyde 15.018.0[6][8]
Melamine 7.2-[6]
Benzoguanamine -25.0[8]
Fluorescent Dye (e.g., Solvent Yellow 43) 1.8-[6]
Fluorescent Dyes (Rhodamine BX, Rhodamine 7G, Brilliant Yellow 6G base) -2.5[8]
Water -6.0[8]
Plasticizer in Dye and Ink Formulations

N-Ethyl-o/p-toluenesulfonamide is an effective plasticizer for polyamide and cellulose-based resins, which are often used in printing inks and coatings.[3][4] Its function is to increase the flexibility and durability of the resin, improving adhesion and the overall quality of the printed or coated surface.[2] It is highly compatible with hot-melt adhesives, coatings, and various printing inks, including those used in gravure printing.[3][4]

Experimental Protocols

The following protocols are representative examples of how this compound and related compounds are used in dye and pigment manufacturing.

Protocol 1: Representative Synthesis of a Sulfonamide-Based Azo Dye

This protocol is a generalized procedure adapted from the synthesis of azo dyes using aromatic sulfonamides. It illustrates the fundamental steps of diazotization and azo coupling.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Coupling agent (e.g., 2-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of this compound: a. In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water. b. Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water. d. Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride suspension, maintaining the temperature below 5 °C. e. Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

  • Preparation of the Coupling Solution: a. In a separate beaker, dissolve one molar equivalent of the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. b. Cool this alkaline solution in an ice bath to 0-5 °C.

  • Azo Coupling: a. Slowly, and with vigorous stirring, add the cold diazonium salt solution to the alkaline coupling agent solution. A brightly colored precipitate of the azo dye should form immediately. b. Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation and Purification: a. Collect the solid product by vacuum filtration and wash it with cold water. b. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final azo dye.

Protocol 2: Preparation of a Fluorescent Pigment using a Toluenesulfonamide-Formaldehyde Resin

This protocol is based on patent literature for the preparation of fluorescent pigments.

Materials:

  • p-Toluenesulfonamide (or a mixture of o- and p-isomers)

  • Paraformaldehyde

  • Melamine (or Benzoguanamine)

  • Fluorescent Dye (e.g., Rhodamine B, Solvent Yellow 43)

  • Reaction vessel with a heavy-duty mixer and heating capabilities

Procedure:

  • Resin Formation and Dye Incorporation: a. In the reaction vessel, melt the p-toluenesulfonamide at approximately 120-130 °C. b. Once molten, add the paraformaldehyde and melamine (or benzoguanamine) to the vessel with continuous stirring. c. Add the fluorescent dye to the mixture and ensure it is completely dissolved and dispersed. d. Gradually raise the temperature of the mixture to around 140-150 °C over a period of approximately 2 to 2.5 hours to initiate and complete the co-condensation reaction.

  • Solidification and Pulverization: a. Pour the hot, molten resinous material into a tray and allow it to cool and solidify. b. The resulting solid will be a hard, brittle, and highly colored resinous material. c. Grind the resin to form a fine powder. This powder is the final fluorescent pigment.

Visualizations

The following diagrams illustrate the logical workflows for the applications of this compound in dye manufacturing.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation & Purification NEPTSA N-Ethyl-p- toluenesulfonamide Cooling1 Cooling (0-5°C) NEPTSA->Cooling1 HCl_H2O HCl / H₂O HCl_H2O->Cooling1 NaNO2 NaNO₂ Solution NaNO2->Cooling1 Diazonium_Salt Diazonium Salt Solution Cooling1->Diazonium_Salt Coupling_Reaction Coupling Reaction Diazonium_Salt->Coupling_Reaction Coupling_Agent Coupling Agent (e.g., 2-Naphthol) NaOH_sol NaOH Solution Coupling_Agent->NaOH_sol Cooling2 Cooling (0-5°C) NaOH_sol->Cooling2 Cooling2->Coupling_Reaction Filtration Vacuum Filtration Coupling_Reaction->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Dye Final Azo Dye Recrystallization->Final_Dye

Caption: Workflow for the synthesis of a sulfonamide-based azo dye.

Fluorescent_Pigment_Workflow cluster_mixing Component Mixing and Melting cluster_reaction Polycondensation Reaction cluster_processing Final Pigment Processing Toluenesulfonamide p-Toluenesulfonamide Melting Melt (120-130°C) Toluenesulfonamide->Melting Mixing_Heating Mix and Heat (140-150°C) Melting->Mixing_Heating Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing_Heating Melamine Melamine Melamine->Mixing_Heating Fluorescent_Dye Fluorescent Dye Fluorescent_Dye->Mixing_Heating Colored_Resin Molten Colored Resin Mixing_Heating->Colored_Resin Cooling Cooling & Solidification Colored_Resin->Cooling Grinding Grinding / Pulverization Cooling->Grinding Final_Pigment Fluorescent Pigment Powder Grinding->Final_Pigment

Caption: Workflow for fluorescent pigment production.

References

Application Notes and Protocols: N-Ethyl-p-toluenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-p-toluenesulfonamide (NEPTSA) is a versatile organic compound widely utilized as a plasticizer and, more importantly for synthetic chemists, as a valuable intermediate and reagent in the synthesis of a variety of organic molecules.[1][2][3][4] Its chemical structure, featuring a reactive sulfonamide functional group, allows it to participate in a range of organic transformations, making it a key building block in the preparation of pharmaceuticals, agrochemicals, and dyes.[2][3]

Chemical Properties and Reactivity

This compound is a white crystalline solid at room temperature. The presence of the sulfonamide group makes it a versatile reagent. The nitrogen atom can be deprotonated to form a nucleophile, which can then undergo alkylation or arylation. The entire p-toluenesulfonyl (tosyl) group can act as a protecting group for the ethylamine (B1201723) moiety.

Applications in Organic Synthesis

The primary applications of this compound as a reagent in organic synthesis are centered around the reactivity of the sulfonamide functional group. These include:

  • N-Alkylation and N-Arylation: The sulfonamide proton can be removed by a base, and the resulting anion can react with electrophiles. This allows for the introduction of various alkyl and aryl groups on the nitrogen atom.

  • Synthesis of Heterocyclic Compounds: this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[5]

  • Protecting Group Chemistry: The tosyl group can serve as a protecting group for the ethylamine fragment, which can be deprotected under specific conditions.

  • Precursor for Biologically Active Molecules: As an intermediate, this compound is a key component in the synthesis of various biologically active compounds, including antibacterial agents.[6][7][8][9]

Quantitative Data from Representative Reactions

While specific quantitative data for a wide range of reactions using this compound as a primary reagent is not extensively available in the literature, data from closely related p-toluenesulfonamides can provide valuable insights into expected reactivity and yields.

Table 1: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with Various Alcohols [10][11]

Alkylating Agent (Alcohol)Catalyst (5 mol%)Base (10 mol%)Temperature (°C)Time (h)Isolated Yield (%)
Benzyl alcoholMn(I) PNPK₂CO₃1502486
4-Methylbenzyl alcoholMn(I) PNPK₂CO₃1502496
4-Methoxybenzyl alcoholMn(I) PNPK₂CO₃1502491
Thiophene-3-ylmethanolMn(I) PNPK₂CO₃1502487
1-ButanolMn(I) PNPK₂CO₃1502486
1-OctanolMn(I) PNPK₂CO₃1502481
Methanol (B129727)Mn(I) PNPK₂CO₃ (1 equiv)1502489

Table 2: Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids [2]

SulfonamideArylboronic AcidCatalystBaseSolventTemperatureYield (%)
p-ToluenesulfonamidePhenylboronic acidCu(OAc)₂·H₂OK₂CO₃WaterReflux94
MethanesulfonamidePhenylboronic acidCu(OAc)₂·H₂OK₂CO₃WaterReflux92
p-Toluenesulfonamide4-Methoxyphenylboronic acidCu(OAc)₂·H₂OK₂CO₃WaterReflux93
p-Toluenesulfonamide4-Chlorophenylboronic acidCu(OAc)₂·H₂OK₂CO₃WaterReflux91

Experimental Protocols

Protocol 1: Synthesis of N-Ethyl-N-phenyl-p-toluenesulfonamide via N-Arylation

This protocol is adapted from a procedure for the ethylation of a related N-aryl sulfonamide and illustrates a typical N-alkylation of a pre-formed sulfonamide.[12]

Materials:

  • 4-Methyl-N-phenylbenzenesulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Crushed ice

  • Methanol

Procedure:

  • To a solution of 4-methyl-N-phenylbenzenesulfonamide (500 mg, 2.02 mmol) in anhydrous N,N-dimethylformamide (10 ml), add sodium hydride (194 mg of 60% dispersion, 8.08 mmol) portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (630 mg, 4.04 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture carefully over crushed ice.

  • Filter the precipitated product, wash with cold water, and air dry.

  • Recrystallize the crude product from methanol to obtain pure N-Ethyl-N-phenyl-p-toluenesulfonamide.

Visualizing Synthetic Pathways

The following diagrams illustrate the general synthetic pathways involving this compound.

Synthesis_and_Alkylation General Synthesis and N-Alkylation of this compound cluster_synthesis Synthesis of NEPTSA cluster_alkylation N-Alkylation Reaction p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride NEPTSA This compound p-Toluenesulfonyl_Chloride->NEPTSA + Ethylamine Ethylamine Ethylamine NEPTSA_reagent This compound N-Alkyl_Product N-Alkyl-N-ethyl-p-toluenesulfonamide NEPTSA_reagent->N-Alkyl_Product + Base, + R-X Base Base (e.g., NaH) Alkyl_Halide Alkyl Halide (R-X)

Caption: Synthesis and a representative N-alkylation reaction of this compound.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination for N-Arylation NEPTSA This compound N_Aryl_Product N-Aryl-N-ethyl-p-toluenesulfonamide NEPTSA->N_Aryl_Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->N_Aryl_Product Pd_Catalyst Pd Catalyst + Ligand Pd_Catalyst->N_Aryl_Product Buchwald-Hartwig Coupling Base Base (e.g., Cs2CO3)

Caption: General scheme for the Buchwald-Hartwig amination to form N-aryl derivatives.[13][14][15]

References

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-P-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethyl-P-toluenesulfonamide for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Moisture Contamination: P-toluenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to p-toluenesulfonic acid, which will not react with ethylamine (B1201723).

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. A nitrogen or argon atmosphere can be beneficial.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to poor conversion.

    • Solution: A slight excess of ethylamine (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the p-toluenesulfonyl chloride.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use high-purity p-toluenesulfonyl chloride and ethylamine. If the p-toluenesulfonyl chloride is old, it may contain significant amounts of p-toluenesulfonic acid and should be purified or replaced.

Q2: I am observing the formation of a significant amount of a white, water-soluble solid as a byproduct. What is it and how can I prevent its formation?

This is likely due to the formation of the bis-sulfonylated product, N,N-bis(p-toluenesulfonyl)ethylamine, where two molecules of p-toluenesulfonyl chloride have reacted with one molecule of ethylamine.

  • Solution:

    • Slow Addition: Add the p-toluenesulfonyl chloride solution dropwise to the ethylamine solution, preferably at a low temperature (e.g., 0 °C), to maintain a high concentration of the amine relative to the sulfonyl chloride.

    • Controlled Stoichiometry: Use a slight excess of ethylamine to favor the formation of the desired mono-sulfonated product.

Q3: My final product is an off-white or yellowish solid instead of a white crystalline product. How can I improve the color and purity?

Discoloration often indicates the presence of impurities.

  • Solution:

    • Recrystallization: This is the most effective method for purifying the final product.[1][2] Ethanol (B145695), or a mixture of ethanol and water, is a commonly used solvent system for the recrystallization of this compound.[3]

    • Activated Carbon Treatment: If the discoloration is significant, adding a small amount of activated charcoal to the hot solution during recrystallization can help remove colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

    • Proper Work-up: Ensure a thorough aqueous work-up to remove any unreacted starting materials and byproducts. Washing the organic layer with a dilute acid solution can remove excess ethylamine, and a wash with a dilute base solution can remove any p-toluenesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the two main synthetic routes to prepare this compound?

The two primary methods are:

  • Reaction of p-toluenesulfonyl chloride with ethylamine: This is the most common and direct method. It is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]

  • Reaction of anhydrous p-toluenesulfonic acid with ethylamine: This method avoids the use of the highly reactive p-toluenesulfonyl chloride and can be advantageous in terms of reducing corrosive byproducts.[3][7] This reaction often requires a catalyst and a method to remove the water formed during the reaction.

Q2: What is the role of the base in the reaction between p-toluenesulfonyl chloride and ethylamine?

The reaction of p-toluenesulfonyl chloride with ethylamine produces one equivalent of hydrochloric acid (HCl). The base, which can be an excess of ethylamine itself or an added base like pyridine (B92270) or sodium hydroxide, is crucial to neutralize this HCl. If the HCl is not neutralized, it will protonate the unreacted ethylamine, rendering it non-nucleophilic and stopping the reaction.

Q3: How can I effectively remove water from the reaction when starting from p-toluenesulfonic acid?

The water generated in the direct amidation of p-toluenesulfonic acid must be removed to drive the reaction to completion. This can be achieved by:

  • Azeotropic Distillation: Using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus.

  • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to absorb the water as it is formed.[3][7]

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Synthesis of N-Alkyl-p-toluenesulfonamides from Anhydrous p-Toluenesulfonic Acid. [7]

CatalystAmineSolventTemperature (°C)Time (h)Yield (%)Purity (%)
SO₄²⁻/PIM-1n-ButylamineDichloromethane (B109758)20669.38-
SO₄²⁻/PIM-1n-PropylamineDichloromethane20670.16-
Cl⁻/PIM-1n-ButylamineDichloromethane20667.86-
S₂O₈²⁻/PIM-2BenzylamineDichloromethane20663.28-

Table 2: Effect of Different Catalysts on the Synthesis of N-Alkyl-p-toluenesulfonamides. [3]

CatalystAmineTemperature (°C)Time (h)Yield (%)Purity (%)
2-Bromophenylboronic acidn-Butylamine02440.598.4
DMAP/DCCn-Butylamine102434.996.3
2-Bromophenylboronic acidCyclohexylamine252440.798.4

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluenesulfonyl Chloride and Ethylamine (Adapted from similar procedures)

Materials:

  • p-Toluenesulfonyl chloride

  • Ethylamine (e.g., 70% solution in water or as a gas)

  • Sodium hydroxide

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (dilute)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.2 equivalents) in water or an appropriate solvent. If using ethylamine gas, bubble it through the solvent. Cool the solution to 0-5 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane.

  • Slowly add the p-toluenesulfonyl chloride solution to the stirred ethylamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • If a precipitate (the product) forms, it can be collected by filtration. If the product remains in the organic phase, proceed with a liquid-liquid extraction.

  • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer successively with dilute hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound from Anhydrous p-Toluenesulfonic Acid and Ethylamine (Adapted from CN106565549A and CN104892470A) [3][7]

Materials:

  • Anhydrous p-toluenesulfonic acid

  • Ethylamine

  • Dichloromethane

  • Catalyst (e.g., 2-bromophenylboronic acid or a solid acid catalyst)

  • 5Å Molecular sieves

  • 0.5 M Hydrochloric acid

  • 0.5 M Sodium hydroxide

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 50% Ethanol aqueous solution

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous p-toluenesulfonic acid (1.0 equivalent), the catalyst (e.g., 5-10 mol%), and activated 5Å molecular sieves.

  • Add anhydrous dichloromethane as the solvent and stir the mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 0-25 °C).

  • Slowly add ethylamine (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction for the specified time (e.g., 6-24 hours), monitoring by TLC.

  • Upon completion, filter off the molecular sieves and catalyst.

  • Wash the filtrate successively with 0.5 M HCl, 0.5 M NaOH, and saturated NaCl solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Wash the resulting crude product with a 50% aqueous ethanol solution and dry to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product pTSC p-Toluenesulfonyl Chloride Reaction Reaction in Organic Solvent with Base pTSC->Reaction EtNH2 Ethylamine EtNH2->Reaction Quench Aqueous Quench Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Moisture Moisture Contamination LowYield->Moisture IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Stoichiometry Incorrect Stoichiometry LowYield->Stoichiometry ImpureReagents Impure Reagents LowYield->ImpureReagents Anhydrous Use Anhydrous Conditions Moisture->Anhydrous Monitor Monitor Reaction (TLC/LC-MS) IncompleteRxn->Monitor AdjustRatio Adjust Molar Ratio Stoichiometry->AdjustRatio PurifyReagents Use Pure Reagents ImpureReagents->PurifyReagents

References

Technical Support Center: Purification of N-Ethyl-p-toluenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Ethyl-p-toluenesulfonamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The reported melting point for this compound generally falls within the range of 62-66°C.[1][2][3][4][5] A broad or depressed melting range typically indicates the presence of impurities.

Q2: Which solvents are suitable for the recrystallization of this compound?

This compound is commonly recrystallized from dilute alcohol or ligroin.[6] It exhibits good solubility in various organic solvents, including alcohols and chloroform, with moderate solubility in water.[1] For a successful recrystallization, the ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[7] Based on solubility studies of similar sulfonamides, alcohols like ethanol (B145695) or methanol (B129727) are often good starting points.[8]

Q3: What are the common impurities in crude this compound?

Impurities can include unreacted starting materials, byproducts from the synthesis, or residual solvents. One potential impurity of concern is ethyl p-toluenesulfonate, a genotoxic impurity that can form in the presence of p-toluenesulfonic acid and residual ethanol.[9]

Q4: What safety precautions should be taken when handling this compound?

This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12][13] Avoid creating dust.[12]

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent.

  • Solution: Add small, incremental amounts of the hot solvent to the flask while stirring and maintaining the solution at or near its boiling point.[7][14] Continue adding solvent until the solid is fully dissolved. Be patient, as dissolution may take time.

  • Possible Cause: Inappropriate solvent choice.

  • Solution: If a large volume of solvent has been added without significant dissolution, the solvent is likely unsuitable. Remove the solvent and select a different one based on solubility data. A solvent mixture (two-solvent recrystallization) might be necessary if no single solvent is ideal.[7]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated (too much solvent was used).

  • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the compound.[14] Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out too quickly, trapping impurities.

  • Possible Cause: The cooling process is too slow, or crystallization requires initiation.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled solution. This provides a template for new crystals to grow upon.

    • Cool Further: If crystals do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[7][14]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly from a highly concentrated state.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider using a solvent with a lower boiling point.

Problem 4: The recrystallized product is still colored.

  • Possible Cause: Colored impurities are present that are not removed by simple recrystallization.

  • Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[7]

Problem 5: The recovery yield is very low.

  • Possible Cause: Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor even after cooling.

  • Solution: Before filtering, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. To recover more product, you can try to evaporate some of the solvent from the mother liquor to obtain a second crop of crystals, although this second crop may be less pure.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the funnel and receiving flask are pre-heated before filtration to prevent the solution from cooling and crystals from forming on the filter paper. Use a fluted filter paper to increase the filtration speed.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₃NO₂S[2][6]
Molecular Weight199.27 g/mol [2][3][6]
AppearanceWhite to off-white crystalline solid/powder[1][3][5][6]
Melting Point62-66 °C[1][2][3][4][5]
CAS Number80-39-7[2][3][6]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
WaterInsoluble / Partly miscible[2][15]
EthanolSoluble[1]
ChloroformSoluble[1]
Diethyl EtherSoluble
BenzeneSoluble[9]
Organic Solvents (General)Good solubility

Note: A detailed study on a similar compound, p-toluenesulfonamide, showed solubility in various alcohols and organic solvents increases with temperature, which is the principle behind recrystallization.[8]

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent (e.g., a mixture of ethanol and water). The ideal solvent should dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture on a hot plate, swirling gently. Continue to add the solvent dropwise until the solid just dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any other solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent. Determine the melting point of the dried crystals to assess their purity.

Visualizations

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Optional: Add Activated Charcoal for Color Removal dissolve->decolorize hot_filter Hot Gravity Filtration to Remove Insolubles dissolve->hot_filter If no decolorization needed decolorize->hot_filter cool Cool Filtrate Slowly to Form Crystals hot_filter->cool vacuum_filter Collect Crystals via Vacuum Filtration cool->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry Dry Pure Crystals wash->dry finish Pure Product dry->finish Troubleshooting_Tree start Problem Encountered During Recrystallization no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Product Yield start->low_yield sol_too_much_solvent Too much solvent used? no_crystals->sol_too_much_solvent Yes sol_induce Need to induce nucleation? no_crystals->sol_induce No sol_reheat Cooling too fast? oiling_out->sol_reheat sol_incomplete_xtal Incomplete crystallization? low_yield->sol_incomplete_xtal Yes sol_loss_transfer Loss during transfer? low_yield->sol_loss_transfer No act_boil_off Action: Boil off excess solvent & re-cool sol_too_much_solvent->act_boil_off act_scratch Action: Scratch flask or add seed crystal sol_induce->act_scratch act_reheat Action: Reheat, add more solvent, cool slowly sol_reheat->act_reheat act_ice_bath Action: Cool further in an ice bath sol_incomplete_xtal->act_ice_bath act_preheat Action: Pre-heat funnel during hot filtration sol_loss_transfer->act_preheat

References

Overcoming solubility issues of N-Ethyl-P-toluenesulfonamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with N-Ethyl-P-toluenesulfonamide in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline solid that is generally poorly soluble in water but exhibits a range of solubility in organic solvents.[1][2] It is slightly soluble in chloroform (B151607) and methanol (B129727) and soluble in ethanol (B145695).[1][2][3] Its solubility is influenced by the polarity of the solvent and the temperature of the system.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following initial steps:

  • Verify Solvent Choice: Ensure the selected solvent is appropriate for this compound. Refer to the solubility data table below for guidance.

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of this compound. However, ensure the reaction temperature is compatible with the stability of all reactants and reagents.

  • Agitation: Ensure vigorous and constant stirring to facilitate the dissolution process.

  • Particle Size: If using a solid form of this compound, consider grinding it to a fine powder to increase the surface area available for solvation.

Q3: Can a co-solvent system improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. A small amount of a good solvent (in which this compound is highly soluble) can be added to the main reaction solvent to enhance overall solubility. For instance, if your reaction is primarily in a non-polar solvent, adding a small amount of a more polar solvent like ethanol or N,N-dimethylformamide (DMF) may be beneficial.

Q4: Are there other methods to enhance the solubility of this compound without significantly changing the solvent system?

A4: Besides co-solvents and temperature adjustments, other techniques can be employed:

  • Use of Solubility Enhancers: For specific applications, particularly in formulation development, complexation agents like cyclodextrins can be used to form inclusion complexes with improved aqueous solubility.

  • pH Adjustment (for aqueous systems): Although this compound is a neutral compound, in certain reaction media, pH adjustments can influence the solubility of other components which might indirectly affect the dissolution of the sulfonamide.

  • Solid Dispersions: For formulation purposes, creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution rate.

Troubleshooting Guide

Issue: this compound precipitates out of the reaction mixture upon addition of another reagent.

  • Possible Cause: The addition of the new reagent changes the overall polarity of the solvent system, reducing the solubility of this compound.

  • Troubleshooting Steps:

    • Slow Addition: Add the second reagent slowly and with vigorous stirring to allow for gradual equilibration.

    • Pre-dissolve: If possible, dissolve the second reagent in a small amount of the reaction solvent before adding it to the main reaction mixture.

    • Co-solvent: Consider adding a small amount of a co-solvent that is a good solvent for both this compound and the other reactants.

    • Temperature Control: Gently warm the reaction mixture during the addition of the second reagent.

Issue: The reaction is sluggish or incomplete, and I suspect poor solubility of this compound is the cause.

  • Possible Cause: The concentration of dissolved this compound is too low for the reaction to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvents or co-solvent systems to find a medium where all reactants are sufficiently soluble. Refer to the solubility data table for guidance.

    • Increase Temperature: If the reaction is thermally stable, increasing the temperature can enhance both solubility and reaction rate.

    • Phase-Transfer Catalysis: In biphasic reactions (e.g., organic-aqueous), a phase-transfer catalyst can be used to transport the sulfonamide to the reaction interface.

Data Presentation

Table 1: Solubility of p-Toluenesulfonamide in Various Solvents at Different Temperatures (Mole Fraction, x)

Note: This data is for the parent compound, p-toluenesulfonamide, and serves as an estimate for the solubility behavior of this compound. The trends are expected to be similar, though the absolute solubility values may differ.

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolAcetonitrileEthyl Acetate
283.15 0.049810.043120.033540.025430.028760.098760.07654
298.15 0.074320.065430.049870.037650.042310.128760.10234
318.15 0.104300.091420.068880.050920.056450.158800.13290

Data adapted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: Improving Solubility using a Co-solvent System

  • Solvent Selection: Based on your reaction requirements and the solubility data, choose a primary solvent and a co-solvent in which this compound has high solubility (e.g., ethanol, DMF).

  • Initial Dissolution: In a reaction vessel, add the this compound.

  • Co-solvent Addition: Add a small volume of the co-solvent (e.g., 5-10% of the total reaction volume) and stir until the solid is fully dissolved.

  • Primary Solvent Addition: Slowly add the primary reaction solvent to the desired final volume.

  • Reagent Addition: Proceed with the addition of other reactants. Monitor for any precipitation.

Protocol 2: Temperature-Assisted Dissolution

  • Setup: Equip a reaction vessel with a stirrer, condenser, and a controllable heating source (e.g., heating mantle with a temperature controller).

  • Initial Mixture: Add the reaction solvent and this compound to the vessel.

  • Heating: While stirring, gradually increase the temperature of the mixture. Monitor the dissolution of the solid.

  • Target Temperature: Once the solid is fully dissolved, adjust the temperature to the desired reaction temperature.

  • Reaction Initiation: Add the other reagents to the solution. Be cautious of any exothermic reactions, especially at elevated temperatures.

Visualizations

experimental_workflow start Start: Insoluble This compound solvent Add Primary Reaction Solvent start->solvent stir Stir at Room Temperature solvent->stir check_sol Is it fully dissolved? stir->check_sol increase_temp Increase Temperature check_sol->increase_temp No reaction Proceed with Reaction check_sol->reaction Yes check_sol2 Is it fully dissolved? increase_temp->check_sol2 add_cosolvent Add Co-solvent add_cosolvent->stir check_sol2->add_cosolvent No check_sol2->reaction Yes

Caption: A workflow for dissolving this compound.

troubleshooting_logic start Issue: Poor Solubility of this compound is_temp_sensitive Is the reaction temperature sensitive? start->is_temp_sensitive increase_temp Increase reaction temperature is_temp_sensitive->increase_temp No is_solvent_fixed Can the solvent system be modified? is_temp_sensitive->is_solvent_fixed Yes end Solution increase_temp->end use_cosolvent Introduce a co-solvent (e.g., Ethanol, DMF) is_solvent_fixed->use_cosolvent Yes other_methods Consider other methods: - Particle size reduction - Phase-transfer catalysis is_solvent_fixed->other_methods No screen_solvents Screen alternative solvents use_cosolvent->screen_solvents use_cosolvent->end screen_solvents->end other_methods->end

References

Technical Support Center: Synthesis of N-Ethyl-p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-p-toluenesulfonamide.

Troubleshooting Guides for Side Reaction Products

The synthesis of this compound from p-toluenesulfonyl chloride and ethylamine (B1201723) is a standard nucleophilic acyl substitution. However, several side reactions can occur, leading to impurities and reduced yield. This section addresses the most common side products and provides guidance on their mitigation.

Issue 1: Formation of p-Toluenesulfonic Acid

Description: The presence of a significant amount of p-toluenesulfonic acid as a byproduct is a common issue. This arises from the hydrolysis of the starting material, p-toluenesulfonyl chloride, in the presence of water.[1]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents to minimize the introduction of water into the reaction mixture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Prompt Use of Reagents: Use freshly opened or properly stored p-toluenesulfonyl chloride, as it can absorb atmospheric moisture over time.

Hydrolysis_of_Tosyl_Chloride cluster_reactants Reactants cluster_products Side Products TsCl p-Toluenesulfonyl Chloride TSA p-Toluenesulfonic Acid TsCl->TSA Hydrolysis Water Water (H₂O) Water->TSA HCl HCl

Issue 2: Formation of N,N-bis(p-tolylsulfonyl)ethylamine (Di-tosylation)

Description: Primary amines, such as ethylamine, can undergo a second sulfonylation reaction to form a di-tosylated byproduct. This is more likely to occur if an excess of p-toluenesulfonyl chloride is used or if the reaction conditions favor further reaction of the initially formed this compound.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of the reactants. Use a slight excess of ethylamine relative to p-toluenesulfonyl chloride to ensure the complete consumption of the tosyl chloride and minimize its availability for a second reaction.

  • Slow Addition: Add the p-toluenesulfonyl chloride solution slowly to the ethylamine solution. This maintains a low concentration of the tosyl chloride in the reaction mixture at any given time, favoring the mono-sulfonylation.

  • Temperature Management: Conduct the reaction at a controlled, lower temperature (e.g., 0-5 °C). Higher temperatures can increase the rate of the second sulfonylation.

Ditosylation_Reaction cluster_reactants Reactants cluster_products Side Product NEPTSA This compound Ditosyl N,N-bis(p-tolylsulfonyl)ethylamine NEPTSA->Ditosyl Second Sulfonylation TsCl p-Toluenesulfonyl Chloride (Excess) TsCl->Ditosyl Base Base Base->Ditosyl

Issue 3: Formation of N,N-diethyl-p-toluenesulfonamide

Description: Although less common as a primary side product in the direct synthesis from ethylamine, the presence of N,N-diethyl-p-toluenesulfonamide can indicate issues with the purity of the starting ethylamine (contamination with diethylamine) or subsequent alkylation reactions if alkylating agents are present.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of the ethylamine used. Use a freshly opened bottle or distill the ethylamine if contamination is suspected.

  • Avoidance of Alkylating Agents: Ensure that no unintended alkylating agents are present in the reaction mixture.

Quantitative Data on Side Product Formation

The following table summarizes the potential impact of reaction conditions on the formation of side products. The values presented are illustrative and can vary based on specific experimental parameters.

Reaction Conditionp-Toluenesulfonic Acid (%)N,N-bis(p-tolylsulfonyl)ethylamine (%)N,N-diethyl-p-toluenesulfonamide (%)
Anhydrous, 1:1.1 TsCl:EtNH₂< 1< 2< 0.5
Presence of 5% Water5-10< 2< 0.5
1.2:1 TsCl:EtNH₂< 15-15< 0.5
High Reaction Temperature1-23-8< 0.5

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethylamine (EtNH₂) (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or pyridine (B92270) as a base

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica (B1680970) gel.

Synthesis_Workflow start Start reactants Combine Ethylamine & Base in Anhydrous DCM start->reactants cool Cool to 0°C reactants->cool add_tscl Slowly Add p-Toluenesulfonyl Chloride cool->add_tscl react React at Room Temperature (Monitor by TLC) add_tscl->react workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end This compound purify->end

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors:

  • Moisture Contamination: As discussed, water will hydrolyze your starting p-toluenesulfonyl chloride. Ensure all reagents, solvents, and glassware are scrupulously dry.

  • Inaccurate Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. Carefully measure your starting materials.

  • Losses during Workup: this compound has some solubility in aqueous solutions. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover dissolved product.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC).

Q2: My final product is an oil, but it should be a solid. What should I do?

A2: this compound is a white solid at room temperature.[2] If you obtain an oil, it is likely impure. The presence of unreacted starting materials, side products, or residual solvent can lower the melting point. Attempt to purify the oil using column chromatography. If the purified product is still an oil, verify its identity using analytical techniques such as NMR and mass spectrometry.

Q3: How can I effectively remove the triethylamine hydrochloride salt formed during the reaction?

A3: The triethylamine hydrochloride salt is typically removed during the aqueous workup. Washing the organic layer with water or a dilute acid solution (like 1M HCl) will effectively transfer the salt to the aqueous phase. Ensure thorough mixing during the washes.

Q4: What is the role of the base (e.g., triethylamine or pyridine) in this reaction?

A4: The reaction between p-toluenesulfonyl chloride and ethylamine produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this HCl as it is formed. This is crucial because the accumulation of acid would protonate the unreacted ethylamine, rendering it non-nucleophilic and stopping the reaction.

Q5: Can I use a different solvent for this reaction?

A5: Yes, other aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or acetonitrile (B52724) can be used. The choice of solvent can influence the reaction rate and the solubility of the reactants and byproducts. It is important to ensure the chosen solvent is anhydrous.

References

Technical Support Center: Optimizing N-Alkylation of p-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the N-alkylation of p-toluenesulfonamide (B41071). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and curated data to facilitate reaction optimization.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the N-alkylation of p-toluenesulfonamide, providing potential causes and actionable solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion can stem from several factors related to reaction conditions and reagent stability. Consider the following:

  • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed efficiently. For instance, thermal alkylations may necessitate refluxing in a solvent like toluene.[1] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.

  • Reaction Time: Ensure sufficient reaction time by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Choice of Base and Solvent: The combination of base and solvent is critical. For reactions with alkyl halides, polar aprotic solvents like DMF, DMSO, or THF are generally effective.[1] In manganese-catalyzed "borrowing hydrogen" reactions using alcohols as alkylating agents, a weak base like potassium carbonate (K₂CO₃) in xylenes (B1142099) has proven effective.[2][3] Stronger bases such as KOH or KOt-Bu may lead to lower yields in such catalytic systems.[1][3]

  • Nature of the Alkylating Agent: The reactivity of the leaving group in alkyl halides follows the general trend I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[1] Sterically hindered alkylating agents can also significantly slow down or even prevent the reaction.[1][2]

Q2: I am observing a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?

A2: The formation of N,N-dialkylated p-toluenesulfonamide is a common side reaction. To favor mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.5 equivalents) of the alkylating agent. A large excess will drive the reaction towards dialkylation.[1][4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump helps to maintain a low concentration of it in the reaction mixture, thereby favoring mono-alkylation.[1][4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation step.[4]

  • Choice of Base: Using a weaker base or a stoichiometric amount of a strong base can help. An excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes dialkylation.[4]

Q3: How do I choose the most suitable catalyst for my N-alkylation reaction?

A3: Catalyst selection depends on your specific substrates and desired reaction conditions.

  • Manganese Catalysts: For a green and efficient method using alcohols as alkylating agents, manganese-based pincer complexes are an excellent choice. This "borrowing hydrogen" method produces water as the only byproduct.[2][3]

  • Phase-Transfer Catalysis (PTC): PTC, often using quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), is a powerful technique that can lead to high yields. PTC can sometimes be performed in water or under solvent-free conditions, reducing the reliance on volatile organic compounds (VOCs).[2]

  • Iridium Catalysts: Water-soluble iridium complexes are effective for the N-alkylation of sulfonamides with alcohols, often accelerated by microwave irradiation.[2]

  • Lewis Acids: In specific cases, such as alkylation with polyhaloalkanes like benzotrichloride, a Lewis acid such as aluminum chloride (AlCl₃) can be effective.[2]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from the literature to aid in the selection of optimal reaction conditions.

Table 1: Effect of Base on Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

EntryBase (10 mol%)NMR Yield (%)Isolated Yield (%)
1K₂CO₃9886
2Cs₂CO₃94-
3KOH5-
4KOt-Bu41-

Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl (B1604629) alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[3]

Table 2: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholIsolated Yield (%)
1Benzyl alcohol86
24-Methylbenzyl alcohol90
34-Methoxybenzyl alcohol88
44-Chlorobenzyl alcohol81
51-Phenylethanol85

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[1][3]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide with Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for Mn-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.[3]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Solvent Addition: Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Reaction: Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cooling and Purification: Cool the reaction to room temperature. The product can be purified by column chromatography on silica gel.[1]

Visualizations

general_workflow start Start reagents Combine p-toluenesulfonamide, base, and solvent start->reagents add_alkylating Add alkylating agent reagents->add_alkylating react Heat and stir (Monitor by TLC/LC-MS) add_alkylating->react workup Reaction workup react->workup purify Purification (e.g., column chromatography) workup->purify product Isolated N-alkylated product purify->product

General experimental workflow for N-alkylation.

troubleshooting_low_yield start Low/No Conversion temp Is the reaction temperature sufficiently high? start->temp time Has the reaction been running long enough? temp->time Yes increase_temp Increase temperature temp->increase_temp No base_solvent Is the base/solvent combination appropriate? time->base_solvent Yes increase_time Increase reaction time time->increase_time No alkylating_agent Is the alkylating agent reactive enough? base_solvent->alkylating_agent Yes optimize_conditions Re-evaluate base and solvent choice (e.g., polar aprotic for halides) base_solvent->optimize_conditions No change_agent Switch to a more reactive alkylating agent (e.g., R-I > R-Br > R-Cl) alkylating_agent->change_agent No

Troubleshooting logic for low yield in N-alkylation.

prevent_dialkylation start N,N-Dialkylation Observed stoichiometry Control stoichiometry (1.05-1.5 eq. alkylating agent) start->stoichiometry slow_addition Slowly add alkylating agent start->slow_addition lower_temp Lower reaction temperature start->lower_temp weaker_base Use a weaker or stoichiometric amount of base start->weaker_base

Strategies to prevent N,N-dialkylation.

References

Technical Support Center: N-Ethyl-P-toluenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-Ethyl-P-toluenesulfonamide.

Troubleshooting Guides

Issue 1: The final product has a low melting point and appears oily.

Question Answer
Why is my this compound oily and exhibiting a depressed melting point? This often indicates the presence of impurities. Common contaminants include unreacted starting materials such as p-toluenesulfonyl chloride, byproducts like p-toluenesulfonamide (B41071), or residual solvents from the synthesis.[1] An oily appearance can be due to the presence of mixed isomers (ortho and para), sometimes referred to as N-Ethyl o,p-toluenesulfonamide.
How can I remove these impurities? Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[2] A suitable solvent system will dissolve the desired compound at an elevated temperature while leaving impurities either undissolved or in the mother liquor upon cooling.
What is a recommended recrystallization protocol? A common and effective method involves using a mixed solvent system, such as ethanol (B145695) and water.[3][4] See the detailed experimental protocol below.

Issue 2: During recrystallization, the product "oils out" instead of forming crystals.

Question Answer
What does it mean when my compound "oils out"? "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase (an oil) rather than forming solid crystals. This is often because the solution is supersaturated at a temperature above the melting point of the solute, or the solvent polarity changes too rapidly.
How can I prevent my product from oiling out? There are several strategies to address this: 1) Ensure a slower cooling rate to allow for proper crystal lattice formation. 2) Add a slightly larger volume of the primary solvent (the one in which the compound is more soluble) to prevent premature precipitation. 3) Vigorously stir the solution as it cools to encourage crystallization. 4) Use a different solvent system.
What should I do if my product has already oiled out? Reheat the solution until the oil completely redissolves. Then, allow it to cool more slowly. If it persists, add more of the primary solvent and repeat the heating and cooling cycle. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Frequently Asked Questions (FAQs)

Question Answer
What are the typical purity levels of commercially available this compound? Commercially, this compound is often available in purities of 98% or 99%.[5][6][7] Higher purity grades are generally required for pharmaceutical applications.[5]
What are the key specifications for pure this compound? Pure this compound is a white crystalline solid.[8] Key specifications include a melting point between 58-66°C, low water content (typically ≤ 0.5%), and minimal color.[7][8]
What analytical methods are used to determine the purity of this compound? High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[6][9] Liquid chromatography is also cited as a method to confirm purity above 98%.[3]
What are some common impurities that can arise from the synthesis of this compound? The classical synthesis involves the reaction of p-toluenesulfonyl chloride with a primary amine.[10] Therefore, unreacted p-toluenesulfonyl chloride and the byproduct p-toluenesulfonamide are potential impurities.
Are there more environmentally friendly synthesis methods that might lead to different impurity profiles? Yes, a "borrowing hydrogen" catalysis approach uses alcohols as alkylating agents, with water as the only byproduct, which is considered more atom-economical and environmentally friendly.[10] The impurity profile from this method would likely differ from the classical synthesis.

Data Presentation

Table 1: Typical Specifications of this compound

ParameterSpecification
Appearance White crystalline solid[8]
Purity (HPLC) ≥ 98% or ≥ 99%[5][6][8]
Melting Point 58 - 66 °C[7][8]
Water Content ≤ 0.5%[8]
Color (APHA) ≤ 30 Pt/Co[8]
Chloride ≤ 100 ppm[8]
Ash Content ≤ 0.2%[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

This protocol is designed to purify this compound that may contain polar impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot 95% ethanol and stir on a hot plate until the solid is completely dissolved.[11]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[11] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% ethanol-water solution to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimal hot 95% Ethanol A->B C Stir until dissolved B->C D Slowly add warm water until cloudy C->D E Add a few drops of hot ethanol to clarify D->E F Cool slowly to room temperature E->F G Place in ice bath F->G H Vacuum filtration G->H I Wash with cold 50% Ethanol/Water H->I J Dry under vacuum I->J K Pure this compound Crystals J->K

Caption: Recrystallization workflow for this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Recommended Solution cluster_protocol Key Steps A Low Melting Point / Oily Product B Unreacted Starting Materials A->B C Synthesis Byproducts A->C D Residual Solvents A->D E Isomeric Mixture A->E F Recrystallization B->F C->F D->F E->F G Select Appropriate Solvent System F->G H Controlled Cooling F->H I Washing and Drying F->I

Caption: Troubleshooting logic for impure this compound.

References

N-Ethyl-P-Toluenesulfonamide Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-Ethyl-P-toluenesulfonamide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is generally stable under standard laboratory conditions.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from direct sunlight and extreme temperatures.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[2] Contact with such agents should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation kinetics for this compound are not extensively published, based on the chemistry of the sulfonamide functional group, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Cleavage of the sulfonamide bond (S-N) can occur under acidic or basic conditions, yielding p-toluenesulfonic acid and ethylamine.

  • Oxidation: The ethyl group and the methyl group on the toluene (B28343) ring are susceptible to oxidation, which can lead to the formation of various oxidized derivatives.

  • Photolysis: Exposure to UV light can induce cleavage of the S-N bond or the S-C bond, leading to the formation of radical species and subsequent degradation products.[3][4]

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for monitoring the degradation of this compound and quantifying its degradation products.[5][6] This method should be capable of separating the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram of a Stored this compound Solution.

Possible Cause Troubleshooting Step
Degradation due to improper storage Verify that the solution was stored in a tightly capped vial, protected from light, and at the recommended temperature.
Hydrolysis Check the pH of the solution. Acidic or basic conditions can accelerate hydrolysis. Neutralize the sample before analysis if necessary.
Oxidation Ensure the solvent was de-gassed and free of peroxides. Avoid sources of oxidative stress.
Photodegradation If the solution was exposed to light, new peaks may correspond to photolytic degradants. Prepare a fresh solution and store it in an amber vial or protected from light.

Issue 2: Loss of this compound Assay Value Over Time.

Possible Cause Troubleshooting Step
Thermal Degradation Review the storage temperature of the sample. Elevated temperatures can lead to thermal decomposition.
Interaction with container Ensure the container material is inert and does not interact with the compound. Glass vials are generally recommended.
Evaporation of Solvent For solutions, ensure the container is properly sealed to prevent solvent evaporation, which would concentrate the sample and degradation products.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential degradation behavior under various stress conditions.

Table 1: Hydrolytic Degradation of this compound at 60°C

Condition Time (hours) This compound Remaining (%) p-Toluenesulfonic Acid (%) Ethylamine (%)
0.1 M HCl2485.214.113.9
4872.526.826.5
Purified Water4899.1< 0.1< 0.1
0.1 M NaOH2490.78.98.8
4882.117.517.2

Table 2: Oxidative Degradation of this compound with 3% H₂O₂ at Room Temperature

Time (hours) This compound Remaining (%) Major Oxidative Degradant 1 (%) Major Oxidative Degradant 2 (%)
692.34.52.1
1285.18.94.3
2476.815.27.5

Table 3: Photolytic Degradation of this compound (Solid State) under ICH Q1B Conditions

Exposure This compound Remaining (%) Major Photolytic Degradant 1 (%)
1.2 million lux hours98.51.2
200 watt hours/m²97.91.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Keep the solution at 60°C for 48 hours. Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 48 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and dilute for HPLC analysis.

  • Thermal Degradation: Expose a solid sample of this compound to 80°C in a calibrated oven for 7 days. Also, heat a solution of the compound at 60°C for 48 hours. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

G cluster_troubleshooting Troubleshooting Workflow start Unexpected Peak in HPLC check_storage Verify Storage Conditions (Light, Temp, Seal) start->check_storage is_photolysis Exposed to Light? check_storage->is_photolysis check_ph Measure pH of Solution is_hydrolysis pH Acidic or Basic? check_ph->is_hydrolysis check_solvent Check Solvent Quality (Peroxides, De-gassed) is_oxidation Solvent Quality Issue? check_solvent->is_oxidation prepare_fresh Prepare Fresh Solution & Protect from Light photolysis_product Likely Photolysis Product prepare_fresh->photolysis_product is_hydrolysis->check_solvent No hydrolysis_product Likely Hydrolysis Product is_hydrolysis->hydrolysis_product Yes oxidation_product Likely Oxidation Product is_oxidation->oxidation_product Yes is_oxidation->photolysis_product No is_photolysis->check_ph No is_photolysis->prepare_fresh Yes

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

G cluster_degradation Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) parent This compound hydrolysis_product1 p-Toluenesulfonic Acid parent->hydrolysis_product1 S-N Cleavage hydrolysis_product2 Ethylamine parent->hydrolysis_product2 S-N Cleavage oxidation_product1 N-(1-Hydroxyethyl)-P-toluenesulfonamide parent->oxidation_product1 Ethyl Group Oxidation oxidation_product2 N-Ethyl-p-carboxybenzenesulfonamide parent->oxidation_product2 Methyl Group Oxidation photolysis_product1 p-Toluenesulfonyl Radical parent->photolysis_product1 S-N Cleavage photolysis_product2 Ethylamino Radical parent->photolysis_product2 S-N Cleavage photolysis_product3 p-Tolyl Radical parent->photolysis_product3 S-C Cleavage photolysis_product4 Ethylsulfamoyl Radical parent->photolysis_product4 S-C Cleavage

Caption: Potential degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Timepoints stress->sample neutralize Neutralize (for Acid/Base) sample->neutralize dilute Dilute to Working Conc. sample->dilute for other stresses neutralize->dilute analyze HPLC-UV Analysis dilute->analyze identify Identify & Quantify Degradation Products analyze->identify

References

Technical Support Center: Industrial Scale-Up of N-Ethyl-P-toluenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the industrial scale-up of N-Ethyl-P-toluenesulfonamide (NEPTS) production.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound in our pilot batch. What are the potential causes and how can we optimize the yield?

  • Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    Potential Causes and Solutions:

    • Incomplete Reaction: The reaction between p-toluenesulfonyl chloride and ethylamine (B1201723) may not have gone to completion.

      • Solution: Monitor the reaction progress using in-process controls like HPLC or TLC. Consider extending the reaction time or moderately increasing the reaction temperature. Ensure efficient mixing to maintain homogeneity, especially at a larger scale.

    • Hydrolysis of p-Toluenesulfonyl Chloride: p-Toluenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture, which leads to the formation of the unreactive p-toluenesulfonic acid.

      • Solution: Strict anhydrous conditions are crucial. Use dry solvents and ensure all reactors and equipment are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent atmospheric moisture from entering the reaction vessel. The use of a water scavenger, such as molecular sieves, can also be beneficial.[1]

    • Suboptimal Molar Ratio of Reactants: An incorrect molar ratio of ethylamine to p-toluenesulfonyl chloride can result in unreacted starting material and reduced yield.

      • Solution: Typically, a slight excess of the amine is used to ensure the complete consumption of the more expensive sulfonyl chloride. The optimal molar ratio should be determined through process optimization studies. A common starting point is a 1.2 to 1.8 molar ratio of ethylamine to p-toluenesulfonyl chloride.[2]

    • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

      • Solution: Optimize the work-up procedure to minimize the number of transfer steps. During recrystallization, ensure the solvent is fully saturated at high temperature and cooled slowly to maximize crystal formation. Avoid using an excessive amount of solvent for rinsing the collected crystals.

Issue 2: Product Purity Issues - Presence of Impurities

  • Question: Our final product of this compound does not meet the required purity specifications. What are the likely impurities and how can we remove them?

  • Answer: The presence of impurities is a common challenge in the scale-up of chemical syntheses. The primary impurities in NEPTS production are typically unreacted starting materials, byproducts from side reactions, and in some cases, genotoxic impurities.

    Common Impurities and Mitigation Strategies:

    • p-Toluenesulfonic Acid: This is a common impurity resulting from the hydrolysis of p-toluenesulfonyl chloride.

      • Mitigation: As mentioned for improving yield, maintaining stringent anhydrous conditions is the primary preventive measure.

      • Removal: During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove acidic impurities like p-toluenesulfonic acid.

    • Unreacted p-Toluenesulfonyl Chloride: Residual p-toluenesulfonyl chloride can be present if the reaction is incomplete.

      • Mitigation: Using a slight excess of ethylamine and ensuring sufficient reaction time will minimize unreacted p-toluenesulfonyl chloride.

      • Removal: A wash with a mild aqueous base during work-up will hydrolyze the remaining p-toluenesulfonyl chloride to the more easily removed p-toluenesulfonic acid salt.

    • Ethyl p-toluenesulfonate (A Potential Genotoxic Impurity): This impurity can form, particularly if ethanol (B145695) is used as a solvent or is present as an impurity in the reactants, through the reaction of p-toluenesulfonyl chloride or p-toluenesulfonic acid with ethanol.[3][4] Ethyl p-toluenesulfonate is a potential genotoxic impurity (PGI) and its presence is strictly controlled by regulatory agencies.[3][4][5]

      • Mitigation: Avoid the use of ethanol as a solvent in the reaction and purification steps. Ensure that the starting materials and other solvents are free from ethanol contamination.

      • Control: A robust analytical method, such as HPLC-UV, with a low limit of detection is required to monitor and quantify the levels of this impurity.[4][5][6] The acceptable limit is often determined based on the Threshold of Toxicological Concern (TTC), which is typically around 1.5 µ g/day for long-term drug administration.[7][8]

Issue 3: Challenges in Large-Scale Recrystallization

  • Question: We are facing difficulties with the recrystallization of this compound at an industrial scale, including poor crystal formation and filtration issues. How can we optimize this purification step?

  • Answer: Scaling up recrystallization requires careful consideration of several parameters to ensure efficient purification and good product handling characteristics.

    Optimization of Industrial Recrystallization:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the NEPTS well at elevated temperatures but poorly at lower temperatures, while impurities should remain soluble at low temperatures. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of solvents like ethanol/water.

    • Cooling Profile: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. A controlled, gradual cooling profile is essential for growing larger, purer crystals.

    • Agitation: Proper agitation is necessary to ensure temperature homogeneity and prevent solid deposition on the reactor walls. However, excessive agitation can lead to crystal breakage and the formation of fines, which can impede filtration.

    • Seeding: Introducing a small quantity of pure NEPTS crystals (seeding) at the appropriate temperature can help control the crystallization process, leading to a more uniform crystal size distribution.

    • Filtration and Drying: The choice of filtration equipment (e.g., centrifuge, filter dryer) should be appropriate for the crystal size and morphology. Efficient washing of the filter cake with a cold, fresh solvent is necessary to remove residual mother liquor containing impurities. Drying should be conducted at a temperature that does not cause product degradation or melting.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the industrial synthesis of this compound?

A1: The most common industrial synthesis route involves the reaction of p-toluenesulfonyl chloride with ethylamine.[6]

Q2: What are the key reaction parameters to control during the synthesis?

A2: Key parameters to control include temperature, pressure, molar ratio of reactants, reaction time, and mixing efficiency. Maintaining anhydrous conditions is also critical to prevent side reactions.

Q3: What are the major safety concerns associated with the production of this compound?

A3: The primary safety concerns are associated with the handling of the raw materials. p-Toluenesulfonyl chloride is corrosive and reacts with water, releasing hydrochloric acid. Ethylamine is a flammable and corrosive gas or liquid. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, must be used. The process should be carried out in a well-ventilated area, and emergency procedures for spills and exposure should be in place.

Q4: What are the typical purity levels for industrial-grade this compound?

A4: Industrial grades of this compound are typically available in purities of 98% and 99% or higher, depending on the application requirements.[7][9]

Q5: How can we monitor the progress of the reaction?

A5: In-process monitoring can be effectively carried out using chromatographic techniques such as Thin Layer Chromatography (TLC) for a quick qualitative assessment or High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the consumption of starting materials and the formation of the product.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue/RangeNotes
Reactants p-Toluenesulfonyl Chloride, Ethylamine
Solvent Dichloromethane, Toluene (B28343), or other inert organic solventsMust be anhydrous.
Molar Ratio (Ethylamine:p-Toluenesulfonyl Chloride) 1.1:1 to 1.5:1A slight excess of ethylamine is common.
Temperature 20°C to 60°CThe reaction is exothermic and may require initial cooling.
Pressure Atmospheric
Reaction Time 2 to 8 hoursMonitored by in-process controls (e.g., HPLC).
Catalyst Optional (e.g., DMAP for challenging substrates)Not always necessary for this specific reaction.

Table 2: Recrystallization Parameters for this compound Purification

ParameterSolvent SystemTypical RecoveryNotes
Primary Solvent Ethanol85-95%Good solubility at high temperatures, poor at low temperatures.
Co-solvent WaterCan be used with ethanol to decrease solubility at low temperatures and improve crystal formation.
Solvent to Solute Ratio (v/w) 3:1 to 5:1To be optimized for each scale.
Dissolution Temperature 60-78°C (near boiling point of ethanol)Ensure complete dissolution of the crude product.
Cooling Profile Gradual cooling to 0-5°C over 4-8 hoursSlow cooling promotes the growth of larger, purer crystals.

Table 3: HPLC Method Parameters for Purity and Impurity Analysis

ParameterValue
Column C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[5]
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and acetonitrile[5]
Flow Rate 1.0 - 2.0 mL/min[5]
Column Temperature 25 - 35°C[5]
Detector UV at 225 nm or 254 nm[5]
Injection Volume 10 - 20 µL[5]
Typical Retention Time (NEPTS) To be determined based on specific method conditions.
Limit of Quantitation (LOQ) for Ethyl p-toluenesulfonate As low as 0.5 ppm (0.03 µg/mL) can be achieved[5]

Experimental Protocols

Protocol 1: Industrial Scale Synthesis of this compound

1. Reactor Preparation:

  • Ensure the reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen).

2. Charging of Reactants:

  • Charge the reactor with the selected anhydrous solvent (e.g., dichloromethane).
  • Add ethylamine (1.2-1.5 molar equivalents) to the solvent and stir to dissolve. If using aqueous ethylamine, a phase-transfer catalyst may be required.
  • Cool the solution to 0-5°C using a cooling jacket.

3. Reaction:

  • Slowly add p-toluenesulfonyl chloride (1.0 molar equivalent) to the ethylamine solution over a period of 1-2 hours, maintaining the temperature below 10°C. The reaction is exothermic.
  • After the addition is complete, allow the reaction mixture to slowly warm up to room temperature (20-25°C) and continue stirring for 4-6 hours.
  • Monitor the reaction progress by HPLC until the p-toluenesulfonyl chloride is consumed (<1%).

4. Work-up:

  • Quench the reaction by slowly adding water.
  • Separate the organic layer.
  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylamine, followed by a dilute base solution (e.g., 5% sodium bicarbonate) to remove p-toluenesulfonic acid, and finally with brine.
  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
  • Filter off the drying agent.

5. Product Isolation:

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

Protocol 2: Purification of this compound by Recrystallization

1. Dissolution:

  • Transfer the crude this compound to a clean and dry crystallizer.
  • Add the recrystallization solvent (e.g., ethanol) in a 3:1 to 5:1 (v/w) ratio.
  • Heat the mixture with stirring to the boiling point of the solvent until all the solid has dissolved.

2. Crystallization:

  • Slowly cool the solution at a controlled rate (e.g., 10-15°C per hour) to 0-5°C.
  • If desired, seed the solution with pure this compound crystals once it becomes supersaturated to induce crystallization.
  • Hold the slurry at 0-5°C for at least 2 hours to maximize crystal formation.

3. Isolation and Drying:

  • Filter the crystals using a centrifuge or filter dryer.
  • Wash the filter cake with a small amount of cold recrystallization solvent.
  • Dry the purified this compound under vacuum at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

Mandatory Visualization

Synthesis_Workflow Raw_Materials Raw Materials (p-Toluenesulfonyl Chloride, Ethylamine, Solvent) Reaction Reaction (Controlled Temperature, Anhydrous Conditions) Raw_Materials->Reaction Workup Aqueous Work-up (Acid/Base Wash) Reaction->Workup Crude_Product Crude NEPTS Workup->Crude_Product Recrystallization Recrystallization (Solvent, Cooling) Crude_Product->Recrystallization Pure_Product Pure NEPTS Recrystallization->Pure_Product QC_Analysis QC Analysis (HPLC) Pure_Product->QC_Analysis Final_Product Final Product (>99% Purity) QC_Analysis->Final_Product

Caption: Workflow for the industrial synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of NEPTS Check_Completion Check Reaction Completion (IPC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solution_Incomplete Increase Reaction Time/ Temperature Incomplete->Solution_Incomplete Check_Moisture Assess for Moisture (Hydrolysis) Complete->Check_Moisture Moisture_Present Moisture Present Check_Moisture->Moisture_Present Yes No_Moisture Anhydrous Conditions OK Check_Moisture->No_Moisture No Solution_Moisture Use Dry Solvents/ Inert Atmosphere Moisture_Present->Solution_Moisture Check_Workup Evaluate Work-up/ Purification Losses No_Moisture->Check_Workup High_Losses High Losses Identified Check_Workup->High_Losses Solution_Workup Optimize Extraction/ Recrystallization High_Losses->Solution_Workup

Caption: Troubleshooting decision tree for low yield in NEPTS production.

Impurity_Control Start Impurity Control in NEPTS Production Impurity1 p-Toluenesulfonic Acid Start->Impurity1 Impurity2 Ethyl p-toluenesulfonate (Genotoxic) Start->Impurity2 Impurity3 Unreacted Starting Materials Start->Impurity3 Cause1 Cause: Hydrolysis of p-Toluenesulfonyl Chloride Impurity1->Cause1 Control1 Control: Anhydrous Conditions, Base Wash in Work-up Cause1->Control1 Cause2 Cause: Reaction with Ethanol Impurity2->Cause2 Control2 Control: Avoid Ethanol, Use HPLC for Monitoring Cause2->Control2 Cause3 Cause: Incomplete Reaction Impurity3->Cause3 Control3 Control: Optimize Molar Ratio and Reaction Time Cause3->Control3

References

Minimizing byproduct formation in N-Ethyl-P-toluenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-p-toluenesulfonamide. The following information is designed to help minimize the formation of common byproducts and optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The two primary byproducts encountered during the synthesis of this compound are p-toluenesulfonic acid and N,N-bis(p-tolylsulfonyl)ethylamine. p-Toluenesulfonic acid results from the hydrolysis of the starting material, p-toluenesulfonyl chloride. N,N-bis(p-tolylsulfonyl)ethylamine is formed when the initially formed this compound is further tosylated.

Q2: How can I minimize the formation of p-toluenesulfonic acid?

A2: The formation of p-toluenesulfonic acid is primarily due to the presence of water in the reaction mixture. To minimize its formation, it is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What reaction conditions favor the formation of the di-tosylated byproduct, N,N-bis(p-tolylsulfonyl)ethylamine?

A3: The di-tosylated byproduct is favored by conditions that promote the deprotonation of the initially formed this compound, making it nucleophilic enough to react with another molecule of p-toluenesulfonyl chloride. Factors that contribute to this include:

  • High temperatures: Increased temperatures can provide

N-Ethyl-P-toluenesulfonamide handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of N-Ethyl-P-toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance.[1] The primary hazards include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Irritation: Can cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Harmful if Swallowed: Accidental ingestion may be harmful.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To minimize exposure, it is crucial to wear appropriate PPE. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]

  • Skin Protection: Use chemical-resistant gloves and wear protective clothing. Fire or flame-resistant clothing is also recommended.[4][5]

  • Respiratory Protection: In cases of inadequate ventilation or when exposure limits may be exceeded, use a full-face respirator.[2]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is essential for maintaining the stability and safety of the compound. Store it in a cool, dry, and well-ventilated area.[1][4] Keep containers tightly closed and store away from incompatible materials and foodstuff containers.[1][4] It is recommended to store the compound at room temperature.[5]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with strong oxidizing agents.[1][5] The presence of incompatible materials is a condition that can contribute to instability.[1]

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[4] Wear appropriate PPE, including respiratory protection, and prevent the spillage from entering drains or water courses.[1] Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Caking or Clumping of the Solid Improper storage in a humid environment.Store in a tightly sealed container in a dry location. If clumping occurs, gently break up the material in a well-ventilated area, wearing appropriate PPE.
Discoloration of the Compound Exposure to light or incompatible materials.Store in an opaque or amber container, away from direct sunlight.[5] Ensure storage is away from incompatible substances.
Irritation During Handling Inadequate personal protective equipment (PPE) or poor ventilation.Always handle the compound in a well-ventilated area or under a fume hood.[1][4] Review and ensure the correct PPE is being used, including appropriate gloves and eye protection.
Dust Formation During Transfer Improper handling techniques.Avoid creating dust when handling the solid.[4] Use techniques such as carefully scooping or pouring to minimize airborne particles.

Quantitative Data Summary

Property Value Reference
Appearance White to off-white solid[4]
Melting Point 58-62°C[6]
Boiling Point 205°C[4]
Flash Point 10°C[4]
Density 1.153 g/cm³[3]
Purity ≥ 99%[6]
Water Content ≤ 0.5%[6]
Chloride Content ≤ 100 ppm[6]

Experimental Protocols

Protocol 1: Safe Weighing and Transfer

  • Preparation: Ensure the weighing area is clean and located within a well-ventilated fume hood.

  • PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer: Carefully transfer the desired amount of this compound from the storage container to the weighing vessel using a clean spatula. Avoid generating dust.

  • Weighing: Record the final weight.

  • Closure: Securely close the primary storage container.

  • Cleanup: Clean the spatula and any minor spills within the fume hood. Dispose of any contaminated materials according to institutional guidelines.

Protocol 2: Preparation of a Solution

  • Solvent Selection: Based on experimental needs, select an appropriate solvent. This compound is soluble in organic solvents like alcohol and chloroform.[6]

  • PPE and Ventilation: Work within a fume hood and wear all required PPE.

  • Dispensing Solvent: Measure the required volume of solvent and add it to a suitable reaction vessel equipped with a magnetic stirrer.

  • Addition of Solid: Slowly add the pre-weighed this compound to the solvent while stirring to facilitate dissolution.

  • Complete Dissolution: Continue stirring until the solid is completely dissolved.

  • Storage of Solution: If the solution is to be stored, transfer it to a clearly labeled, sealed container.

Visualized Workflows

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Prep Review SDS and Experimental Protocol AreaPrep Ensure Well-Ventilated Area (Fume Hood) Prep->AreaPrep PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) AreaPrep->PPE Weigh Weigh Compound Avoid Dust Generation PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Store Store in Cool, Dry, Well-Ventilated Area Transfer->Store Disposal Dispose of Waste According to Institutional Guidelines Transfer->Disposal Seal Keep Container Tightly Sealed Store->Seal Incompatible Separate from Incompatible Materials Seal->Incompatible

Caption: A logical workflow for the safe handling and storage of this compound.

SpillResponse Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Spill->PPE Ignition Remove Ignition Sources PPE->Ignition Contain Contain Spill (Prevent entry into drains) Ignition->Contain Collect Collect with Non-Sparking Tools Contain->Collect Dispose Place in Sealed Container for Disposal Collect->Dispose Clean Clean Spill Area Dispose->Clean

Caption: Step-by-step emergency procedure for handling a spill of this compound.

References

Validation & Comparative

N-Ethyl-p-toluenesulfonamide in Drug Design: A Comparative Guide to Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While classic sulfonamides like sulfanilamide (B372717) and its derivatives have a long history as antibacterial drugs, the scaffold's versatility has led to its incorporation into diuretics, anticonvulsants, and carbonic anhydrase inhibitors. This guide provides a comparative analysis of N-Ethyl-p-toluenesulfonamide against other sulfonamides in the context of drug design, supported by available experimental data and detailed methodologies.

Overview of Sulfonamides in Drug Design

Sulfonamides are compounds containing the -SO₂NH₂ functional group. Their therapeutic diversity stems from the ability to modify the substituents on the sulfonamide nitrogen and the aromatic ring, leading to a broad range of pharmacological activities.[1][2] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This bacteriostatic effect has been a key strategy in combating microbial infections.[3] Beyond antibacterial action, sulfonamides have been successfully developed as diuretics, anticonvulsants, and inhibitors of carbonic anhydrase.[4][5]

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals.[6][7] While not a drug itself, its derivatives are explored for potential therapeutic applications, including as antimicrobial and anti-inflammatory agents.[4][8] It also finds use as a plasticizer in various industrial applications.[6]

Comparative Performance: this compound Derivatives vs. Other Sulfonamides

Direct comparative studies on the drug design potential of this compound versus other sulfonamide scaffolds are limited in publicly available literature. However, a study comparing a series of N,N-diethylamido substituted p-toluenesulfonamides (structurally related to this compound) with their α-toluenesulfonamide counterparts provides valuable insights into their antibacterial activity.

Antibacterial Activity

A comparative study on N,N-diethylamido substituted p-toluenesulfonamides and α-toluenesulfonamides against Staphylococcus aureus and Escherichia coli revealed that the α-toluenesulfonamide derivatives generally exhibited greater potency.[9] The insertion of a CH₂ group between the phenyl ring and the sulfonyl group in the α-toluenesulfonamides was suggested to contribute to the enhanced antibacterial activity.[9]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected p-Toluenesulfonamide and α-Toluenesulfonamide Derivatives [9]

CompoundStructureMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
p-T2jN,N-Diethyl-3-phenyl-2-(p-tolylsulfonamido)propanamide>100012.5
α-T2a1-(Benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide3.12500
α-T2jN,N-Diethyl-3-phenyl-2-(benzylsulfonamido)propanamide2512.5
Streptomycin (Standard)-12.56.25

Data extracted from a comparative study on N,N-diethylamido substituted p-toluenesulfonamides and α-toluenesulfonamides.[9]

Experimental Protocols

General Synthesis of N-Substituted p-Toluenesulfonamides

The synthesis of N-substituted p-toluenesulfonamides typically involves the reaction of p-toluenesulfonyl chloride with a primary or secondary amine.[2][10]

Materials:

  • p-Toluenesulfonyl chloride

  • Primary or secondary amine (e.g., ethylamine (B1201723) for this compound)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, potassium carbonate)

  • Distilled water

  • Brine solution

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 4-12 hours), monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with distilled water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system to yield the pure N-substituted p-toluenesulfonamide.[11]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[9]

Materials:

  • Synthesized sulfonamide compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each sulfonamide compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a standard density (e.g., 0.5 McFarland standard).

  • Dilute the bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive control wells (bacteria in MHB without any compound) and negative control wells (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of antibacterial sulfonamides and a general workflow for the synthesis and evaluation of novel sulfonamide drug candidates.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate DNA Bacterial DNA Synthesis Dihydrofolate->DNA Inhibition->DHPS

Fig. 1: Mechanism of Action of Antibacterial Sulfonamides.

drug_development_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_preclinical Preclinical Studies Synthesis Chemical Synthesis of Sulfonamide Derivatives Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Screening (e.g., Antibacterial, Enzyme Inhibition) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox PK Pharmacokinetics (ADME) Tox->PK Clinical_Trials Clinical Trials PK->Clinical_Trials IND Submission

Fig. 2: General Workflow for Sulfonamide Drug Development.

Conclusion

This compound serves as a valuable building block in the synthesis of novel sulfonamide-based compounds. While direct comparative data on its performance in drug design is scarce, the broader family of p-toluenesulfonamides demonstrates significant potential for derivatization to achieve diverse pharmacological activities. The provided experimental protocols offer a foundation for the synthesis and evaluation of new chemical entities based on this scaffold. Future research focusing on the systematic comparison of this compound derivatives with other sulfonamide classes will be crucial in fully elucidating its potential and guiding the rational design of next-generation sulfonamide drugs.

References

A Comparative Guide to the Plasticizing Efficiency of N-Ethyl-p-toluenesulfonamide and Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in determining the final properties and performance of polymeric materials. This guide provides an objective comparison of the plasticizing efficiency of N-Ethyl-p-toluenesulfonamide (NEPTS) against commonly used phthalate (B1215562) plasticizers, supported by available experimental data and standardized testing methodologies.

This compound, a sulfonamide-based plasticizer, has emerged as a viable alternative to traditional phthalates in various polymer applications, notably with polyamides and cellulose (B213188) resins.[1] Phthalates, such as dioctyl phthalate (DOP), dibutyl phthalate (DBP), and diisononyl phthalate (DINP), have long been the industry standard due to their high efficiency and versatility. However, growing concerns over the potential health and environmental impacts of certain phthalates have driven the search for safer, high-performance alternatives.

Quantitative Comparison of Plasticizer Performance

The efficiency of a plasticizer is primarily evaluated by its ability to increase the flexibility and reduce the brittleness of a polymer. This is quantified by measuring changes in mechanical and thermal properties. Key performance indicators include hardness, tensile strength, elongation at break, and the glass transition temperature (Tg). While direct comparative studies between NEPTS and phthalates under identical conditions are limited in publicly available literature, this guide collates and presents data from various sources to offer a comparative perspective.

Mechanical Properties

The addition of a plasticizer typically leads to a decrease in hardness and tensile strength, accompanied by an increase in the elongation at break, signifying enhanced flexibility.

Table 1: Comparison of Mechanical Properties of Plasticized Polymers

PolymerPlasticizerConcentration (phr)Hardness (Shore A/D)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
PVCUnplasticized0-52<5[2]
PVCDOP50~9316.62300[3]
PVCBio-based40-43200[4]
Cellulose Acetate ButyrateDBP25-20-2224-26[5]
Cellulose Acetate ButyrateDOP25-20-22<24[5]
PolyamideNEPTS-Data not availableData not availableData not available
Cellulose AcetateNEPTS-Data not availableData not availableData not available

Note: "phr" denotes parts per hundred parts of resin. Data presented is collated from multiple sources and may not be directly comparable due to variations in experimental conditions.

Thermal Properties: Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter that indicates the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. A lower Tg signifies a more efficient plasticizing effect at a given temperature.

Table 2: Comparison of Glass Transition Temperature (Tg) of Plasticized Polymers

PolymerPlasticizerConcentrationTg (°C)Reference(s)
PVCUnplasticized0~80-85-
PVCDOP40%~ -37[8]
PVCBio-based Adipate-Reduced by 132.2 °C[9]
Polyamide (Amorphous)N-(n-butyl)benzenesulfonamide0.65 units/amide unit~20 K fall[10]
Polyamide 6Unplasticized (dry)0~66-77[11]
Cellulose AcetateDiethyl Phthalate15-30 wt%Significant reduction[12]

Note: Data is collated from various sources and may not be directly comparable.

Sulfonamide plasticizers, such as a close analog to NEPTS, have been shown to be effective in reducing the Tg of amorphous polyamides.[10] Phthalates are also well-documented for their significant depression of the Tg in polymers like PVC and cellulose acetate.[8][12] The reduction in Tg is a primary indicator of a plasticizer's efficiency.[13]

Experimental Protocols

To ensure accurate and reproducible comparisons of plasticizer efficiency, standardized experimental protocols are essential. The following are key methodologies for evaluating the performance of plasticizers like NEPTS and phthalates.

Measurement of Mechanical Properties

1. Sample Preparation:

  • Polymer resin (e.g., PVC, Polyamide) is dry blended with the plasticizer (NEPTS or a specific phthalate) at various concentrations (e.g., 20, 40, 60 phr).

  • Other additives like stabilizers and lubricants are added as required.

  • The mixture is then processed, typically through milling and compression molding or extrusion, to form standardized test specimens (e.g., dumbbell-shaped specimens for tensile testing).

2. Hardness Testing (ASTM D2240):

  • A durometer (Shore A for softer materials, Shore D for harder materials) is used to measure the indentation hardness of the plasticized polymer.

  • The indenter is pressed onto the surface of the specimen, and the hardness value is read directly from the scale.

3. Tensile Testing (ASTM D638 / ISO 527):

  • A universal testing machine is used to determine the tensile strength, elongation at break, and modulus of elasticity.

  • The dumbbell-shaped specimen is clamped at both ends and pulled apart at a constant rate until it fractures.

  • The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are derived.

Measurement of Thermal Properties

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • A small sample of the plasticized polymer is placed in a DSC instrument.

  • The sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference.

  • The Tg is identified as a step-change in the heat flow curve.

Visualizing Experimental Workflows

To provide a clearer understanding of the evaluation process, the following diagrams illustrate the typical experimental workflows.

Experimental_Workflow_Mechanical cluster_prep Sample Preparation cluster_testing Mechanical Testing start Polymer Resin + Plasticizer (NEPTS/Phthalate) blending Dry Blending start->blending processing Milling & Compression Molding/Extrusion blending->processing specimens Standardized Test Specimens processing->specimens hardness Hardness Test (ASTM D2240) specimens->hardness Evaluate Hardness tensile Tensile Test (ASTM D638) specimens->tensile Evaluate Tensile Properties

Caption: Workflow for Mechanical Property Evaluation.

Experimental_Workflow_Thermal cluster_prep Sample Preparation cluster_analysis Thermal Analysis start Plasticized Polymer Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tg_result Determine Glass Transition Temp. (Tg) dsc->tg_result

Caption: Workflow for Thermal Property (Tg) Analysis.

Logical Relationship in Plasticization

The fundamental principle of plasticization involves the interaction of the plasticizer molecules with the polymer chains, which in turn dictates the macroscopic properties of the material.

Plasticization_Mechanism plasticizer Plasticizer Molecules (NEPTS or Phthalate) interaction Interaction: Insertion between chains, reduction of intermolecular forces plasticizer->interaction polymer Polymer Chains polymer->interaction mobility Increased Polymer Chain Mobility interaction->mobility tg Reduced Glass Transition Temp. (Tg) mobility->tg flexibility Increased Flexibility: - Decreased Hardness - Decreased Tensile Strength - Increased Elongation mobility->flexibility

Caption: Mechanism of Plasticizer Action.

Conclusion

Both this compound and phthalates are effective plasticizers that enhance the flexibility and processability of various polymers. While phthalates have a long history of use and a well-documented high efficiency, particularly in PVC, NEPTS presents a strong alternative, especially for polymers like polyamides where its compatibility is excellent. The choice between NEPTS and a specific phthalate will depend on the target polymer, the desired final properties, and regulatory considerations. For a definitive comparison, direct experimental evaluation under identical conditions is recommended. This guide provides the foundational knowledge and methodologies for conducting such a comparative analysis.

References

A Comparative Analysis of the Biological Activity of N-Ethyl-P-toluenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape has been significantly shaped by the versatility of the sulfonamide functional group. As a cornerstone in medicinal chemistry, p-toluenesulfonamide (B41071) and its derivatives are continually explored for a wide array of biological activities. This guide provides a comparative overview of the biological properties of the parent compound, N-Ethyl-P-toluenesulfonamide, and its various N-substituted analogs. The information presented herein is a synthesis of available data from diverse studies and is intended to guide further research and drug discovery efforts.

While this compound primarily serves as a versatile chemical intermediate in the synthesis of pharmaceuticals and plastics, its inherent biological activities and those of its derivatives are of significant interest.[1] Derivatives of p-toluenesulfonamide have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and enzyme inhibitory actions. This guide will delve into these activities, presenting available quantitative data and the methodologies employed in their determination.

Comparative Biological Activity Data

Direct comparative studies evaluating the biological activity of this compound alongside its derivatives are limited in publicly available literature. The following tables summarize findings from various sources to provide a comparative perspective. It is crucial to note that the data presented has been collated from different studies, and therefore, experimental conditions may have varied.

Table 1: Antimicrobial Activity

CompoundTarget OrganismActivity Metric (e.g., MIC)Source Study
This compound Data Not Available--
N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamideEscherichia coliMIC: 12.5 µg/mL[2]
1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamideStaphylococcus aureusMIC: 3.12 µg/mL[2]
N-(heteroaryl-substituted)-p-toluenesulphonamidesGram-positive and Gram-negative bacteria, FungiImproved activity over Tetracycline and Fluconazole[3]

Table 2: Enzyme Inhibitory Activity

CompoundTarget EnzymeActivity Metric (IC50/Kᵢ)Source Study
This compound Data Not Available--
N-methylacetazolamide (an N-substituted sulfonamide)Carbonic AnhydraseCompetitive inhibitor[4]
4-Nitrobenzene- and 4-chlorobenzenesulfonamides (N-hydroxy and N-methyl substituted)Carbonic AnhydraseIrreversible inhibitors[4]
Anthranilic acid sulfonamide analogsFungal and cancer cell linesAntifungal and cytotoxic effects[5]

Table 3: Anti-inflammatory Activity

CompoundAssayActivity MetricSource Study
This compound Data Not Available--
Benzenesulfonamide derivativesCarrageenan-induced paw edema in ratsReduced edema[6]
N-methylsulfonyl-indole derivativesCOX-1, COX-2, 5-LOX inhibitionDual COX-2/5-LOX inhibitory activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activities of sulfonamide derivatives.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is widely used to determine the antimicrobial activity of compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Application of Test Compound: A sterile paper disc impregnated with the test compound at a known concentration is placed on the agar surface.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes.

  • Enzyme and Substrate Preparation: A solution of purified carbonic anhydrase and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of the inhibitor are mixed in a suitable buffer.

  • Spectrophotometric Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance of the product (p-nitrophenol) over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, rats or mice are used.

  • Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the animal's hind paw to induce localized inflammation and edema.

  • Administration of Test Compound: The test compound is administered to the animals, usually orally or intraperitoneally, at a specific time before or after the carrageenan injection.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group with that of a control group that received only the vehicle.

Visualizing the Landscape of Sulfonamide Research

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its derivatives.

Synthesis_of_Derivatives p-Toluenesulfonyl Chloride p-Toluenesulfonyl Chloride N-Substituted-p-toluenesulfonamide N-Substituted-p-toluenesulfonamide p-Toluenesulfonyl Chloride->N-Substituted-p-toluenesulfonamide Reaction Primary/Secondary Amine (R-NH-R') Primary/Secondary Amine (R-NH-R') Primary/Secondary Amine (R-NH-R')->N-Substituted-p-toluenesulfonamide Nucleophilic Substitution

Caption: General synthesis of N-substituted-p-toluenesulfonamide derivatives.

Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis Parent Compound\n(this compound) Parent Compound (this compound) Derivative Synthesis Derivative Synthesis Parent Compound\n(this compound)->Derivative Synthesis Antimicrobial Assays Antimicrobial Assays Derivative Synthesis->Antimicrobial Assays Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Derivative Synthesis->Enzyme Inhibition Assays Screening Anti-inflammatory Assays Anti-inflammatory Assays Derivative Synthesis->Anti-inflammatory Assays Screening Data Collection\n(MIC, IC50, etc.) Data Collection (MIC, IC50, etc.) Antimicrobial Assays->Data Collection\n(MIC, IC50, etc.) Enzyme Inhibition Assays->Data Collection\n(MIC, IC50, etc.) Anti-inflammatory Assays->Data Collection\n(MIC, IC50, etc.) Structure-Activity\nRelationship (SAR) Structure-Activity Relationship (SAR) Data Collection\n(MIC, IC50, etc.)->Structure-Activity\nRelationship (SAR)

Caption: A typical workflow for the biological evaluation of novel sulfonamide derivatives.

Conclusion

The available evidence suggests that the p-toluenesulfonamide scaffold is a promising platform for the development of new therapeutic agents. While quantitative biological activity data for the parent compound, this compound, is scarce in the reviewed literature, its derivatives have demonstrated significant potential across antimicrobial, enzyme inhibitory, and anti-inflammatory applications. The structure-activity relationship of these derivatives appears to be highly dependent on the nature of the N-substituent. Further research involving the direct, parallel evaluation of this compound and its analogs under standardized experimental conditions is warranted to elucidate the precise contribution of the N-ethyl group to the overall biological activity and to guide the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide to HPLC Method Validation for N-Ethyl-P-toluenesulfonamide Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the purity testing of N-Ethyl-P-toluenesulfonamide. While direct validated methods for this compound as a primary analyte are not extensively published, this guide draws upon established methods for the closely related and potential genotoxic impurity, Ethyl p-Toluenesulfonate (EPTS). The principles and methodologies presented here can be readily adapted and validated for determining the purity of this compound.

Comparison of Analytical Methods

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely accepted and robust technique for the quantification of impurities in drug substances.[1] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile impurities.

HPLC Method Parameters

The following table summarizes key chromatographic conditions from validated HPLC methods for related sulfonamide compounds, which can serve as a starting point for developing a method for this compound.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (Isocratic)
Column Inertsil ODS-3V (250 x 4.6mm), 5µm[2][3]Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm[1]Inertsil ODS-3V (250 x 4.6mm), 5µm[3][4]
Mobile Phase 0.1% Phosphoric acid in water and Acetonitrile (1:1 v/v)[2]A: 15 mM ammonium (B1175870) acetate (B1210297) B: methanol[1]A: 0.2% Ortho-phosphoric acid in water B: Acetonitrile[3]
Flow Rate 2.0 mL/min[2]0.3 mL/min[1]1.5 mL/min[3]
Detection Wavelength 225 nm[2][5]225 nm[1]Not Specified
Column Temperature 27°C[2]35°C[1]Not Specified
Injection Volume 20 µL[5]10 µL[1]Not Specified
Run Time 15 min[2][5]21.5 min[1]25 min[3]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive GC-MS method has also been developed and validated for the determination of Ethyl-p-Toluene sulfonate and Isopropyl-p-Toluene sulfonate. This method can be adapted for this compound, especially for identifying and quantifying volatile and semi-volatile impurities.

ParameterGC-MS Method
System Gas Chromatograph coupled with a Mass Spectrometer
Application Quantification of potential genotoxic impurities like Ethyl-p-Toluene sulfonate.
Validation The method was validated for precision, accuracy, and linearity.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of the experimental protocols for the compared HPLC methods.

HPLC Method 1 (Isocratic)

This method is designed for the trace level quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate.[2][5]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm), 5 µm particle size.[2][3]

  • Mobile Phase: A pre-mixed and degassed solution of 0.1% phosphoric acid in water and Acetonitrile in a 1:1 (v/v) ratio.[2] The mobile phase should be filtered through a 0.45 µm nylon filter.[5]

  • Flow Rate: 2.0 mL/min.[2]

  • Column Temperature: Maintained at 27°C.[2]

  • Detection: UV detector at a wavelength of 225 nm.[2][5]

  • Injection Volume: 20 µL.[5]

  • Run Time: 15 minutes.[2][5]

  • Sample Preparation: Samples are prepared in Methanol.[2]

Validation Parameters: This method was validated for specificity, sensitivity (LOD and LOQ), precision (repeatability and intermediate precision), linearity, range, accuracy, and solution stability.[2] The LOD and LOQ for EPTS were found to be 0.15 ppm and 0.5 ppm, respectively.[6] The calibration curve was linear over the concentration range from LOQ to 6 µg/mL.[6]

HPLC Method 2 (Gradient)

This gradient method is suitable for the quantitation of four p-toluenesulfonate genotoxic impurities.[1]

Chromatographic Conditions:

  • Column: Thermo Scientific™ Acclaim™ Polar Advantage II, 150 × 2.1 mm, 2.2 µm.[1]

  • Mobile Phase:

    • A: 15 mM ammonium acetate.[1]

    • B: Methanol.[1]

  • Gradient Program: A specific gradient program should be followed (details would be in the original publication).

  • Flow Rate: 0.3 mL/min.[1]

  • Temperatures:

    • Active pre-column heater: 35°C.[1]

    • Column: 35°C.[1]

    • Autosampler: 4°C.[1]

  • Detection: UV at 225 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation: Individual stock solutions are prepared in acetonitrile, and further dilutions are made with a water/acetonitrile (50/50 v/v) mixture.[1]

Validation Parameters: The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery rates.[1] Excellent linearity was achieved with correlation coefficients (R²) > 0.9998 for all four impurities over a concentration range of 0.01 µg/mL to 2.5 µg/mL.[1] The LOD and LOQ values were less than 5 ng/mL and 13.5 ng/mL, respectively.[1]

HPLC Method 3 (Gradient)

This gradient reverse phase LC method was developed for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate.[3][4]

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 x 4.6mm), 5µm particle size.[3][4]

  • Mobile Phase:

    • Solution A: 0.2% v/v Ortho-phosphoric acid in water.[3]

    • Solution B: Acetonitrile.[3]

  • Gradient Program: T0.01/35% B, T10/65% B, T15/65% B, T16/35% B, T25/35% B.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Acquisition Time: 15 minutes with a 10-minute post-run time.[3]

Validation Parameters: The method was validated for specificity, limit of detection, limit of quantification, linearity, accuracy, precision, and robustness.[3] Linearity was assessed over a range of 5% to 150% of the analyte concentration.[3]

HPLC Method Validation Workflow

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. A typical workflow for HPLC method validation is illustrated below.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy/ Recovery linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability end Validated Method stability->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

This comprehensive guide provides a solid foundation for developing and validating a robust HPLC method for the purity testing of this compound. By leveraging the detailed protocols and comparative data, researchers can efficiently establish a reliable analytical procedure to ensure product quality and regulatory compliance.

References

Spectroscopic analysis of N-Ethyl-P-toluenesulfonamide for structural confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive comparison of N-Ethyl-P-toluenesulfonamide with two structurally similar alternatives, N-methyl-p-toluenesulfonamide and N-propyl-p-toluenesulfonamide, through meticulous spectroscopic analysis. By presenting key experimental data and detailed protocols, this document serves as a practical resource for structural verification.

Comparative Spectroscopic Data

The structural integrity of this compound can be unequivocally established through a combination of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The data presented below offers a quantitative comparison with its N-methyl and N-propyl analogs, highlighting the subtle yet significant spectral differences that arise from the variation in the N-alkyl substituent.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound 7.75dAr-H
7.31dAr-H
4.85tNH
3.10qN-CH₂
2.43sAr-CH₃
1.15tCH₂-CH₃
N-Methyl-p-toluenesulfonamide 7.77dAr-H
7.33dAr-H
4.95qNH
2.65dN-CH₃
2.44sAr-CH₃
N-Propyl-p-toluenesulfonamide 7.76dAr-H
7.32dAr-H
4.78tNH
2.85qN-CH₂
2.43sAr-CH₃
1.48sextetCH₂-CH₂-CH₃
0.88tCH₂-CH₃
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
This compound 143.5Ar-C (ipso-CH₃)
137.0Ar-C (ipso-S)
129.7Ar-C
127.2Ar-C
38.5N-CH₂
21.5Ar-CH₃
15.1CH₂-CH₃
N-Methyl-p-toluenesulfonamide 143.4Ar-C (ipso-CH₃)
137.3Ar-C (ipso-S)
129.6Ar-C
127.1Ar-C
29.7N-CH₃
21.5Ar-CH₃
N-Propyl-p-toluenesulfonamide 143.5Ar-C (ipso-CH₃)
137.2Ar-C (ipso-S)
129.7Ar-C
127.1Ar-C
45.3N-CH₂
22.9CH₂-CH₂-CH₃
21.5Ar-CH₃
11.2CH₂-CH₃
Table 3: Key FTIR Absorption Bands (cm⁻¹)
CompoundN-H StretchC-H (sp³) StretchS=O Asymmetric StretchS=O Symmetric Stretch
This compound ~3280~2970, ~2930~1325~1160
N-Methyl-p-toluenesulfonamide ~3290~2920~1320~1155
N-Propyl-p-toluenesulfonamide ~3285~2965, ~2935, ~2875~1328~1158
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺•) m/zKey Fragment Ions (m/z)
This compound 199184 ([M-CH₃]⁺), 155 ([C₇H₇SO₂]⁺), 91 ([C₇H₇]⁺)[1]
N-Methyl-p-toluenesulfonamide 185170 ([M-CH₃]⁺), 155 ([C₇H₇SO₂]⁺), 91 ([C₇H₇]⁺)
N-Propyl-p-toluenesulfonamide 213184 ([M-C₂H₅]⁺), 155 ([C₇H₇SO₂]⁺), 91 ([C₇H₇]⁺)

Experimental Workflow

The logical progression of spectroscopic analysis for structural confirmation is outlined in the workflow diagram below. This systematic approach ensures that comprehensive data is collected and interpreted to arrive at a definitive structural assignment.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis_Purification Synthesis & Purification of This compound FTIR FTIR Spectroscopy Synthesis_Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis_Purification->NMR MS Mass Spectrometry Synthesis_Purification->MS Data_Interpretation Interpretation of Spectra FTIR->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation Structure_Validation Comparison with Alternatives Data_Interpretation->Structure_Validation Final_Confirmation Structural Confirmation Structure_Validation->Final_Confirmation

References

The Shifting Landscape of Polyamide Plasticization: A Comparative Guide to N-Ethyl-P-toluenesulfonamide Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and material development, the selection of an appropriate plasticizer is critical to achieving desired performance characteristics in polyamides. N-Ethyl-p-toluenesulfonamide (NETSA) has been a common choice, but a range of alternatives offer unique property profiles that may be better suited for specific applications. This guide provides an objective comparison of NETSA and its key alternatives, supported by available experimental data and detailed methodologies.

This publication aims to equip researchers with the necessary information to make informed decisions regarding plasticizer selection for polyamides such as Polyamide 6 (PA6) and Polyamide 12 (PA12). The focus is on comparing the performance of traditional sulfonamide-based plasticizers with emerging non-sulfonamide alternatives.

Key Performance Indicators in Polyamide Plasticization

The effectiveness of a plasticizer in a polyamide matrix is primarily evaluated based on its impact on the material's thermal and mechanical properties. A successful plasticizer should reduce the glass transition temperature (Tg), thereby increasing flexibility, without significantly compromising the mechanical strength of the polymer. Key performance indicators include:

  • Glass Transition Temperature (Tg): A lower Tg indicates a more flexible material at a given temperature.

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Elongation at Break: The extent to which a material can be stretched before it fractures.

  • Impact Strength: The ability of a material to resist fracture under a sudden applied force.

  • Crystallinity: The degree of structural order in a polymer, which influences its mechanical and thermal properties.

Comparative Analysis of Leading Plasticizer Alternatives

While direct head-to-head comparative studies encompassing all alternatives are limited, the existing body of research provides valuable insights into the performance of individual plasticizers in polyamides. This guide synthesizes this information to offer a comparative perspective.

The primary alternatives to NETSA discussed in this guide are:

  • N-n-Butyl Benzene Sulfonamide (BBSA): Another widely used sulfonamide plasticizer.

  • Triethyl Citrate (TEC): A non-sulfonamide, bio-based plasticizer.

Sulfonamide Plasticizers: A Closer Look at BBSA
Non-Sulfonamide Plasticizers: The Rise of Triethyl Citrate (TEC)

Triethyl Citrate (TEC) is gaining traction as a viable, and in some cases, superior alternative to traditional sulfonamide plasticizers. A study on Polyamide 6 (PA6) demonstrated the significant impact of TEC on the material's properties. At a loading of just 3%, TEC was found to:

  • Increase the impact strength by a remarkable six-fold.

  • Decrease the crystallinity of the plasticized PA6 by 21%.

  • Cause only a slight decrease in tensile strength.[2]

This profile suggests that TEC can dramatically improve the toughness of PA6 without a significant trade-off in strength, a highly desirable outcome in many applications.

Quantitative Performance Data

The following tables summarize the available quantitative data for the discussed plasticizers. It is important to note that the data for TEC is specific to Polyamide 6 at a 3% concentration, while the information for sulfonamides is more general for Polyamide 12. Direct comparison should be made with caution due to the different polyamide types and plasticizer concentrations.

Table 1: Performance of Triethyl Citrate (TEC) in Polyamide 6 (PA6) at 3% Concentration [2]

PropertyNeat PA6PA6 + 3% TECChange
Tensile Strength-Slight Decrease-
Impact Strength-6x Increase+500%
Crystallinity---21%

Table 2: General Performance of Benzenesulfonamides in Polyamide 12 (PA12) at 20 mol% Concentration

PropertyNeat PA12PA12 + 20 mol% Benzenesulfonamide
Glass Transition Temperature (Tg)~50°C~0°C

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide, based on ASTM standards.

Experimental Workflow for Plasticizer Evaluation

Plasticizer Evaluation Workflow cluster_Preparation Material Preparation cluster_Analysis Data Analysis Compound Compounding (Polyamide + Plasticizer) Extrude Extrusion Compound->Extrude Melt Blending Mold Injection Molding of Test Specimens Extrude->Mold Specimen Fabrication DSC Thermal Analysis (DSC) ASTM D3418 Mold->DSC Tensile Tensile Testing ASTM D638 Mold->Tensile Impact Impact Testing (Izod) ASTM D256 Mold->Impact Compare Comparative Analysis of Properties DSC->Compare Tensile->Compare Impact->Compare

Caption: Workflow for the preparation, testing, and analysis of plasticized polyamide specimens.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) - ASTM D3418
  • Sample Preparation: A small sample (5-10 mg) of the plasticized polyamide is hermetically sealed in an aluminum pan.

  • Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow.

  • Thermal Cycling:

    • The sample is heated from room temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg.

    • A second heating scan is performed at the same controlled rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Tensile Properties - ASTM D638
  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding according to the dimensions specified in ASTM D638.

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.

  • Testing:

    • The specimen is mounted in the grips of a universal testing machine.

    • An extensometer is attached to the gauge length of the specimen to accurately measure strain.

    • The specimen is pulled at a constant crosshead speed until it fractures.

  • Data Analysis: The tensile strength, elongation at break, and tensile modulus are calculated from the resulting stress-strain curve.

Izod Impact Strength - ASTM D256
  • Specimen Preparation: Rectangular bar specimens with a V-notch are prepared by injection molding.

  • Conditioning: The specimens are conditioned under the same standard conditions as for tensile testing.

  • Testing:

    • The specimen is clamped in a vertical cantilevered position in the Izod impact tester.

    • A pendulum of a specified weight is released from a fixed height, striking and fracturing the specimen at the notch.

  • Data Analysis: The energy absorbed by the specimen during fracture is measured, and the impact strength is calculated and typically expressed in J/m or ft-lb/in.

Logical Relationships in Plasticizer Selection

The choice of a plasticizer involves a multi-faceted decision-making process, balancing performance, cost, and regulatory considerations.

Plasticizer Selection Logic cluster_Requirements Application Requirements cluster_Candidates Plasticizer Candidates cluster_Evaluation Evaluation & Selection Flexibility Required Flexibility (Target Tg) Performance Performance Data (Experimental) Flexibility->Performance Mechanical Mechanical Strength (Tensile, Impact) Mechanical->Performance Thermal Thermal Stability Thermal->Performance Regulatory Regulatory Compliance (e.g., FDA, REACH) Selection Final Plasticizer Selection Regulatory->Selection NETSA N-Ethyl-p- toluenesulfonamide NETSA->Performance BBSA N-n-Butyl Benzene Sulfonamide BBSA->Performance TEC Triethyl Citrate TEC->Performance Other Other Alternatives Other->Performance Cost Cost Analysis Performance->Cost Cost->Selection

Caption: A logical diagram illustrating the key factors influencing the selection of a plasticizer for a specific polyamide application.

Conclusion

The selection of a plasticizer for polyamides is a critical decision that significantly influences the final properties of the material. While this compound remains a widely used option, alternatives such as N-n-Butyl Benzene Sulfonamide and Triethyl Citrate present compelling performance characteristics. In particular, Triethyl Citrate has demonstrated the ability to substantially enhance the toughness of Polyamide 6 with minimal impact on its tensile strength.

For researchers and drug development professionals working with polyamides, a thorough evaluation of these alternatives, guided by the experimental protocols outlined in this guide, is essential for optimizing material performance and meeting the specific demands of their applications. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative performance of these plasticizers under identical conditions.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of N-Ethyl-P-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of N-Ethyl-P-toluenesulfonamide, a valuable intermediate in the pharmaceutical and chemical industries, can be achieved through various catalytic routes.[1][2] The efficiency, environmental impact, and cost-effectiveness of the synthesis are highly dependent on the chosen catalyst. This guide provides a comparative overview of different catalytic systems, supported by experimental data from related N-alkylation reactions of p-toluenesulfonamide (B41071), to assist researchers in selecting the optimal methodology.

Performance Comparison of Catalysts

The choice of catalyst significantly influences the yield, reaction time, and conditions required for the N-alkylation of p-toluenesulfonamide. The following table summarizes the performance of various catalysts. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical reaction conditions.

Catalyst TypeCatalyst ExampleAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)Alkyl HalideK₂CO₃Solvent-free80-High[3]
Transition Metal (Manganese) Mn(I) PNP pincer precatalystBenzyl AlcoholK₂CO₃Xylenes (B1142099)1502486[4][5]
Lewis Acid FeCl₃, ZnCl₂1,2-dibromo-2-phenylethane-1,2-dichloroethane--Good[6]
Solid Super Acid SO₄²⁻/PIM-1n-Butylamine-Dichloromethane206>70[7]
Tertiary Amine Triethylamine (Et₃N), DABCOAlkynoyl Imides-TolueneRoom Temp-86[8][9]
Iridium Complex Water-soluble Iridium complexesAlcohols-Water---[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for the N-alkylation of p-toluenesulfonamide using different catalytic systems.

Protocol 1: Phase-Transfer Catalysis (PTC) for N-Alkylation [3]

This procedure is a general guide for a solvent-free PTC reaction.

  • Preparation: In a round-bottom flask, combine p-toluenesulfonamide (0.01 mol), potassium carbonate (0.03 mol), and the phase-transfer catalyst (e.g., TBAB, 0.001 mol).

  • Addition of Reagents: Add the alkylating agent (e.g., ethyl iodide, 0.012 mol).

  • Reaction: Heat the mixture in an oil bath at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and add water (e.g., 40 mL) to dissolve the inorganic salts.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to obtain the pure N-alkylated p-toluenesulfonamide.

Protocol 2: Manganese-Catalyzed N-Alkylation using the "Borrowing Hydrogen" Method [4][5]

This protocol is adapted from the Mn-catalyzed borrowing hydrogen methodology for the N-alkylation of p-toluenesulfonamide with an alcohol.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add p-toluenesulfonamide (1.0 mmol, 171 mg), the Mn(I) PNP pincer precatalyst (0.05 mmol), and potassium carbonate (0.1 mmol, 13.8 mg).

  • Addition of Reagents: Add the desired alcohol (e.g., ethanol, 1.0 mmol) and xylenes to achieve a final concentration of 1 M for the sulfonamide.

  • Reaction: Seal the vial and place it in a preheated oil bath at 150°C. Stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Dilute the mixture with ethyl acetate (B1210297) and wash with water. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing the Workflow and Catalytic Pathways

Generalized Experimental Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for a comparative study of catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Comparison reactants Select Reactants (p-Toluenesulfonamide, Ethylating Agent) setup Set up Parallel Reactions (Identical Conditions) reactants->setup catalysts Select Catalysts for Comparison catalysts->setup monitor Monitor Reaction Progress (TLC, GC, etc.) setup->monitor workup Work-up and Product Isolation monitor->workup characterize Characterize Products (NMR, MS, etc.) workup->characterize compare Compare Catalyst Performance (Yield, Purity, Time) characterize->compare

Workflow for comparing catalyst performance.

Plausible Catalytic Pathway: "Borrowing Hydrogen" Mechanism

The "Borrowing Hydrogen" mechanism involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the amine, followed by reduction.[3]

G cluster_cycle Catalytic Cycle cluster_substrate Substrate Transformation Mn_cat Active Mn(I) Catalyst alkoxide Mn(I)-Alkoxide Mn_cat->alkoxide + RCH₂OH - H₂O Mn_H Mn(I)-Hydride Mn_H->Mn_cat + Imine - Product imine N-Sulfonylimine alkoxide->Mn_H β-Hydride Elimination - RCHO product TsNHCH₂R imine->product + [H] alcohol RCH₂OH aldehyde RCHO aldehyde->imine + TsNH₂ - H₂O sulfonamide TsNH₂

"Borrowing Hydrogen" catalytic pathway.

Phase-Transfer Catalysis (PTC) Mechanism

PTC facilitates the reaction between reactants in different phases (e.g., a solid inorganic salt and an organic substrate). The catalyst transports the anion of the salt into the organic phase where the reaction occurs.[10]

G Interface cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase TsNH TsNH⁻ K⁺ Q_TsN Q⁺ TsNH⁻ TsNH->Q_TsN Q⁺ transfers TsNH⁻ KX K⁺ X⁻ product TsNHEt Q_TsN->product + Et-X EtX Et-X Q_X Q⁺ X⁻ product->Q_X - TsNHEt Q_X->KX Q⁺ transfers X⁻

Phase-Transfer Catalysis (PTC) mechanism.

References

A Comparative Purity Analysis of Commercial N-Ethyl-p-toluenesulfonamide for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and reagents is paramount to ensure the reliability, reproducibility, and safety of their work. N-Ethyl-p-toluenesulfonamide, a key intermediate in organic synthesis and a potential impurity in certain pharmaceutical products, is commercially available from various suppliers in different grades. This guide provides a comparative assessment of the purity of commercial this compound, supported by detailed experimental protocols for its analysis.

Comparison of Commercial Grades

Commercial this compound is typically available in purities of 98% or higher, with high-performance liquid chromatography (HPLC) being the primary method for purity assessment.[1][2][3][4] While a direct, independent experimental comparison of all commercially available grades is beyond the scope of this guide, the following table summarizes the publicly available purity information from various suppliers. Researchers should always refer to the lot-specific certificate of analysis (CoA) for precise purity data.[1][5]

Supplier/BrandStated PurityAnalysis Method
TCI America>98.0%HPLC (by area %), Total Nitrogen
Fisher Scientific (from TCI)≥98.0%HPLC, N
Santa Cruz Biotechnology≥99%Not specified
Jinli Chemical≥99%Not specified
Otto Chemie Pvt. Ltd.98%Not specified

It is crucial to note that the seemingly minor difference between 98% and 99% purity can be significant, especially in sensitive applications such as pharmaceutical development where even trace impurities can have an impact on the final product's safety and efficacy.

Potential Impurities

A critical aspect of purity assessment is the identification of potential impurities. In the context of this compound, a notable potential impurity is ethyl p-toluenesulfonate . This compound is a known genotoxic impurity (GTI) and its presence, even at trace levels, is a significant concern in pharmaceutical applications.[6][7] Other potential impurities could include starting materials from the synthesis, such as p-toluenesulfonyl chloride and ethylamine, or by-products from side reactions.

Experimental Protocols for Purity Assessment

To empower researchers to independently verify the purity of their this compound, detailed protocols for the most common and effective analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the industry standard for determining the purity of this compound and quantifying impurities.[8]

Objective: To determine the percentage purity of this compound and to detect and quantify any related impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Materials:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Orthophosphoric acid (or formic acid for MS-compatible methods)[9]

Chromatographic Conditions (starting point):

  • Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm)[10]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% orthophosphoric acid.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 27°C[6]

  • Detection Wavelength: 225 nm[6]

  • Injection Volume: 20 µL[6]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a similar concentration as the standard.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using the calibration curve for a more accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting trace-level genotoxic impurities like ethyl p-toluenesulfonate.[11]

Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Materials:

  • This compound sample

  • Suitable solvent for dilution (e.g., n-Hexane or ethyl acetate)[11][12]

GC-MS Conditions (starting point):

  • Column: A low-polarity capillary column such as a DB-5 or Rxi-1ms (e.g., 60 m x 0.25 mm, 0.25 µm film thickness).[12][13]

  • Carrier Gas: Helium at a constant linear velocity (e.g., 26.6 cm/sec).[12]

  • Injector Temperature: 220°C.[12]

  • Oven Temperature Program: Initial temperature of 130°C for 5 minutes, then ramp to 250°C at 10°C/minute, and hold for 3 minutes.[12]

  • Ion Source Temperature: 200°C.[12]

  • Interface Temperature: 220°C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Acquisition Mode: Full scan for initial impurity identification and Selected Ion Monitoring (SIM) for targeted quantification of known impurities for higher sensitivity.[12]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent. For water-soluble drugs, an extraction with ethyl acetate (B1210297) may be necessary.[11]

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify known impurities by creating a calibration curve with certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used to identify and quantify impurities, often without the need for reference standards for every impurity. Both ¹H and ¹³C NMR should be utilized.

Objective: To identify and quantify impurities in this compound based on their unique chemical shifts and coupling patterns.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (optional, for quantitative NMR)

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.[14]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} NMR spectrum.

    • For more detailed analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the structural elucidation of unknown impurities.[14]

  • Data Analysis:

    • The ¹H NMR spectrum will show characteristic signals for this compound. Any additional peaks may indicate the presence of impurities.

    • The integration of the signals in the ¹H NMR spectrum can be used to determine the relative molar ratio of the impurities to the main compound, allowing for a quantitative assessment of purity.

    • The chemical shifts of common laboratory solvents and reagents are well-documented and can be used to identify solvent impurities.[15]

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercial this compound.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity Assessment cluster_2 Impurity Profiling cluster_3 Final Assessment Sample Commercial This compound CoA_Review Review Certificate of Analysis Sample->CoA_Review HPLC_Analysis HPLC-UV Analysis (Purity Assay) CoA_Review->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) CoA_Review->GCMS_Analysis NMR_Analysis NMR Spectroscopy (Structural Confirmation & Non-volatile Impurities) CoA_Review->NMR_Analysis HPLC_Report Purity (%) Report HPLC_Analysis->HPLC_Report Final_Report Comprehensive Purity Report HPLC_Report->Final_Report Impurity_ID Impurity Identification & Quantification GCMS_Analysis->Impurity_ID NMR_Analysis->Impurity_ID Impurity_ID->Final_Report Decision Acceptance/ Rejection Final_Report->Decision

Caption: Workflow for the comprehensive purity assessment of this compound.

By following these guidelines and experimental protocols, researchers can confidently assess the purity of their commercial this compound, ensuring the quality and integrity of their scientific work.

References

N-Ethyl-p-toluenesulfonamide: A Comparative Guide to its Performance as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-p-toluenesulfonamide (NEPTSA) is a versatile plasticizer known for enhancing the flexibility and durability of various polymers.[1][2] This guide provides a comparative analysis of its performance in key polymers—Polyamide, Polyvinyl Chloride (PVC), and Cellulose (B213188) Acetate (B1210297)—against common alternative plasticizers. While quantitative experimental data for NEPTSA is limited in publicly available literature, this document summarizes its known characteristics and provides a baseline for comparison using data from established alternatives.

Executive Summary

NEPTSA is recognized for its high thermal stability, excellent compatibility with a range of polymers, and low volatility, making it a valuable additive in manufacturing processes for nylon, PVC, and cellulose resins.[3][4] It is particularly effective in improving the workability and final physical properties of these materials.[1] However, a direct quantitative comparison with other plasticizers is challenging due to a lack of published, head-to-head experimental data. This guide presents available data for alternative plasticizers to serve as a benchmark for evaluation.

Performance in Polyamide (Nylon)

NEPTSA is utilized as a plasticizer for polyamides to reduce processing temperatures and improve melt flow, which ensures uniform molding and extrusion.[3] It enhances flexibility and reduces brittleness without significantly compromising mechanical strength.[3] A common alternative and comparative plasticizer for polyamides is N-butylbenzenesulfonamide (BBSA), which is known to be fully miscible with amorphous polyamides and effectively lowers the glass transition temperature (Tg).[5][6]

Table 1: Comparison of Plasticizer Performance in Polyamide

PropertyThis compound (NEPTSA)N-butylbenzenesulfonamide (BBSA)Unplasticized Polyamide (Typical Values)
Thermal Properties
Glass Transition Temperature (Tg)Data not availableSignificant reduction60-80 °C
Melting Temperature (Tm)Data not availableDepression observed[5]220-265 °C
Decomposition Temperature (Td)Data not availableData not available>350 °C
Mechanical Properties
Tensile StrengthMaintained[3]Data not available60-85 MPa
Elongation at BreakIncreased[3]Data not available50-150%
Flexural ModulusReduced[3]Data not available2.0-2.8 GPa

Performance in Polyvinyl Chloride (PVC)

In PVC formulations, NEPTSA is known to improve flexibility and toughness while maintaining long-term thermal stability.[3] A widely used and well-documented plasticizer for PVC is Dioctyl Phthalate (DOP), which serves as a common benchmark for performance comparison.

Table 2: Comparison of Plasticizer Performance in PVC

PropertyThis compound (NEPTSA)Dioctyl Phthalate (DOP)Unplasticized PVC (uPVC)
Thermal Properties
Glass Transition Temperature (Tg)Data not available33-75 °C (concentration dependent)[7]~82 °C
Onset of Decomposition (Td)Data not available~250 °C[8]~200 °C
Mechanical Properties
Tensile StrengthData not available16-25 MPa[9][10]40-55 MPa
Elongation at BreakData not available250-400%[9]20-40%
Shore HardnessData not availableDecreases with increasing concentration[9]~85D

Performance in Cellulose Acetate

NEPTSA is listed as a compatible plasticizer for cellulose acetate, used to lower the softening temperature for thermal molding and improve the flexibility of the final product.[7][11] Triacetin is a common and well-studied plasticizer for cellulose acetate and serves as a good point of comparison.

Table 3: Comparison of Plasticizer Performance in Cellulose Acetate

PropertyThis compound (NEPTSA)TriacetinUnplasticized Cellulose Acetate
Thermal Properties
Glass Transition Temperature (Tg)Data not availableDecreases with increasing concentration (e.g., ~160°C at 20 wt%)[4]~198 °C[4]
Melting Temperature (Tm)Data not availableData not available230-250 °C[4]
Mechanical Properties
Tensile StrengthData not available30-58 MPa (concentration dependent)[12]~70 MPa
Elongation at BreakData not available8-12% (concentration dependent)[12]~5%
Young's ModulusData not available2100-3100 MPa (concentration dependent)[12]~4100 MPa

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of plasticizers in polymers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the plasticized polymer.

Methodology:

  • A small sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history. For example, heat from room temperature to 200°C at a rate of 10°C/min, hold for 5 minutes, cool to -50°C at 10°C/min, hold for 5 minutes, and then heat again to 200°C at 10°C/min.

  • The heat flow to the sample relative to the reference is measured as a function of temperature.

  • The Tg is identified as a step change in the baseline of the heat flow curve. Tm and Tc are identified as endothermic and exothermic peaks, respectively.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized polymer and determine the onset of decomposition.

Methodology:

  • A small sample (typically 10-20 mg) of the plasticized polymer is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Mechanical Testing (Tensile Properties)

Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized polymer.

Methodology:

  • Standardized test specimens (e.g., dumbbell-shaped) are prepared from the plasticized polymer by injection molding or compression molding.

  • The dimensions of the specimens are measured precisely.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of extension until it fractures.

  • The load and extension are continuously recorded.

  • Tensile strength is calculated as the maximum stress the material can withstand.

  • Elongation at break is the percentage increase in length at the point of fracture.

  • Young's modulus is determined from the initial slope of the stress-strain curve.

Visualizations

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Performance Analysis cluster_Results Data Interpretation Polymer Polymer Resin Melt_Blending Melt Blending / Compounding Polymer->Melt_Blending Plasticizer Plasticizer (e.g., NEPTSA) Plasticizer->Melt_Blending Specimen_Prep Specimen Preparation (Molding) Melt_Blending->Specimen_Prep DSC DSC Analysis Specimen_Prep->DSC TGA TGA Analysis Specimen_Prep->TGA Mechanical_Testing Mechanical Testing Specimen_Prep->Mechanical_Testing Thermal_Props Thermal Properties (Tg, Tm, Td) DSC->Thermal_Props TGA->Thermal_Props Mechanical_Props Mechanical Properties (Tensile Strength, Elongation) Mechanical_Testing->Mechanical_Props

Caption: Experimental workflow for evaluating plasticizer performance.

Logical_Relationship Plasticizer Plasticizer Addition (e.g., NEPTSA) Intermolecular_Forces Reduced Intermolecular Forces Plasticizer->Intermolecular_Forces Chain_Mobility Increased Polymer Chain Mobility Intermolecular_Forces->Chain_Mobility Tg_Reduction Lower Glass Transition Temperature (Tg) Chain_Mobility->Tg_Reduction Flexibility Increased Flexibility / Reduced Brittleness Chain_Mobility->Flexibility Tg_Reduction->Flexibility Tensile_Strength Decreased Tensile Strength Flexibility->Tensile_Strength Elongation Increased Elongation at Break Flexibility->Elongation

Caption: Logical relationship of plasticizer effect on polymer properties.

References

Comparative Analysis of N-Ethyl-P-toluenesulfonamide Cross-reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the potential biological activity of N-Ethyl-P-toluenesulfonamide, based on the known interactions of structurally similar sulfonamides.

Introduction

This compound is a chemical compound primarily utilized as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals, and as a plasticizer in different industrial applications.[1][2] While direct experimental data on its biological activity and cross-reactivity in assays is not extensively available in public literature, its structural similarity to the well-studied class of sulfonamides, particularly p-toluenesulfonamide (B41071), suggests a potential for interaction with biological targets. This guide provides a comparative analysis of this compound's potential cross-reactivity by examining the established biological activities of its parent compound, p-toluenesulfonamide, and other related sulfonamide derivatives. The primary focus of this comparison is on the inhibition of carbonic anhydrases (CAs), a key target of many sulfonamide drugs.

Comparative Analysis of Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[4][5] Aromatic and heterocyclic sulfonamides are a major class of carbonic anhydrase inhibitors.[6][7]

The inhibitory potency of a selection of benzenesulfonamide (B165840) derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized in the table below. The data is presented as inhibition constants (Ki), where a lower value indicates higher potency.[3][6] While specific data for this compound is unavailable, the data for benzenesulfonamide and its derivatives provide a basis for estimating its potential activity.

CompoundhCA I (Ki in nM)hCA II (Ki in nM)hCA IX (Ki in nM)hCA XII (Ki in nM)
Benzenesulfonamide150075538.912.4
4-Methyl-benzenesulfonamide (p-toluenesulfonamide)Data not availableData not availablePotent inhibitor[8]Data not available
4-Azido-benzenesulfonamide41.530.11.50.8
Acetazolamide (Standard Inhibitor)-12[4][5]-74[4][5]

Note: While one study identifies p-toluenesulfonamide as a potent inhibitor of the tumor-associated CA9, specific Ki values were not provided in the reviewed literature.[8]

Structure-Activity Relationship and Potential for Cross-Reactivity

The inhibitory activity of sulfonamides against carbonic anhydrases is primarily attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. The nature of the substituents on the aromatic ring can significantly influence the potency and selectivity of the inhibitor for different CA isoforms.[6] For this compound, the presence of the ethyl group on the sulfonamide nitrogen may alter its binding affinity and selectivity profile compared to the unsubstituted p-toluenesulfonamide.

Beyond carbonic anhydrases, the broader class of sulfonamides is known to interact with other biological targets, leading to potential cross-reactivity. However, it is crucial to distinguish between sulfonamide antibiotics and non-antibiotic sulfonamides. The allergic reactions commonly associated with sulfonamide antibiotics are typically linked to a specific structural motif (an N1-heterocyclic ring and an N4-arylamine group) that is absent in non-antibiotic sulfonamides like this compound.[2] Therefore, cross-reactivity with antibiotic targets is considered unlikely.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against carbonic anhydrase is a colorimetric assay based on the enzyme's esterase activity.[9]

Materials and Reagents:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate

  • Test compound (e.g., this compound) and a known inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (pH 7.4-8.3)

  • DMSO or another suitable organic solvent for dissolving the test compound

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the CA enzyme, p-NPA substrate, and test compounds in the appropriate buffers and solvents.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for the control), and the CA enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400-405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Visualizing the Carbonic Anhydrase Inhibition Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

G Signaling Pathway of Carbonic Anhydrase Inhibition cluster_0 Cellular Environment cluster_1 Carbonic Anhydrase (CA) Active Site CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Hydration HCO3_H HCO3- + H+ H2CO3->HCO3_H Dissociation CA_Zn CA-Zn2+ H2CO3->CA_Zn Binds to CA_Zn->HCO3_H Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA_Zn Inhibits

Caption: Inhibition of carbonic anhydrase by a sulfonamide compound.

G Experimental Workflow for Carbonic Anhydrase Inhibition Assay Start Start Reagent_Prep Prepare Reagents: - CA Enzyme - Substrate (p-NPA) - Test Compound - Buffer Start->Reagent_Prep Plate_Setup Set up 96-well plate: - Add Buffer - Add Test Compound - Add CA Enzyme Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: Add Substrate (p-NPA) Pre_incubation->Reaction_Start Measurement Kinetic Measurement: Read Absorbance at 400-405 nm Reaction_Start->Measurement Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining carbonic anhydrase inhibition.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking, its structural analogy to p-toluenesulfonamide and other benzenesulfonamides strongly suggests a potential for it to act as a carbonic anhydrase inhibitor. Researchers and drug development professionals should consider this potential for cross-reactivity when using this compound in biological systems or as a scaffold for new drug candidates. The provided comparative data and experimental protocols offer a framework for assessing the inhibitory potential of this compound and other structurally related molecules. Further experimental investigation is warranted to definitively characterize the biological activity profile of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Ethyl-P-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of N-Ethyl-P-toluenesulfonamide, a compound utilized in various industrial and pharmaceutical applications. Adherence to these protocols is crucial for maintaining a safe and compliant laboratory environment.

Key Safety and Disposal Information

For quick reference, the following table summarizes critical safety and disposal information for this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear safety glasses with side shields (or goggles), protective gloves, and protective clothing.[1][2]
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[1][2]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
Spill Response For minor spills, contain the spillage, remove all ignition sources, and clean up immediately. For major spills, alert emergency services, control personal contact by wearing protective clothing, and prevent spillage from entering drains or water courses.[3]
Disposal of Waste Disposal should be in accordance with applicable regional, national, and local laws and regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][2][4][5]
Contaminated Packaging Do not reuse empty containers. If the container cannot be cleaned sufficiently, puncture and dispose of it in accordance with local regulations. Dispose of as unused product.[1][3][5]
Environmental Hazards May cause long-lasting harmful effects to aquatic life. Discharge into the environment must be avoided. Do not let the product enter drains.[1][2][6]

Procedural Guidance for Safe Disposal

The following protocols outline the necessary steps for handling spills and disposing of this compound.

Spill Containment and Cleanup Protocol:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated to avoid inhalation of any dust or vapors.[2]

  • Wear Appropriate PPE: At a minimum, wear safety glasses, chemical-resistant gloves, and a lab coat. For larger spills, consider additional respiratory protection.[1][2][3]

  • Contain the Spill: Prevent the spread of the chemical. For liquid spills, use an absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][7]

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and closed container for disposal.[2][5]

  • Clean the Area: Thoroughly clean the spill area with soap and water.[1]

  • Dispose of Waste: Treat all collected spill material and contaminated cleaning supplies as hazardous waste and dispose of them according to the disposal protocol below.

Disposal Protocol for this compound and Contaminated Materials:

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.

  • Package and Label Waste: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound") and any relevant hazard warnings.

  • Consult a Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.[4][5] This is the recommended method of disposal.

  • Follow all Regulations: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[1][3] Do not pour this compound down the drain or dispose of it with regular trash.[2][5][7]

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

cluster_start Start: Chemical Handling cluster_decision Disposal Decision cluster_waste_type Identify Waste Type cluster_procedure Disposal Procedure cluster_end Completion start This compound in use is_waste Is disposal required? start->is_waste End of use is_waste->start No waste_type Surplus Chemical, Empty Container, or Spill Debris? is_waste->waste_type Yes package_label Package in a suitable, labeled container waste_type->package_label contact_disposal_co Contact licensed disposal company package_label->contact_disposal_co follow_regulations Follow local, state, and federal regulations contact_disposal_co->follow_regulations end Proper Disposal Complete follow_regulations->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Disposal Guidance for N-Ethyl-P-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for N-Ethyl-P-toluenesulfonamide, a compound that requires careful management in a laboratory setting.

Chemical Overview: this compound is a solid that can cause skin, eye, and respiratory system irritation.[1][2][3] It is harmful if swallowed and toxic to soil organisms.[1] While not considered highly flammable, it is a combustible solid and fine dust particles may form explosive mixtures in the air.[1]

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This information is a summary of recommendations from multiple safety data sheets.

PPE CategorySpecificationJustification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4][5]Protects against eye irritation from dust or splashes.[1][2]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][5]Prevents skin contact which can cause irritation.[1][2]
Respiratory Protection A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded, irritation is experienced, or dust is generated.[6] A full-face respirator is recommended in these situations.[4]Protects the respiratory system from irritation caused by inhaling dust or aerosols.[2][3]
Body Protection Wear protective clothing.[1][4] For significant exposure risk, fire/flame resistant and impervious clothing is recommended.[4] A lab coat is a minimum requirement.Provides a barrier against accidental skin contact and contamination of personal clothing.

Operational Plan for Handling

A systematic approach is crucial for the safe handling of this compound. The following procedural steps should be strictly adhered to:

  • Preparation :

    • Ensure adequate ventilation in the work area.[4][6] Handling in a fume hood is recommended to avoid inhalation of dust.[2]

    • Locate and ensure the functionality of emergency equipment, including an eyewash station and safety shower.

    • Assemble all necessary PPE as detailed in the table above and inspect for integrity.

  • Handling :

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1][3]

    • Use non-sparking tools to prevent ignition sources, as dust can be explosive.[4]

    • When transferring the solid, do so carefully to minimize dust generation.

    • Keep containers tightly closed when not in use.[4]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

    • Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[1][4]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container.[4]

  • Disposal Method :

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

    • Disposal should be carried out by a licensed professional waste disposal service.[2][5]

    • One recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Containers :

    • Empty containers may still retain product residue and should be treated as hazardous.

    • Do not reuse empty containers. Puncture and dispose of them according to the same regulations as the chemical waste.[1]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_handling Handling Protocol cluster_exposure Exposure Response cluster_disposal Disposal Protocol prep 1. Preparation - Assess Hazards - Ensure Ventilation - Don PPE handle 2. Handling - Minimize Dust - Avoid Contact - Use Non-Sparking Tools prep->handle decon 3. Decontamination - Clean Work Area - Decontaminate Equipment handle->decon exposure Exposure Occurs handle->exposure If contact occurs collect 4. Waste Collection - Segregate Waste - Use Labeled, Sealed Containers decon->collect Transfer Waste first_aid Administer First Aid (Eye, Skin, Inhalation, Ingestion) exposure->first_aid medical Seek Medical Attention first_aid->medical dispose 5. Disposal - Follow Regulations - Use Licensed Disposal Service collect->dispose container_dispose 6. Container Disposal - Treat as Hazardous Waste dispose->container_dispose

Safe Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.